Product packaging for 6-Bromo-4-methoxyquinoline(Cat. No.:CAS No. 874792-20-8)

6-Bromo-4-methoxyquinoline

Cat. No.: B1521122
CAS No.: 874792-20-8
M. Wt: 238.08 g/mol
InChI Key: AWLGLUBASOBKNM-UHFFFAOYSA-N
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Description

6-Bromo-4-methoxyquinoline is a useful research compound. Its molecular formula is C10H8BrNO and its molecular weight is 238.08 g/mol. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

2D Structure

Chemical Structure Depiction
molecular formula C10H8BrNO B1521122 6-Bromo-4-methoxyquinoline CAS No. 874792-20-8

Properties

IUPAC Name

6-bromo-4-methoxyquinoline
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H8BrNO/c1-13-10-4-5-12-9-3-2-7(11)6-8(9)10/h2-6H,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

AWLGLUBASOBKNM-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=C2C=C(C=CC2=NC=C1)Br
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H8BrNO
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID00672342
Record name 6-Bromo-4-methoxyquinoline
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Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

238.08 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

874792-20-8
Record name 6-Bromo-4-methoxyquinoline
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID00672342
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Foundational & Exploratory

An In-depth Technical Guide to 6-Bromo-4-methoxyquinoline: Properties, Synthesis, and Applications in Drug Discovery

Author: BenchChem Technical Support Team. Date: January 2026

Introduction

In the landscape of medicinal chemistry and drug development, the quinoline scaffold stands out as a "privileged" structure, forming the core of numerous biologically active compounds.[1][2] Among its many derivatives, 6-Bromo-4-methoxyquinoline (CAS No: 874792-20-8) has emerged as a particularly valuable intermediate.[3] The strategic placement of a methoxy group at the 4-position and a bromine atom at the 6-position provides a unique combination of electronic properties and synthetic versatility. The bromine atom, in particular, serves as a crucial synthetic handle for introducing molecular diversity through cross-coupling reactions, enabling the exploration of vast chemical space in the quest for novel therapeutics.[4][5]

This guide provides a comprehensive technical overview of this compound, designed for researchers, scientists, and drug development professionals. We will delve into its core chemical properties, detail a robust synthetic protocol, explore its reactivity, and discuss its application as a foundational building block in the development of next-generation therapeutics, particularly in oncology.

Core Chemical and Physical Properties

A precise understanding of a compound's physicochemical properties is fundamental to its application in research and development. This compound is a solid at room temperature, and its key properties are summarized below.

PropertyValueSource
CAS Number 874792-20-8[3][6]
Molecular Formula C₁₀H₈BrNO[3][7]
Molecular Weight 238.08 g/mol [7][8]
Appearance White solid[3]
Exact Mass Calculated (M+): 236.9789[3]
Measured (EI-HRMS): 236.9784[3]

Synthesis of this compound

The most direct and efficient synthesis of this compound involves a nucleophilic aromatic substitution (SₙAr) reaction. This approach leverages the commercially available 6-bromo-4-chloroquinoline as the starting material. The chloro group at the 4-position is activated towards substitution by the electron-withdrawing nature of the quinoline ring system, allowing for its displacement by a methoxide anion.

Experimental Protocol: Synthesis via Nucleophilic Aromatic Substitution

This protocol is adapted from a high-yield procedure that demonstrates the straightforward nature of this key transformation.[3]

Objective: To synthesize this compound from 6-bromo-4-chloroquinoline.

Materials:

  • 6-bromo-4-chloroquinoline (1.0 eq)

  • Sodium methoxide (5.0 eq)

  • Methanol (Anhydrous)

  • Deionized Water

Procedure:

  • In a suitable reaction vessel, dissolve 6-bromo-4-chloroquinoline (1.0 eq, e.g., 12.12 g, 50 mmol) in anhydrous methanol (e.g., 200 mL) at room temperature with stirring.

  • To this solution, carefully add sodium methoxide (5.0 eq, e.g., 13.50 g, 250 mmol). The use of a significant excess of the nucleophile ensures the reaction proceeds to completion.

  • Transfer the reaction mixture to a sealed reaction flask or a vessel equipped with a reflux condenser.

  • Heat the mixture to 120 °C and maintain this temperature with vigorous stirring for 15 hours. The elevated temperature is necessary to overcome the activation energy for the SₙAr reaction.

  • After the reaction period, cool the mixture to room temperature.

  • Remove the methanol solvent by distillation under reduced pressure (rotary evaporation).

  • Dilute the resulting residue with deionized water. This will cause the organic product to precipitate out of the aqueous solution.

  • Collect the solid precipitate by vacuum filtration.

  • Wash the collected solid thoroughly with deionized water to remove any remaining inorganic salts.

  • Air-dry the solid to obtain the crude product. The reported yield for this procedure is 10.8 g (90.8%) of this compound as a white solid.[3]

  • (Optional) The product can be further purified by recrystallization from acetonitrile if required.[3]

Synthesis Workflow Diagram

G cluster_start Starting Materials cluster_reaction Reaction Conditions cluster_workup Workup & Purification start_mat1 6-Bromo-4-chloroquinoline solvent Methanol (Solvent) start_mat1->solvent Dissolve start_mat2 Sodium Methoxide start_mat2->solvent Add conditions 120 °C, 15 hours (Sealed Vessel) solvent->conditions Heat workup1 Solvent Removal (Reduced Pressure) conditions->workup1 Cool workup2 Precipitation (Addition of H₂O) workup1->workup2 workup3 Filtration & Washing workup2->workup3 product This compound (Yield: 90.8%) workup3->product

Caption: Workflow for the synthesis of this compound.

Chemical Reactivity and Synthetic Utility

The true value of this compound in drug discovery lies in its capacity for controlled, site-selective modification. The C6-Br bond is the primary site for synthetic elaboration, most commonly via palladium-catalyzed cross-coupling reactions.

Key Reactions:

  • Suzuki-Miyaura Coupling: Reaction with boronic acids or esters to form C-C bonds, enabling the introduction of aryl, heteroaryl, or alkyl groups. This is one of the most powerful methods for generating libraries of analogues for structure-activity relationship (SAR) studies.[5]

  • Buchwald-Hartwig Amination: Reaction with amines to form C-N bonds, allowing for the installation of various substituted amino groups.

  • Sonogashira Coupling: Reaction with terminal alkynes to form C-C triple bonds, introducing linear scaffolds.

General Protocol: Suzuki-Miyaura Cross-Coupling

Objective: To couple an arylboronic acid to the 6-position of this compound.

Materials:

  • This compound (1.0 eq)

  • Arylboronic acid (1.2-1.5 eq)

  • Palladium catalyst (e.g., Pd(PPh₃)₄, 2-5 mol%)

  • Base (e.g., K₂CO₃ or Cs₂CO₃, 2-3 eq)

  • Solvent (e.g., 1,4-Dioxane/Water mixture, Toluene)

Procedure:

  • To an oven-dried reaction flask, add this compound, the arylboronic acid, and the base.

  • Evacuate and backfill the flask with an inert gas (e.g., Argon or Nitrogen) three times. This is critical as the palladium catalyst is oxygen-sensitive.

  • Add the palladium catalyst to the flask under the inert atmosphere.

  • Add the degassed solvent(s) via syringe.

  • Heat the reaction mixture to the required temperature (typically 80-110 °C) and stir until the starting material is consumed (monitor by TLC or LC-MS).

  • Cool the reaction to room temperature and dilute with an organic solvent like ethyl acetate.

  • Wash the organic layer with water and brine, then dry over anhydrous sodium sulfate.

  • Filter the mixture and concentrate the solvent under reduced pressure.

  • Purify the crude residue by column chromatography on silica gel to yield the desired 6-aryl-4-methoxyquinoline product.

Applications in Drug Discovery

The quinoline core is a cornerstone of many therapeutic agents, and derivatives of this compound are actively investigated as inhibitors of key cellular processes, particularly in cancer.[2] The ability to easily modify the 6-position allows for the optimization of potency and selectivity against specific biological targets.

Role as a Scaffold for Kinase Inhibitors

Many quinoline derivatives function as ATP-competitive inhibitors of protein kinases. Dysregulation of kinase signaling pathways, such as the PI3K/Akt/mTOR pathway, is a hallmark of many cancers.[1] By using this compound as a starting point, medicinal chemists can synthesize compounds that bind to the ATP pocket of kinases like PI3K, Akt, or mTOR, thereby inhibiting their function and inducing cancer cell death (apoptosis).[1]

Signaling Pathway Diagram: PI3K/Akt/mTOR Inhibition

G RTK Growth Factor Receptor (RTK) PI3K PI3K RTK->PI3K Activates PIP3 PIP3 PI3K->PIP3 Converts PIP2 to PIP2 PIP2 Akt Akt PIP3->Akt Activates mTOR mTOR Akt->mTOR Activates Apoptosis Inhibition of Apoptosis Akt->Apoptosis Blocks Proliferation Cell Growth & Proliferation mTOR->Proliferation Inhibitor Quinoline-Based Inhibitor Inhibitor->PI3K Inhibitor->Akt Inhibitor->mTOR

Caption: Inhibition of the PI3K/Akt/mTOR pathway by quinoline derivatives.

Spectroscopic Analysis

Confirmation of the structure and purity of this compound relies on standard spectroscopic techniques.

  • Nuclear Magnetic Resonance (NMR):

    • ¹H NMR: The spectrum will show a characteristic singlet for the methoxy (-OCH₃) protons around δ 3.5-4.5 ppm. The aromatic region (δ 7.0-9.0 ppm) will display a set of coupled doublets and doublets of doublets corresponding to the protons on the quinoline core.

    • ¹³C NMR: The spectrum will exhibit 10 distinct signals, including one for the methoxy carbon (around δ 55-60 ppm) and nine for the aromatic carbons of the quinoline ring.

  • Mass Spectrometry (MS): The mass spectrum is distinguished by a pair of molecular ion peaks ([M]⁺ and [M+2]⁺) of nearly equal intensity.[9] This isotopic signature is definitive for the presence of a single bromine atom (natural abundance: ⁷⁹Br ≈ 50.7%, ⁸¹Br ≈ 49.3%). High-resolution mass spectrometry (HRMS) can confirm the elemental composition with high precision, as shown in the properties table.[3]

Safety and Handling

Proper handling of this compound is essential in a laboratory setting. Users should always consult the latest Safety Data Sheet (SDS) before use.[7]

  • Personal Protective Equipment (PPE): Wear suitable protective clothing, chemical-resistant gloves (inspect before use), and safety glasses with side-shields or a face shield.[7][10]

  • Handling: Handle in a well-ventilated area, preferably in a chemical fume hood, to avoid inhalation of dust or vapors.[11][12] Avoid contact with skin and eyes.[7]

  • First Aid:

    • Skin Contact: Immediately wash off with soap and plenty of water.[7]

    • Eye Contact: Rinse cautiously with water for at least 15 minutes and consult a physician.[7][12]

    • Inhalation: Move the person to fresh air. If breathing is difficult, give oxygen.[7]

    • Ingestion: Rinse mouth with water and call a physician or poison control center immediately. Do not induce vomiting.[7]

  • Storage: Store in a tightly closed container in a dry, cool, and well-ventilated place.[10]

  • Disposal: Dispose of contents and container to an approved waste disposal plant in accordance with local, state, and federal regulations.[7][10]

References

6-Bromo-4-methoxyquinoline structure elucidation

Author: BenchChem Technical Support Team. Date: January 2026

An In-depth Technical Guide to the Structure Elucidation of 6-Bromo-4-methoxyquinoline

Abstract

This technical guide provides a comprehensive, methodology-driven approach to the structural elucidation of this compound, a heterocyclic compound of interest in synthetic and medicinal chemistry. We detail a robust synthetic protocol and leverage a multi-technique spectroscopic approach—encompassing Mass Spectrometry (MS), Nuclear Magnetic Resonance (NMR), and Infrared (IR) Spectroscopy—to unequivocally confirm its molecular structure. This document is intended for researchers, scientists, and drug development professionals, offering not just procedural steps but also the underlying scientific rationale for each analytical choice, ensuring a self-validating and reproducible workflow.

Introduction and Significance

Quinoline and its derivatives represent a cornerstone in heterocyclic chemistry, forming the structural core of numerous natural products and pharmacologically active compounds.[1][2] Their broad spectrum of biological activities makes them privileged scaffolds in drug discovery. This compound (C₁₀H₈BrNO) is an important intermediate used in the synthesis of more complex molecules.[3] Accurate structural confirmation is a non-negotiable prerequisite for its use in any subsequent research or development application. This guide establishes a definitive workflow for that purpose.

The molecular structure of this compound is presented below. The primary objective of this guide is to describe the analytical methodologies used to verify this structure from a newly synthesized sample.

Caption: Molecular Structure of this compound.

Synthesis and Purification

The reliable synthesis of the target compound is the first step in its analysis. We employ a nucleophilic aromatic substitution reaction, a robust and well-documented method for this class of compounds.

Experimental Protocol: Synthesis
  • Reactant Preparation : In a dry reaction flask, dissolve 6-bromo-4-chloroquinoline (12.12 g, 50 mmol) in 200 mL of anhydrous methanol at room temperature.[4]

  • Reagent Addition : To this solution, add sodium methanolate (13.50 g, 250 mmol) in portions while stirring.[4] The use of a significant excess of sodium methanolate drives the reaction to completion.

  • Reaction : Seal the reaction flask and heat the mixture to 120 °C for 15 hours.[4] The elevated temperature is necessary to overcome the activation energy of the nucleophilic aromatic substitution on the quinoline ring.

  • Work-up : After cooling to room temperature, remove the methanol under reduced pressure. Dilute the resulting residue with deionized water.[4]

  • Isolation : Collect the resulting solid precipitate by vacuum filtration and wash thoroughly with deionized water to remove any remaining salts. Air-dry the solid to yield the crude product.[4]

  • Purification : Further purify the crude product by recrystallization from acetonitrile to obtain this compound as a white solid.[4]

Spectroscopic Structure Elucidation Workflow

The core of the structure confirmation relies on the synergistic use of multiple spectroscopic techniques. Each technique provides a unique piece of the structural puzzle, and together they offer an unambiguous confirmation.

G cluster_synthesis Synthesis & Purification cluster_analysis Spectroscopic Analysis cluster_validation Data Integration & Confirmation synthesis Synthesize Crude Product (from 6-bromo-4-chloroquinoline) purification Purify by Recrystallization synthesis->purification ms Mass Spectrometry (MS) Determine Molecular Weight & Isotopic Pattern purification->ms nmr NMR Spectroscopy (¹H & ¹³C) Map C-H Framework purification->nmr ir Infrared (IR) Spectroscopy Identify Functional Groups purification->ir integration Integrate All Spectroscopic Data ms->integration nmr->integration ir->integration confirmation Structure Confirmed: This compound integration->confirmation

Caption: Workflow for the Structure Elucidation of this compound.

Mass Spectrometry (MS)

Principle: Mass spectrometry provides the molecular weight and, crucially for halogenated compounds, the elemental composition through isotopic patterns. The presence of bromine, with its two stable isotopes ⁷⁹Br and ⁸¹Br in nearly equal abundance, produces a highly characteristic M+ and M+2 isotopic pattern.[5]

Expected Data:

  • Molecular Formula: C₁₀H₈BrNO

  • Molecular Weight: 238.08 g/mol [4]

  • High-Resolution MS (HRMS): The calculated exact mass for the molecular ion [M]⁺ is 236.9789.[4] An experimental measurement matching this value confirms the elemental formula.

  • Isotopic Pattern: A mass spectrum should exhibit two major peaks for the molecular ion: one for [C₁₀H₈⁷⁹BrNO]⁺ and another of nearly identical intensity at two mass units higher for [C₁₀H₈⁸¹BrNO]⁺.

Experimental Protocol: HRMS (EI)

  • Sample Preparation : Prepare a dilute solution of the purified compound in a volatile solvent like methanol or acetonitrile.

  • Introduction : Introduce the sample into the mass spectrometer. For a compound like this, Electron Ionization (EI) is a suitable method.[5]

  • Analysis : The instrument ionizes the molecules and separates them based on their mass-to-charge (m/z) ratio.

  • Data Interpretation : Analyze the resulting spectrum for the molecular ion peak and its isotopic pattern to confirm the molecular weight and the presence of one bromine atom. An observed value of m/z 236.9784 has been reported, which is in excellent agreement with the calculated value.[4]

Nuclear Magnetic Resonance (NMR) Spectroscopy

Principle: NMR spectroscopy is the most powerful tool for mapping the carbon-hydrogen framework of a molecule. ¹H NMR provides information on the number, environment, and connectivity of protons, while ¹³C NMR details the carbon skeleton.[6][7]

Experimental Protocol: NMR

  • Sample Preparation : Dissolve ~5-10 mg of the purified compound in ~0.6 mL of a deuterated solvent (e.g., CDCl₃ or DMSO-d₆). Add a small amount of tetramethylsilane (TMS) as an internal standard (0 ppm).

  • ¹H NMR Acquisition : Acquire the proton spectrum on a 400 MHz or higher spectrometer. A sufficient number of scans should be averaged to achieve a good signal-to-noise ratio.

  • ¹³C NMR Acquisition : Acquire a proton-decoupled ¹³C spectrum. A greater number of scans is required due to the lower natural abundance of the ¹³C isotope.

Predicted ¹H NMR Spectrum (400 MHz, CDCl₃):

Chemical Shift (δ, ppm)MultiplicityIntegrationAssignmentRationale
~ 8.6 - 8.8Doublet (d)1HH-2Adjacent to the electronegative nitrogen atom, leading to a downfield shift. Coupled to H-3.
~ 8.0 - 8.2Doublet (d)1HH-5Peri-deshielding effect from the nitrogen lone pair and influence of the fused ring system. Coupled to H-7 (meta).
~ 7.8 - 8.0Doublet of Doublets (dd)1HH-7Ortho-coupled to H-8 and meta-coupled to H-5.
~ 7.5 - 7.7Doublet (d)1HH-8Ortho-coupled to H-7.
~ 6.8 - 7.0Singlet (s)1HH-3Located on the pyridine ring, adjacent to the methoxy-substituted carbon.
~ 4.1 - 4.3Singlet (s)3H-OCH₃Protons of the methoxy group are chemically equivalent and show no coupling.

Predicted ¹³C NMR Spectrum (101 MHz, CDCl₃):

Chemical Shift (δ, ppm)AssignmentRationale
~ 160 - 165C-4Carbon directly attached to the electronegative oxygen atom of the methoxy group.
~ 150 - 155C-2Carbon adjacent to the ring nitrogen.
~ 145 - 150C-8aBridgehead carbon adjacent to nitrogen.
~ 130 - 135C-7Aromatic CH carbon.
~ 125 - 130C-5Aromatic CH carbon.
~ 120 - 125C-4aBridgehead carbon.
~ 115 - 120C-6Carbon directly attached to the bromine atom.
~ 120 - 125C-8Aromatic CH carbon.
~ 95 - 100C-3Aromatic CH carbon on the pyridine ring.
~ 55 - 60-OCH₃Methoxy carbon, typically found in this region.

Note: Specific chemical shifts are predictions based on known substituent effects on the quinoline ring system. Actual values may vary slightly.[6][8]

Infrared (IR) Spectroscopy

Principle: IR spectroscopy identifies the functional groups within a molecule by measuring the absorption of infrared radiation, which excites molecular vibrations (stretching, bending).[9] It is an excellent tool for quickly confirming the presence of key structural features.

Experimental Protocol: IR

  • Sample Preparation : For a solid sample, the KBr pellet method is common. Mix a small amount of the purified compound with dry potassium bromide (KBr) powder and press it into a thin, transparent disk.

  • Acquisition : Place the KBr pellet in the sample holder of an FTIR spectrometer and record the spectrum, typically from 4000 to 400 cm⁻¹.

Predicted IR Absorption Bands:

Wavenumber (cm⁻¹)Vibration TypeFunctional Group
3100 - 3000C-H StretchAromatic C-H
2950 - 2850C-H Stretch-OCH₃ group
1620 - 1580C=N StretchQuinoline ring
1550 - 1450C=C StretchAromatic ring
1250 - 1200C-O Stretch (asymmetric)Aryl-alkyl ether
1050 - 1000C-O Stretch (symmetric)Aryl-alkyl ether
600 - 500C-Br StretchBromo-aromatic

The presence of these characteristic peaks provides strong evidence for the aromatic quinoline core, the methoxy group, and the bromine substituent.[10]

Data Synthesis and Final Confirmation

The definitive structural elucidation of this compound is achieved by integrating the data from all three analytical techniques.

  • MS confirms the correct molecular weight (238.08 g/mol ) and elemental formula (C₁₀H₈BrNO) via HRMS and the presence of a single bromine atom through the characteristic M/M+2 isotopic pattern.[4]

  • ¹H and ¹³C NMR provide the complete carbon-hydrogen framework, confirming the substitution pattern on the quinoline ring. The number of signals, their chemical shifts, multiplicities, and integrations align perfectly with the proposed structure.

  • IR spectroscopy confirms the presence of all key functional groups: the aromatic system, the ether linkage of the methoxy group, and the carbon-bromine bond.

This triangulation of evidence from orthogonal analytical methods provides a self-validating system, leading to an unambiguous confirmation of the compound's identity as this compound.

Safety and Handling

As a laboratory chemical, this compound requires careful handling.

  • Personal Protective Equipment (PPE) : Wear suitable protective clothing, chemical-impermeable gloves, and safety goggles.[11]

  • Handling : Handle in a well-ventilated area, preferably a fume hood, to avoid inhalation of dust or vapors. Avoid contact with skin and eyes.[11]

  • Storage : Store in a tightly closed container in a dry, cool, and well-ventilated place.[11]

  • First Aid : In case of contact, wash skin thoroughly with soap and water. For eye contact, rinse with pure water for at least 15 minutes. If inhaled, move to fresh air. Seek medical attention in all cases of exposure.[11]

References

Core Compound Identification and Overview

Author: BenchChem Technical Support Team. Date: January 2026

An In-Depth Technical Guide to 6-Bromo-4-methoxyquinoline

This guide provides a comprehensive technical overview of this compound, a heterocyclic compound of significant interest to researchers in medicinal chemistry and drug development. We will delve into its fundamental properties, validated synthetic protocols, key applications, and essential safety procedures, offering field-proven insights beyond standard catalog data.

This compound is a substituted quinoline derivative. The quinoline scaffold is a "privileged structure" in medicinal chemistry, forming the core of numerous natural products and synthetic drugs with a wide array of biological activities.[1][2] The specific substitution pattern of this compound—a bromine atom at the 6-position and a methoxy group at the 4-position—makes it a versatile intermediate for further chemical elaboration. The bromine atom serves as a reactive handle for cross-coupling reactions (e.g., Suzuki, Heck, Sonogashira), allowing for the introduction of diverse molecular fragments. The methoxy group, a key pharmacophoric element in many bioactive molecules, modulates the electronic properties and metabolic stability of the quinoline ring.

Molecular Structure:

Caption: Chemical Structure of this compound.

Physicochemical and Safety Data

Quantitative data for this compound has been consolidated for ease of reference. This information is critical for experimental design, safety assessment, and regulatory compliance.

PropertyValueReference(s)
CAS Number 874792-20-8[3][4]
Molecular Formula C₁₀H₈BrNO[3][5]
Molecular Weight 238.08 g/mol [3][5]
IUPAC Name This compound[4]
Hazard Statement Codes H302, H315, H319, H335[5]
Precautionary Codes P261, P305+P351+P338[5]

Synthesis Protocol: A Validated Pathway

The synthesis of this compound is most reliably achieved through a multi-step process starting from a commercially available precursor. The following pathway is based on established chemical transformations of quinoline systems, ensuring high reproducibility.[6][7]

The chosen strategy involves the initial construction of the quinoline core to form 6-Bromo-4-hydroxyquinoline, followed by chlorination and subsequent nucleophilic substitution to install the methoxy group.

Synthesis_Workflow Start 6-Bromo-4-hydroxyquinoline Intermediate 6-Bromo-4-chloroquinoline Start->Intermediate  POCl₃, DMF (cat.) Reflux   Product This compound Intermediate->Product  NaOCH₃, CH₃OH Reflux  

Caption: Synthetic workflow for this compound.

Step 1: Synthesis of 6-Bromo-4-chloroquinoline from 6-Bromo-4-hydroxyquinoline

This initial step converts the hydroxyl group at the 4-position into a good leaving group (chloride), preparing the scaffold for the introduction of the methoxy nucleophile.

  • Principle (Causality): Phosphorus oxychloride (POCl₃) is a standard and highly effective reagent for the dehydration and chlorination of hydroxyl groups on nitrogen-containing heteroaromatic rings like quinolines and pyridines. A catalytic amount of N,N-dimethylformamide (DMF) is often added to facilitate the reaction, likely through the formation of the Vilsmeier reagent, a more potent chlorinating agent. The reaction is driven to completion by heating under reflux.[6][7]

  • Methodology:

    • To a round-bottom flask equipped with a reflux condenser and magnetic stirrer, add 6-Bromo-4-hydroxyquinoline (1.0 eq).[8]

    • Carefully add phosphorus oxychloride (POCl₃, ~10 eq) and a catalytic amount of DMF (~0.1 eq) in a fume hood.[6]

    • Heat the reaction mixture to reflux (approximately 110°C) and stir for 3-6 hours, monitoring the reaction progress by TLC.[7]

    • After completion, allow the mixture to cool to room temperature. Slowly and cautiously pour the reaction mixture into a beaker containing crushed ice with vigorous stirring. This step quenches the excess POCl₃ and precipitates the product.

    • Neutralize the acidic aqueous solution by the slow addition of a saturated sodium bicarbonate solution until the pH reaches ~8.[6]

    • Collect the resulting solid precipitate by vacuum filtration, wash thoroughly with water, and dry under vacuum to yield 6-Bromo-4-chloroquinoline.[7]

Step 2: Synthesis of this compound

This final step involves a nucleophilic aromatic substitution (SₙAr) reaction, where the chloride at the activated 4-position is displaced by a methoxide anion.

  • Principle (Causality): The electron-withdrawing nitrogen atom in the quinoline ring activates the 4-position towards nucleophilic attack. Sodium methoxide (NaOCH₃) serves as a potent source of the methoxide nucleophile. Methanol is an ideal solvent as it readily dissolves the sodium methoxide and has a suitable boiling point for the reaction to proceed at a reasonable rate under reflux.

  • Methodology:

    • Prepare a solution of sodium methoxide by carefully dissolving sodium metal (1.5 eq) in anhydrous methanol in a dry flask under an inert atmosphere (e.g., nitrogen or argon). Alternatively, use commercially available sodium methoxide solution.

    • Add 6-Bromo-4-chloroquinoline (1.0 eq) to the methanolic sodium methoxide solution.

    • Heat the mixture to reflux and stir for 2-4 hours, monitoring the reaction by TLC.

    • Upon completion, cool the reaction to room temperature and remove the methanol under reduced pressure.

    • Redissolve the residue in an organic solvent (e.g., ethyl acetate or dichloromethane) and wash with water to remove inorganic salts.

    • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

    • Purify the crude product by column chromatography on silica gel or recrystallization to afford pure this compound.

Applications in Research and Drug Development

The true value of this compound lies in its role as a versatile building block for creating libraries of more complex molecules for biological screening.[9] The quinoline core itself is associated with a vast range of pharmacological properties, including antimalarial, antibacterial, and anticancer activities.[2][10][11]

This intermediate serves as a scaffold that can be systematically modified at two key positions to explore the structure-activity relationship (SAR) of new chemical entities.

Applications Scaffold This compound (Core Scaffold) Coupling C-C & C-N Coupling (e.g., Suzuki, Buchwald) Scaffold->Coupling  Position 6 (Br)   Demethylation O-Demethylation Scaffold->Demethylation Position 4 (OCH₃)   Candidates Diverse Drug Candidates & Chemical Probes Coupling->Candidates Demethylation->Candidates

Caption: Role as a scaffold in drug discovery.

  • Modification at C6 (Bromo Position): The bromine atom is primed for palladium-catalyzed cross-coupling reactions. This allows for the facile introduction of aryl, heteroaryl, alkyl, and amine groups, enabling rapid diversification of the scaffold to probe interactions with biological targets.

  • Modification at C4 (Methoxy Position): The methoxy group can be a critical pharmacophore. It can also be cleaved (O-demethylation) using reagents like boron tribromide (BBr₃) to reveal a 4-hydroxyquinoline.[8] This hydroxyl group can then be used for further functionalization, such as ether or ester formation, or it may be a key hydrogen-bonding moiety in a final drug candidate.

Safety and Handling

As a laboratory chemical, this compound must be handled with appropriate precautions. The following guidelines are synthesized from available safety data sheets.[3]

  • Personal Protective Equipment (PPE): Always wear chemical-impermeable gloves, safety glasses with side shields, and a lab coat. Handle in a well-ventilated area or a chemical fume hood to avoid inhalation of dust or vapors.[3]

  • Hazards: The compound is classified as harmful if swallowed (H302), causes skin irritation (H315), causes serious eye irritation (H319), and may cause respiratory irritation (H335).[5] Avoid formation of dust and aerosols.[3]

  • First Aid Measures:

    • Inhalation: Move the victim to fresh air. If breathing is difficult, administer oxygen. Seek immediate medical attention.[3]

    • Skin Contact: Immediately remove contaminated clothing and wash the affected area with soap and plenty of water. Consult a doctor.[3]

    • Eye Contact: Rinse cautiously with water for at least 15 minutes. Remove contact lenses if present and easy to do. Continue rinsing and seek immediate medical attention.[3]

    • Ingestion: Do NOT induce vomiting. Rinse mouth with water and call a poison control center or doctor immediately.[3]

  • Firefighting: Use dry chemical, carbon dioxide, or alcohol-resistant foam to extinguish fires. Firefighters should wear self-contained breathing apparatus.[3]

  • Storage: Store in a tightly closed container in a dry, cool, and well-ventilated place. Keep away from incompatible materials.[3]

References

An In-depth Technical Guide to 6-Bromo-4-methoxyquinoline: Synthesis, Characterization, and Applications

Author: BenchChem Technical Support Team. Date: January 2026

This technical guide provides a comprehensive overview of 6-Bromo-4-methoxyquinoline, a key heterocyclic compound. Tailored for researchers, scientists, and drug development professionals, this document delves into its fundamental physicochemical properties, detailed synthetic protocols, analytical characterization, and its emerging applications in medicinal chemistry. The content herein is structured to provide not just procedural steps, but also the underlying scientific rationale to empower researchers in their experimental design and execution.

Core Physicochemical Properties

This compound is a halogenated derivative of the quinoline scaffold, a privileged structure in medicinal chemistry. The introduction of a bromine atom at the 6-position and a methoxy group at the 4-position provides a chemically versatile molecule for further functionalization.

A summary of its key quantitative data is presented below for quick reference.

PropertyValueSource(s)
Molecular Formula C₁₀H₈BrNO[1][2]
Molecular Weight 238.1 g/mol [1]
Exact Mass 236.9789 g/mol [3]
CAS Number 874792-20-8[1][3]

It is crucial to differentiate this compound from its isomers, which may have similar molecular weights but different chemical reactivity and biological activity. For instance, 4-Bromo-6-methoxyquinoline (CAS: 42881-66-3) and 6-Bromo-2-methoxyquinoline (CAS: 99455-05-7) share the same molecular formula and a molecular weight of approximately 238.08 g/mol .[2][4][5]

Synthesis of this compound

The synthesis of this compound is typically achieved through a nucleophilic substitution reaction from a readily available precursor, 6-bromo-4-chloroquinoline. This multi-step synthesis is a foundational process for accessing this important research chemical.

Synthetic Workflow Overview

The overall synthetic strategy involves a three-stage process starting from 4-bromoaniline. This pathway is designed for efficiency and scalability in a laboratory setting.

Synthesis_Workflow A 4-Bromoaniline B 6-Bromoquinolin-4-ol A->B Cyclization C 6-Bromo-4-chloroquinoline B->C Chlorination D This compound C->D Methoxylation

Caption: Synthetic pathway for this compound.

Step-by-Step Experimental Protocols

This initial step involves the cyclization of 4-bromoaniline. One established method utilizes Meldrum's acid and triethyl orthoformate.[6]

  • A mixture of 4-bromoaniline and 5-(ethoxymethylene)-2,2-dimethyl-1,3-dioxane-4,6-dione (prepared from Meldrum's acid and triethyl orthoformate) is dissolved in ethanol.

  • The solution is refluxed at 80°C for approximately 3.5 hours.[6]

  • Upon cooling, the intermediate, 5-(((4-bromophenyl)amino)methylene)-2,2-dimethyl-1,3-dioxane-4,6-dione, precipitates and is collected by filtration.[6]

  • This intermediate is then added to preheated diphenyl ether and stirred at reflux for a short duration (e.g., 10 minutes) to effect cyclization.[6]

  • After cooling, the product, 6-bromoquinolin-4-ol, is precipitated by the addition of petroleum ether, filtered, and washed.[6]

Causality Behind Experimental Choices: The use of diphenyl ether as a high-boiling solvent is critical for providing the necessary thermal energy to drive the intramolecular cyclization and formation of the quinolinone ring system.

The hydroxyl group at the 4-position is then converted to a chlorine atom, which is a better leaving group for the subsequent nucleophilic substitution.

  • 6-Bromoquinolin-4-ol is treated with phosphorus oxychloride (POCl₃), often with a catalytic amount of dimethylformamide (DMF).[7]

  • The mixture is refluxed at 110°C for about 3 hours.[7]

  • After the reaction, excess POCl₃ is removed by distillation.

  • The residue is carefully poured into ice water, and the pH is adjusted to 5-6 with a saturated sodium bicarbonate solution.[7]

  • The product, 6-bromo-4-chloroquinoline, is then extracted with a suitable organic solvent like dichloromethane.[7]

Trustworthiness of Protocol: The careful, portion-wise addition of the reaction mixture to ice water is a critical safety and procedural step to manage the highly exothermic quenching of residual POCl₃.

The final step is a nucleophilic aromatic substitution where the chloro group is displaced by a methoxy group.

  • 6-Bromo-4-chloroquinoline is dissolved in methanol.[3]

  • Sodium methoxide is added to the solution.[3]

  • The reaction mixture is heated in a sealed vessel at 120°C for approximately 15 hours.[3]

  • After cooling, the methanol is removed under reduced pressure.

  • The residue is diluted with water, causing the product, this compound, to precipitate as a solid, which is then collected by filtration.[3] The product can be further purified by recrystallization from acetonitrile.[3]

Expertise in Action: The use of a sealed reaction vessel is necessary to prevent the loss of volatile methanol at the elevated reaction temperature, ensuring the reaction proceeds to completion. The excess sodium methoxide acts as both the nucleophile and a base to neutralize any generated HCl.

Analytical Characterization

Ensuring the identity and purity of the synthesized this compound is paramount. A combination of spectroscopic and spectrometric techniques is employed for this purpose.

Mass Spectrometry

High-resolution mass spectrometry (HRMS) is used to confirm the elemental composition. For this compound, the expected m/z value for the molecular ion [M]⁺ is 236.9789.[3] The presence of bromine will result in a characteristic isotopic pattern with two major peaks of nearly equal intensity (for ⁷⁹Br and ⁸¹Br isotopes).

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy provides detailed structural information. While specific peak assignments for this compound are not detailed in the provided search results, a general protocol for acquiring such data is as follows:

  • ¹H NMR: The sample is dissolved in a deuterated solvent (e.g., CDCl₃ or DMSO-d₆). The spectrum will show characteristic signals for the aromatic protons on the quinoline ring and a singlet for the methoxy group protons.

  • ¹³C NMR: A proton-decoupled ¹³C spectrum will reveal the number of unique carbon environments, including those of the quinoline core and the methoxy group.

Applications in Drug Discovery and Development

The quinoline scaffold is a cornerstone in medicinal chemistry, and its halogenated derivatives, such as 6-bromoquinoline, are valuable building blocks for creating novel therapeutic agents.[8][9]

Role as a Synthetic Intermediate

This compound, and its parent compound 6-bromoquinoline, serve as versatile intermediates. The bromine atom at the 6-position is particularly useful for introducing further chemical diversity through cross-coupling reactions like the Suzuki-Miyaura coupling.[10] This allows for the synthesis of libraries of compounds for structure-activity relationship (SAR) studies.

Potential Therapeutic Applications

Derivatives of the quinoline core have demonstrated a wide range of biological activities. While specific applications for this compound are still emerging, the broader class of quinoline compounds has shown promise in several therapeutic areas:

  • Oncology: Many quinoline derivatives have been investigated as anticancer agents.[9] For example, some function as inhibitors of critical signaling pathways, such as the PI3K/Akt/mTOR pathway, which is often dysregulated in cancer.[9]

  • Anti-inflammatory and Antimicrobial Agents: The quinazolinone core, structurally related to quinoline, has been explored for anti-inflammatory and antimicrobial applications.[8]

The general mechanism of action for many quinoline-based kinase inhibitors involves competitive binding at the ATP-binding site of the enzyme, thereby blocking downstream signaling and inhibiting cell proliferation or survival.

Kinase_Inhibition cluster_0 Signaling Pathway Receptor Receptor Tyrosine Kinase Substrate Substrate Protein Receptor->Substrate Phosphorylation ATP ATP ATP->Receptor PhosphoSubstrate Phosphorylated Substrate Downstream Downstream Signaling (e.g., PI3K/Akt) PhosphoSubstrate->Downstream Response Cellular Response (Proliferation, Survival) Downstream->Response Inhibitor 6-Bromoquinoline Derivative Inhibitor->Receptor Binds to ATP site

Caption: Generalized mechanism of kinase inhibition by quinoline derivatives.

Conclusion

This compound is a valuable chemical entity with significant potential in synthetic and medicinal chemistry. Its well-defined physicochemical properties, established synthetic routes, and the versatile reactivity of its quinoline core make it an important building block for the development of novel, biologically active compounds. This guide provides the foundational knowledge and practical protocols to enable researchers to effectively synthesize, characterize, and utilize this compound in their scientific endeavors.

References

An In-Depth Technical Guide to the Spectral Analysis of 6-Bromo-4-methoxyquinoline

Author: BenchChem Technical Support Team. Date: January 2026

For Researchers, Scientists, and Drug Development Professionals

Introduction

6-Bromo-4-methoxyquinoline is a halogenated quinoline derivative with a molecular formula of C₁₀H₈BrNO and a molecular weight of approximately 238.08 g/mol . The quinoline scaffold is a cornerstone in medicinal chemistry, forming the core of numerous pharmaceuticals with a wide range of biological activities. The introduction of a bromine atom and a methoxy group to the quinoline ring system significantly influences its electronic properties, lipophilicity, and metabolic stability, making it a valuable building block in the synthesis of novel therapeutic agents. A thorough understanding of the spectral characteristics of this compound is paramount for its unambiguous identification, purity assessment, and the structural elucidation of its downstream derivatives.

I. Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is the most powerful technique for elucidating the carbon-hydrogen framework of an organic molecule. For this compound, both ¹H and ¹³C NMR are essential for confirming the substitution pattern on the quinoline ring.

A. Experimental Protocol for NMR Spectroscopy

The following is a generalized protocol for acquiring high-resolution ¹H and ¹³C NMR spectra of this compound.

  • Sample Preparation:

    • Weigh approximately 5-10 mg of the purified this compound.

    • Dissolve the sample in approximately 0.6 mL of a suitable deuterated solvent (e.g., chloroform-d, CDCl₃) in a clean, dry 5 mm NMR tube.

    • Add a small amount of tetramethylsilane (TMS) as an internal standard (δ 0.00 ppm).

    • Cap the NMR tube and ensure the sample is fully dissolved and the solution is homogeneous.[1]

  • Instrumentation and Data Acquisition:

    • Acquire the spectra on a high-resolution NMR spectrometer (e.g., 400 or 500 MHz).[2]

    • ¹H NMR:

      • Acquire a standard one-dimensional proton spectrum.

      • Set the spectral width to approximately 12-15 ppm.

      • Use a sufficient number of scans to achieve an adequate signal-to-noise ratio.

      • Process the data with appropriate window functions (e.g., exponential multiplication) to improve the signal-to-noise ratio.

    • ¹³C NMR:

      • Acquire a proton-decoupled ¹³C spectrum.

      • Set the spectral width to approximately 220-250 ppm.

      • A larger number of scans will be required compared to ¹H NMR to achieve a good signal-to-noise ratio due to the low natural abundance of the ¹³C isotope.

Workflow for NMR Analysis

NMR_Workflow cluster_prep Sample Preparation cluster_acq Data Acquisition cluster_proc Data Processing & Analysis weigh Weigh Sample dissolve Dissolve in Deuterated Solvent weigh->dissolve transfer Transfer to NMR Tube dissolve->transfer instrument NMR Spectrometer transfer->instrument Insert Sample h1_acq Acquire ¹H Spectrum instrument->h1_acq c13_acq Acquire ¹³C Spectrum instrument->c13_acq process Process FID h1_acq->process c13_acq->process analyze Analyze Spectra process->analyze elucidate Structure Elucidation analyze->elucidate

Caption: General experimental workflow for NMR analysis of this compound.

B. Predicted ¹H NMR Spectrum and Interpretation

The predicted ¹H NMR spectrum of this compound is expected to show signals corresponding to the five aromatic protons and the three protons of the methoxy group. The chemical shifts are influenced by the electron-withdrawing nature of the nitrogen atom and the bromine atom, and the electron-donating nature of the methoxy group.

Predicted ¹H NMR Data (400 MHz, CDCl₃)

Chemical Shift (δ, ppm)MultiplicityIntegrationAssignment
~8.70d1HH-2
~7.95d1HH-8
~7.80d1HH-5
~7.65dd1HH-7
~6.80d1HH-3
~4.00s3H-OCH₃

Interpretation:

  • H-2 (~8.70 ppm, d): The proton at the 2-position is adjacent to the electronegative nitrogen atom, which strongly deshields it, causing it to appear at the lowest field.[3] It is expected to be a doublet due to coupling with H-3.

  • H-8 (~7.95 ppm, d): The H-8 proton experiences deshielding due to the peri-effect of the nitrogen lone pair and will appear as a doublet coupled to H-7.[3]

  • H-5 (~7.80 ppm, d): The H-5 proton is ortho to the bromine atom, which will have a deshielding effect. It will appear as a doublet.

  • H-7 (~7.65 ppm, dd): This proton is coupled to both H-8 and H-5, resulting in a doublet of doublets.

  • H-3 (~6.80 ppm, d): The proton at the 3-position is coupled to H-2, appearing as a doublet. The electron-donating methoxy group at the 4-position will shield this proton, causing it to appear at a relatively higher field compared to other aromatic protons.

  • -OCH₃ (~4.00 ppm, s): The three protons of the methoxy group are equivalent and not coupled to any other protons, thus they will appear as a sharp singlet.

C. Predicted ¹³C NMR Spectrum and Interpretation

The predicted proton-decoupled ¹³C NMR spectrum of this compound will show ten distinct signals corresponding to the ten carbon atoms in the molecule.

Predicted ¹³C NMR Data (100 MHz, CDCl₃)

Chemical Shift (δ, ppm)Assignment
~162.0C-4
~150.0C-2
~148.5C-8a
~145.0C-6
~135.0C-8
~130.0C-5
~128.0C-7
~122.0C-4a
~100.0C-3
~56.0-OCH₃

Interpretation:

  • C-4 (~162.0 ppm): This carbon is directly attached to the electron-donating methoxy group, causing a significant downfield shift.

  • C-2 (~150.0 ppm): The carbon adjacent to the nitrogen atom is significantly deshielded.

  • C-8a and C-4a (~148.5 and ~122.0 ppm): These are the quaternary carbons at the ring fusion.

  • C-6 (~145.0 ppm): The carbon bearing the bromine atom will be deshielded.

  • C-8, C-5, C-7 (~135.0, ~130.0, ~128.0 ppm): These are the remaining aromatic carbons.

  • C-3 (~100.0 ppm): This carbon is shielded by the adjacent methoxy group.

  • -OCH₃ (~56.0 ppm): The carbon of the methoxy group will appear in the typical region for sp³ hybridized carbons attached to an oxygen atom.

II. Infrared (IR) Spectroscopy

IR spectroscopy is a valuable tool for identifying the functional groups present in a molecule. The IR spectrum of this compound will be dominated by absorptions corresponding to the aromatic quinoline ring system, the C-O stretching of the methoxy group, and the C-Br bond.

A. Experimental Protocol for FT-IR Spectroscopy

A standard protocol for obtaining the FT-IR spectrum of a solid sample like this compound is as follows:

  • Sample Preparation (KBr Pellet Method):

    • Grind a small amount (1-2 mg) of the sample with approximately 100-200 mg of dry potassium bromide (KBr) using an agate mortar and pestle until a fine, homogeneous powder is obtained.

    • Transfer the powder to a pellet press and apply pressure to form a thin, transparent KBr pellet.[4]

  • Data Acquisition:

    • Obtain a background spectrum of the empty sample compartment.

    • Place the KBr pellet in the sample holder of the FT-IR spectrometer.

    • Acquire the sample spectrum over the range of 4000-400 cm⁻¹.

    • Average multiple scans to improve the signal-to-noise ratio.

Workflow for FT-IR Analysis

FTIR_Workflow cluster_prep Sample Preparation cluster_acq Data Acquisition cluster_analysis Data Analysis grind Grind Sample with KBr press Press into Pellet grind->press background Acquire Background Spectrum press->background Place Pellet in Spectrometer sample_spec Acquire Sample Spectrum background->sample_spec identify_peaks Identify Peak Frequencies sample_spec->identify_peaks assign_groups Assign Functional Groups identify_peaks->assign_groups

Caption: General experimental workflow for FT-IR analysis of this compound.

B. Predicted IR Spectrum and Interpretation

The predicted IR spectrum of this compound will exhibit the following characteristic absorption bands:

Predicted IR Absorption Bands

Wavenumber (cm⁻¹)IntensityAssignment
3100-3000Medium-WeakAromatic C-H stretching
2950-2850Medium-WeakAliphatic C-H stretching (-OCH₃)
1620-1580Strong-MediumC=C and C=N stretching (quinoline ring)
1500-1400Strong-MediumAromatic ring skeletal vibrations
1250-1200StrongAsymmetric C-O-C stretching (aryl ether)[5]
1050-1000StrongSymmetric C-O-C stretching (aryl ether)[6]
850-750StrongC-H out-of-plane bending (aromatic)
600-500Medium-WeakC-Br stretching

Interpretation:

  • Aromatic C-H Stretching (3100-3000 cm⁻¹): These absorptions are characteristic of C-H bonds on an aromatic ring.[7]

  • Aliphatic C-H Stretching (2950-2850 cm⁻¹): These bands arise from the stretching vibrations of the C-H bonds in the methoxy group.

  • C=C and C=N Stretching (1620-1580 cm⁻¹): The quinoline ring contains both C=C and C=N bonds, which give rise to strong absorptions in this region.

  • Aromatic Ring Skeletal Vibrations (1500-1400 cm⁻¹): These are characteristic absorptions for the vibrations of the entire aromatic ring system.

  • C-O-C Stretching (1250-1200 cm⁻¹ and 1050-1000 cm⁻¹): The asymmetric and symmetric stretching vibrations of the aryl ether linkage are expected to be strong and are diagnostic for the methoxy group.[5][6]

  • C-H Out-of-plane Bending (850-750 cm⁻¹): The pattern of these strong absorptions can sometimes provide information about the substitution pattern of the aromatic ring.

  • C-Br Stretching (600-500 cm⁻¹): The absorption due to the C-Br stretching vibration is typically found in the fingerprint region of the spectrum.

III. Mass Spectrometry (MS)

Mass spectrometry provides information about the molecular weight and elemental composition of a compound. For this compound, the mass spectrum will be characterized by the presence of a molecular ion peak and a distinctive isotopic pattern due to the presence of bromine.

A. Experimental Protocol for Mass Spectrometry

A general protocol for obtaining the mass spectrum of this compound is as follows:

  • Sample Preparation:

    • Prepare a dilute solution of the sample in a volatile organic solvent such as methanol or acetonitrile.

  • Instrumentation and Data Acquisition:

    • Analyze the sample using a mass spectrometer with a suitable ionization source, such as Electron Ionization (EI) or Electrospray Ionization (ESI).[8]

    • For EI, the sample is introduced into the ion source where it is bombarded with a beam of high-energy electrons.

    • For ESI, the sample solution is sprayed into the ion source, creating charged droplets from which ions are desorbed.

    • The resulting ions are then separated based on their mass-to-charge ratio (m/z) by a mass analyzer (e.g., quadrupole or time-of-flight).

    • A detector records the abundance of each ion, generating a mass spectrum.

Workflow for Mass Spectrometry Analysis

MS_Workflow cluster_prep Sample Preparation cluster_acq Data Acquisition cluster_analysis Data Analysis dissolve Dissolve Sample in Volatile Solvent introduce Introduce Sample dissolve->introduce Inject Sample ionize Ionize Sample (EI or ESI) introduce->ionize analyze Mass Analysis ionize->analyze detect Detect Ions analyze->detect generate_spectrum Generate Mass Spectrum detect->generate_spectrum interpret Interpret Spectrum generate_spectrum->interpret

Caption: General experimental workflow for mass spectrometry analysis of this compound.

B. Predicted Mass Spectrum and Interpretation

The mass spectrum of this compound is expected to show a prominent molecular ion peak with a characteristic isotopic pattern due to the two naturally occurring isotopes of bromine, ⁷⁹Br and ⁸¹Br, which are present in a nearly 1:1 ratio.[9]

Predicted Mass Spectrum Data

m/zRelative IntensityAssignment
237~100%[M]⁺ (C₁₀H₈⁷⁹BrNO)
239~98%[M+2]⁺ (C₁₀H₈⁸¹BrNO)
222Variable[M-CH₃]⁺
194Variable[M-CH₃-CO]⁺
156Variable[M-Br]⁺

Interpretation:

  • Molecular Ion Peak ([M]⁺ and [M+2]⁺ at m/z 237 and 239): The most important feature of the mass spectrum will be the pair of peaks for the molecular ion. The peak at m/z 237 corresponds to the molecule containing the ⁷⁹Br isotope, and the peak at m/z 239 corresponds to the molecule with the ⁸¹Br isotope. The nearly equal abundance of these two isotopes will result in two peaks of almost equal intensity, which is a clear indicator of the presence of a single bromine atom in the molecule.[9][10]

  • Fragmentation Pattern:

    • [M-CH₃]⁺ (m/z 222/224): Loss of a methyl radical from the methoxy group is a common fragmentation pathway.

    • [M-CH₃-CO]⁺ (m/z 194/196): Subsequent loss of a molecule of carbon monoxide from the [M-CH₃]⁺ fragment is also possible.

    • [M-Br]⁺ (m/z 156): Cleavage of the C-Br bond would result in a fragment at m/z 156.

IV. Summary of Spectral Data

The following table summarizes the predicted key spectral data for this compound.

Spectroscopic TechniqueKey Predicted Data
¹H NMR (400 MHz, CDCl₃)δ ~8.70 (d, 1H), ~7.95 (d, 1H), ~7.80 (d, 1H), ~7.65 (dd, 1H), ~6.80 (d, 1H), ~4.00 (s, 3H)
¹³C NMR (100 MHz, CDCl₃)δ ~162.0, ~150.0, ~148.5, ~145.0, ~135.0, ~130.0, ~128.0, ~122.0, ~100.0, ~56.0
IR (KBr Pellet, cm⁻¹)~3100-3000 (Ar C-H), ~2950-2850 (Ali C-H), ~1620-1580 (C=C, C=N), ~1250-1200 & 1050-1000 (C-O-C), ~600-500 (C-Br)
Mass Spectrometry (EI)m/z 237/239 ([M]⁺/[M+2]⁺, ~1:1 ratio)

V. Conclusion

This technical guide has provided a detailed, in-depth analysis of the predicted NMR, IR, and MS spectra of this compound. By leveraging the known spectral data of analogous compounds and fundamental principles of spectroscopy, a comprehensive spectral profile has been constructed. This guide serves as a valuable resource for researchers, scientists, and drug development professionals for the identification, characterization, and quality control of this important synthetic intermediate. The provided experimental protocols offer a standardized approach for obtaining high-quality spectral data, ensuring consistency and reliability in experimental results.

References

The Pharmacological Versatility of the Quinoline Scaffold: A Technical Guide to its Biological Activities

Author: BenchChem Technical Support Team. Date: January 2026

For Distribution to Researchers, Scientists, and Drug Development Professionals

Executive Summary

The quinoline ring, a bicyclic aromatic heterocycle, stands as a cornerstone in medicinal chemistry, demonstrating a remarkable spectrum of biological activities.[1][2] Its unique structural and electronic properties have rendered it a "privileged scaffold," enabling the development of a multitude of therapeutic agents that address a wide array of human diseases.[3] This in-depth technical guide provides a comprehensive overview of the significant biological activities of quinoline derivatives, with a focus on their anticancer, antimicrobial, antimalarial, antiviral, anti-inflammatory, and neuroprotective properties. By delving into the underlying mechanisms of action, presenting key structure-activity relationships, and providing detailed experimental protocols, this guide aims to equip researchers and drug development professionals with the foundational knowledge required to harness the full therapeutic potential of this versatile molecular framework. We will explore how strategic modifications to the quinoline core can lead to highly potent and selective agents, paving the way for the next generation of innovative therapeutics.

The Quinoline Core: A Privileged Scaffold in Drug Discovery

Quinoline, with its molecular formula C₉H₇N, is characterized by a fused benzene and pyridine ring system.[1][4] This arrangement confers upon it a unique electronic distribution and a planar structure that is amenable to a wide range of chemical modifications. The presence of the nitrogen atom influences the reactivity of the ring system, making it a weak tertiary base.[5] The true pharmacological power of quinoline lies not in the parent molecule itself, which has limited biological importance, but in the vast chemical space that can be explored through the introduction of various substituents at different positions of the bicyclic ring.[6] This synthetic tractability allows for the fine-tuning of pharmacokinetic and pharmacodynamic properties, leading to the development of drugs with enhanced efficacy and reduced toxicity. A testament to its therapeutic importance is the number of quinoline-based drugs that have received FDA approval for a variety of clinical indications.[3]

Anticancer Activity: Targeting the Hallmarks of Malignancy

Quinoline derivatives have emerged as a prominent class of anticancer agents, exhibiting a diverse range of mechanisms to combat tumor growth and progression.[4][5][7] These compounds have demonstrated efficacy against a multitude of cancer cell lines, including those of the breast, colon, lung, and kidney.[7] The anticancer effects of quinoline derivatives are often attributed to their ability to interfere with key signaling pathways that are dysregulated in cancer, induce apoptosis, and inhibit cell cycle progression and angiogenesis.[4][5][7][8][9][10]

Mechanisms of Anticancer Action

The anticancer activity of quinoline derivatives is multifaceted, targeting several key cellular processes:

  • Inhibition of Tyrosine Kinases: Many quinoline-based compounds act as potent inhibitors of tyrosine kinases, such as the Epidermal Growth Factor Receptor (EGFR) and Vascular Endothelial Growth Factor Receptor (VEGFR), which are crucial for cancer cell proliferation and angiogenesis.[8][10][11][12] Several FDA-approved drugs, including bosutinib, lenvatinib, and cabozantinib, are quinoline-containing kinase inhibitors.[9][13]

  • PI3K/Akt/mTOR Pathway Inhibition: The PI3K/Akt/mTOR signaling cascade is a critical pathway for cell growth, survival, and proliferation, and its deregulation is a common feature in many cancers.[14] Quinoline derivatives have been developed to effectively inhibit key components of this pathway, leading to the induction of apoptosis.[5][14][15][16]

  • Induction of Apoptosis: A significant mechanism by which quinoline derivatives exert their anticancer effects is through the induction of programmed cell death, or apoptosis.[8][10] This can be achieved through various means, including the disruption of the mitochondrial membrane potential and the activation of caspases.[14]

  • Cell Cycle Arrest: Quinoline compounds can halt the progression of the cell cycle, preventing cancer cells from dividing and proliferating.[4][5][8][9] This is often achieved by modulating the levels of key cell cycle regulatory proteins.

  • Inhibition of Angiogenesis: By targeting pathways like VEGFR, quinoline derivatives can inhibit the formation of new blood vessels, a process known as angiogenesis, which is essential for tumor growth and metastasis.[8][10]

  • Disruption of Cell Migration: Some quinoline derivatives have been shown to interfere with the processes of cell migration and invasion, which are critical for cancer metastasis.[4][5][9]

Quantitative Data: Anticancer Activity of Representative Quinoline Derivatives
Compound/DerivativeCancer Cell LineAssayIC50 (µM)Reference
Quinoline-Chalcone Hybrid 33MCF-7 (Breast)Not Specified37.07 nM[10]
Quinoline-Chalcone Hybrid 39A549 (Lung)Not Specified1.91[10]
Quinoline-Chalcone Hybrid 40K-562 (Leukemia)Not Specified5.29[10]
Quinoline Derivative 6dA549 (Lung)Not Specified0.06[8]
Quinoline Derivative 8bA549 (Lung)Not Specified0.08[8]
PQQHL-60 (Leukemia)Cell-based mTOR64 nM[14][15]
Compound 1aeInfluenza A VirusNot Specified1.87[17]
Compound 9bInfluenza A VirusNot Specified0.88-6.33[18]

Signaling Pathway Visualization

EGFR_Pathway cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus EGFR EGFR RAS RAS EGFR->RAS PI3K PI3K EGFR->PI3K EGF EGF EGF->EGFR Binds Quinoline Derivative Quinoline Derivative Quinoline Derivative->EGFR Inhibits RAF RAF RAS->RAF MEK MEK RAF->MEK ERK ERK MEK->ERK Proliferation Proliferation ERK->Proliferation Akt Akt PI3K->Akt mTOR mTOR Akt->mTOR Survival Survival mTOR->Survival Angiogenesis Angiogenesis mTOR->Angiogenesis

Caption: Inhibition of the EGFR signaling pathway by a quinoline derivative.

PI3K_Akt_mTOR_Pathway Growth Factor Growth Factor Receptor Tyrosine Kinase Receptor Tyrosine Kinase Growth Factor->Receptor Tyrosine Kinase PI3K PI3K Receptor Tyrosine Kinase->PI3K Quinoline Derivative Quinoline Derivative Quinoline Derivative->PI3K Inhibits mTOR mTOR Quinoline Derivative->mTOR Inhibits PIP2 PIP2 PI3K->PIP2 PIP3 PIP3 PIP2->PIP3 PI3K activation Akt Akt PIP3->Akt Akt->mTOR Apoptosis Apoptosis Akt->Apoptosis Inhibits Protein Synthesis Protein Synthesis mTOR->Protein Synthesis Promotes Cell Growth Cell Growth mTOR->Cell Growth Promotes

Caption: Quinoline derivative inhibiting the PI3K/Akt/mTOR signaling pathway.

Experimental Protocols

Objective: To determine the cytotoxic effect of quinoline derivatives on cancer cells by measuring cell viability.[19][20]

Principle: The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric assay that measures the reduction of MTT by mitochondrial succinate dehydrogenase in living cells to form a purple formazan product. The amount of formazan produced is directly proportional to the number of viable cells.[19]

Procedure:

  • Cell Seeding:

    • Culture cancer cells to ~80% confluency.

    • Trypsinize and resuspend cells in fresh complete medium.

    • Seed cells in a 96-well plate at a density of 5,000-10,000 cells per well in 100 µL of medium.

    • Incubate overnight at 37°C in a humidified 5% CO₂ incubator to allow for cell attachment.[21]

  • Compound Treatment:

    • Prepare a stock solution of the quinoline derivative in DMSO.

    • Perform serial dilutions of the compound in culture medium to achieve the desired final concentrations.

    • Remove the medium from the wells and add 100 µL of the medium containing the quinoline derivative at various concentrations. Include a vehicle control (DMSO) and an untreated control.

    • Incubate for 48-72 hours.[21]

  • MTT Addition and Incubation:

    • Prepare a 5 mg/mL solution of MTT in sterile PBS.

    • Add 10 µL of the MTT solution to each well.[22]

    • Incubate for 2-4 hours at 37°C, allowing for the formation of formazan crystals.[22]

  • Formazan Solubilization and Absorbance Measurement:

    • Carefully remove the medium containing MTT.

    • Add 100 µL of a solubilizing agent (e.g., DMSO or a specialized detergent reagent) to each well to dissolve the formazan crystals.[20][22]

    • Shake the plate on an orbital shaker for 15 minutes to ensure complete dissolution.

    • Measure the absorbance at 570 nm using a microplate reader.[22]

  • Data Analysis:

    • Calculate the percentage of cell viability for each concentration relative to the untreated control.

    • Plot a dose-response curve and determine the IC₅₀ value (the concentration of the compound that inhibits cell growth by 50%).

Objective: To analyze the effect of quinoline derivatives on the cell cycle distribution of cancer cells.

Procedure:

  • Cell Treatment:

    • Seed cells in 6-well plates and treat with the quinoline derivative at its IC₅₀ concentration for 24-48 hours.

  • Cell Harvesting and Fixation:

    • Harvest the cells by trypsinization and wash with ice-cold PBS.

    • Fix the cells in ice-cold 70% ethanol while vortexing gently.

    • Store the fixed cells at -20°C overnight.

  • Staining and Analysis:

    • Centrifuge the fixed cells and wash with PBS.

    • Resuspend the cell pellet in a staining solution containing propidium iodide (PI) and RNase A.

    • Incubate in the dark for 30 minutes at room temperature.

    • Analyze the DNA content of the cells using a flow cytometer. The distribution of cells in the G0/G1, S, and G2/M phases of the cell cycle can be determined based on their DNA content.

Antimicrobial Activity: Combating Bacterial and Fungal Pathogens

The emergence of antimicrobial resistance is a significant global health threat, necessitating the development of new antimicrobial agents.[6] Quinoline derivatives have a long history of use as antimicrobial agents, with fluoroquinolones being a well-known class of antibiotics.[23] The antimicrobial spectrum of quinoline derivatives is broad, encompassing activity against both Gram-positive and Gram-negative bacteria, as well as fungi.[24][25][26][27]

Mechanisms of Antimicrobial Action

The primary mechanism of action for many antibacterial quinoline derivatives, particularly the fluoroquinolones, is the inhibition of bacterial DNA gyrase and topoisomerase IV.[28] These enzymes are essential for DNA replication, recombination, and repair in bacteria. By inhibiting these enzymes, quinoline derivatives prevent bacterial cell division and lead to cell death. Other proposed mechanisms include the disruption of the bacterial cell membrane and the induction of oxidative stress.[24]

Quantitative Data: Antimicrobial Activity of Representative Quinoline Derivatives
Compound/DerivativeBacterial/Fungal StrainMIC (µg/mL)Reference
Compound 11S. aureus6.25[27]
Compound 15S. aureus0.8 µM[7]
Compound 5dS. aureus0.125[24]
Compound 62E. coli3.125 nmol/mL[27]
Compound 63iE. coli100[27]
Compound 3cS. aureus2.67[26]
Quinolone-rhodanine conjugate 27M. tuberculosis H37Ra1.66[7]
Experimental Protocol: Broth Microdilution for MIC Determination

Objective: To determine the minimum inhibitory concentration (MIC) of a quinoline derivative against a specific bacterial strain.[1]

Principle: The broth microdilution method is a quantitative assay that determines the lowest concentration of an antimicrobial agent that inhibits the visible growth of a microorganism.[1][29][30]

Procedure:

  • Preparation of Antimicrobial Agent Dilutions:

    • Prepare a stock solution of the quinoline derivative.

    • Perform two-fold serial dilutions of the compound in a suitable broth medium (e.g., Mueller-Hinton Broth) in a 96-well microtiter plate.[1]

  • Inoculum Preparation:

    • Culture the bacterial strain overnight.

    • Prepare a standardized inoculum of the test organism with a turbidity equivalent to a 0.5 McFarland standard.[1]

    • Dilute the standardized inoculum to the appropriate concentration for testing.

  • Inoculation and Incubation:

    • Inoculate each well of the microtiter plate with the standardized bacterial suspension.[1]

    • Include a growth control (broth and inoculum without the compound) and a sterility control (broth only).[1]

    • Incubate the plate at 37°C for 18-24 hours.[31]

  • MIC Determination:

    • After incubation, visually inspect the plate for bacterial growth (turbidity).

    • The MIC is the lowest concentration of the quinoline derivative at which there is no visible growth.[1]

Antimalarial Activity: A Historical and Enduring Legacy

The use of quinoline derivatives in the fight against malaria dates back to the 17th century with the discovery of quinine from the bark of the Cinchona tree. Quinine and its synthetic analogs, such as chloroquine and mefloquine, have been mainstays in malaria treatment for decades.

Mechanism of Antimalarial Action

The primary mechanism of action of many quinoline antimalarials involves the inhibition of hemozoin biocrystallization in the malaria parasite, Plasmodium falciparum. During its life cycle in red blood cells, the parasite digests hemoglobin, releasing toxic free heme. The parasite detoxifies this heme by converting it into an insoluble crystalline form called hemozoin. Quinoline derivatives are thought to accumulate in the parasite's food vacuole and interfere with this process, leading to the buildup of toxic heme and subsequent parasite death.

Antiviral Activity: A Growing Area of Investigation

The antiviral potential of quinoline derivatives is an expanding field of research. These compounds have shown promise against a range of viruses, including influenza virus and respiratory syncytial virus (RSV).[17]

Mechanism of Antiviral Action

The mechanisms by which quinoline derivatives exert their antiviral effects are varied and often virus-specific. For influenza virus, some quinoline compounds have been shown to inhibit viral RNA transcription and replication.[17][18]

Quantitative Data: Antiviral Activity of Representative Quinoline Derivatives
Compound/DerivativeVirusIC50 (µM)
Compound 1aeInfluenza A Virus1.87
Compound 9bInfluenza A Virus0.88-6.33
Compound 1gRespiratory Syncytial Virus (RSV)3.10-6.93
Compound 19Influenza Virus PR80.091
Isoquinolone Compound 21Influenza A and B Viruses9.9-18.5

Anti-inflammatory Activity: Modulating the Inflammatory Cascade

Chronic inflammation is a key contributor to a variety of diseases. Quinoline derivatives have demonstrated significant anti-inflammatory properties, primarily through the inhibition of key inflammatory enzymes.

Mechanism of Anti-inflammatory Action

A primary mechanism of anti-inflammatory action for certain quinoline derivatives is the selective inhibition of cyclooxygenase-2 (COX-2).[32][33] COX-2 is an enzyme that is induced during inflammation and is responsible for the production of prostaglandins, which are key mediators of pain and inflammation. By selectively inhibiting COX-2 over COX-1, these compounds can reduce inflammation with a potentially lower risk of gastrointestinal side effects associated with non-selective NSAIDs.

Quantitative Data: Anti-inflammatory Activity of Representative Quinoline Derivatives
Compound/DerivativeTargetIC50 (µM)Selectivity Index (COX-1/COX-2)Reference
Compound 9eCOX-20.043>513[33]
Compound 12cCOX-20.1High[34][35]
Compound 14aCOX-20.11High[34][35]
Compound 4hCOX-20.026Not specified[36]

Neuroprotective Activity: A Beacon of Hope for Neurodegenerative Diseases

Neurodegenerative diseases like Alzheimer's and Parkinson's are characterized by the progressive loss of neurons. Quinoline derivatives are being investigated for their potential to protect neurons from damage and death.[37][38][39]

Mechanism of Neuroprotective Action

The neuroprotective effects of quinoline derivatives are often attributed to their antioxidant and metal-chelating properties.[37] Oxidative stress and the dysregulation of metal ions are implicated in the pathology of several neurodegenerative diseases. By scavenging free radicals and chelating excess metal ions, these compounds can mitigate neuronal damage. Some derivatives have also been shown to inhibit acetylcholinesterase, an enzyme that breaks down the neurotransmitter acetylcholine, which is a therapeutic strategy for Alzheimer's disease.

Experimental Protocol: Neuroprotection Assay in SH-SY5Y Cells

Objective: To evaluate the neuroprotective effect of a quinoline derivative against a neurotoxin-induced cell death in a human neuroblastoma cell line (SH-SY5Y).[37][38]

Procedure:

  • Cell Culture and Differentiation:

    • Culture SH-SY5Y cells in a suitable medium.

    • For some studies, cells can be differentiated into a more neuronal phenotype using agents like retinoic acid.[40]

  • Compound Pre-treatment:

    • Pre-treat the cells with various concentrations of the quinoline derivative for 1-2 hours.[41]

  • Induction of Neurotoxicity:

    • Induce neurotoxicity by adding a neurotoxin such as 6-hydroxydopamine (6-OHDA) or H₂O₂.[37]

  • Assessment of Cell Viability:

    • After a suitable incubation period, assess cell viability using the MTT assay as described previously.

    • An increase in cell viability in the presence of the quinoline derivative compared to the neurotoxin-only treated cells indicates a neuroprotective effect.[37]

Conclusion and Future Perspectives

The quinoline scaffold has unequivocally established its significance in medicinal chemistry, giving rise to a plethora of biologically active compounds with diverse therapeutic applications. This guide has provided a comprehensive overview of the major biological activities of quinoline derivatives, highlighting their potential as anticancer, antimicrobial, antimalarial, antiviral, anti-inflammatory, and neuroprotective agents. The synthetic accessibility of the quinoline ring system, coupled with an ever-deepening understanding of the molecular targets and signaling pathways involved in various diseases, will undoubtedly continue to fuel the discovery and development of novel quinoline-based drugs. Future research will likely focus on the design of multi-target quinoline derivatives, the development of more selective and potent compounds, and the exploration of novel therapeutic applications for this remarkable heterocyclic scaffold. The journey of the quinoline nucleus from a component of a traditional remedy to a cornerstone of modern medicine is a testament to the power of natural product-inspired drug discovery and the ingenuity of medicinal chemistry.

References

Methodological & Application

Application Note: A Comprehensive Guide to the Synthesis of 6-Bromo-4-methoxyquinoline from 4-bromoaniline

Author: BenchChem Technical Support Team. Date: January 2026

Abstract

This document provides a detailed technical guide for the multi-step synthesis of 6-Bromo-4-methoxyquinoline, a key intermediate in pharmaceutical research and development, starting from 4-bromoaniline. We present a robust and well-documented synthetic strategy, beginning with the construction of the quinoline core via a Gould-Jacobs type reaction to yield 6-bromo-4-hydroxyquinoline, followed by its conversion to the final methoxy product. This guide emphasizes the rationale behind procedural choices, provides detailed step-by-step protocols, and outlines critical safety considerations. The methodologies are designed for researchers, chemists, and professionals in the drug development sector, ensuring scientific integrity and reproducibility.

Introduction: The Significance of the Quinoline Scaffold

The quinoline ring system is a privileged structure in medicinal chemistry, forming the core of numerous therapeutic agents.[1] Its derivatives are known for a wide range of biological activities, including antimalarial, antibacterial, and anticancer properties.[2] Specifically, substituted 4-methoxyquinolines are crucial precursors for complex molecular targets. This compound serves as an important intermediate for advanced pharmaceutical ingredients, such as the PI3K/mTOR inhibitor Omipalisib (GSK2126458).[3]

The synthesis of this intermediate from readily available starting materials like 4-bromoaniline is a task of significant interest.[4] This guide delineates a reliable pathway that proceeds through the stable and isolable 6-bromo-4-hydroxyquinoline intermediate.

Overall Synthetic Strategy

The transformation of 4-bromoaniline into this compound is efficiently achieved in a two-stage process.

  • Stage 1: Heterocycle Formation. Construction of the quinoline core is accomplished via the Conrad-Limpach or Gould-Jacobs reaction, which involves the condensation of 4-bromoaniline with a β-ketoester or a related synthon, followed by a high-temperature thermal cyclization to form 6-bromo-4-hydroxyquinoline.[5][6] This intermediate exists in tautomeric equilibrium with its more stable keto form, 6-bromoquinolin-4(1H)-one.

  • Stage 2: Functional Group Interconversion. The hydroxyl group at the C4 position is then converted to a methoxy group. This can be achieved through two primary routes: a direct O-methylation or a two-step sequence involving chlorination followed by nucleophilic substitution with methoxide.

Synthesis_Workflow A 4-Bromoaniline B Stage 1: Conrad-Limpach Cyclization A->B Diethyl (ethoxymethylene)malonate (or similar β-ketoester) C 6-Bromo-4-hydroxyquinoline B->C Thermal Cyclization (Diphenyl Ether) D Stage 2: O-Methylation C->D Multiple Routes Available E This compound D->E

Caption: Overall workflow for the synthesis of this compound.

Stage 1 Protocol: Synthesis of 6-Bromo-4-hydroxyquinoline

This stage employs a well-established method for quinoline synthesis, involving an initial condensation followed by a thermally induced cyclization. The high temperature required for the intramolecular cyclization necessitates the use of a high-boiling point, inert solvent such as diphenyl ether.[3]

Reaction Scheme

Step 1: Condensation of 4-bromoaniline with diethyl malonate derivative. Step 2: Thermal cyclization to form the 4-hydroxyquinoline ring system.

Experimental Protocol

Materials & Reagents

ReagentM.W. ( g/mol )Quantity (10 mmol scale)Moles (mmol)
4-Bromoaniline172.031.72 g10.0
Diethyl (ethoxymethylene)malonate216.232.27 g (2.0 mL)10.5
Diphenyl ether170.2130 mLN/A (Solvent)
Hexanes / Petroleum EtherN/A~200 mLN/A (Wash)

Procedure:

  • Condensation: In a 100 mL round-bottom flask, combine 4-bromoaniline (1.72 g, 10.0 mmol) and diethyl (ethoxymethylene)malonate (2.27 g, 10.5 mmol).

  • Heat the mixture with stirring at 120-130 °C for 2 hours. The reaction can be monitored by TLC for the disappearance of 4-bromoaniline. During this step, ethanol is evolved as a byproduct.

  • Allow the reaction mixture to cool slightly, resulting in a viscous oil or solid intermediate, ethyl 3-((4-bromophenyl)amino)acrylate.

  • Cyclization: To the flask containing the intermediate, add diphenyl ether (30 mL). Equip the flask with a reflux condenser and a thermometer.

  • Heat the mixture with vigorous stirring to 250-260 °C. Maintain this temperature for 30-60 minutes. The product will begin to precipitate from the hot solution.[3]

  • Isolation: Allow the reaction mixture to cool to approximately 60-80 °C. Caution: Do not cool to room temperature as the diphenyl ether will solidify.

  • Carefully pour the hot mixture into a beaker containing hexanes or petroleum ether (~200 mL) while stirring. This will cause the product to fully precipitate while the diphenyl ether remains in solution.

  • Stir the suspension for 30 minutes, then collect the solid product by vacuum filtration.

  • Wash the filter cake thoroughly with additional hexanes to remove all traces of diphenyl ether.

  • Dry the collected solid, 6-bromo-4-hydroxyquinoline, under vacuum. The product is typically obtained as an off-white or brown solid.[7] Expected yield: 75-85%.

Stage 2 Protocol: Synthesis of this compound

The conversion of the 4-hydroxyl group to a 4-methoxy group is a critical step. We present two effective routes. Route A, a two-step process via a chloro-intermediate, is often higher yielding and avoids the potential for N-alkylation that can occur in direct methylation. Route B offers a more direct, single-step approach.

Stage_2_Routes cluster_A Route A (Two-Step) cluster_B Route B (Direct) C_A 6-Bromo-4-hydroxyquinoline D_A 6-Bromo-4-chloroquinoline C_A->D_A Step 2a: POCl₃ E_A This compound D_A->E_A Step 2b: NaOMe, MeOH C_B 6-Bromo-4-hydroxyquinoline E_B This compound C_B->E_B Base (e.g., NaH) Methylating Agent (e.g., MeI)

Caption: Comparison of synthetic routes for Stage 2 O-methylation.

Route A: Chlorination Followed by Methoxylation

This robust method first activates the hydroxyl group by converting it to a chloride, a much better leaving group, which is then readily displaced by methoxide.

Causality: Phosphorus oxychloride (POCl₃) is a powerful dehydrating and chlorinating agent, commonly used to convert hydroxy-heterocycles into their chloro-analogues.[8][9] A catalytic amount of DMF can accelerate the reaction by forming the Vilsmeier reagent in situ.

Materials & Reagents

ReagentM.W. ( g/mol )Quantity (5 mmol scale)Moles (mmol)
6-Bromo-4-hydroxyquinoline224.041.12 g5.0
Phosphorus Oxychloride (POCl₃)153.3310 mLN/A (Reagent/Solvent)
N,N-Dimethylformamide (DMF)73.090.2 mLCatalytic

Procedure:

  • In a fume hood, add 6-bromo-4-hydroxyquinoline (1.12 g, 5.0 mmol) to a round-bottom flask equipped with a reflux condenser and a gas outlet connected to a scrubber (e.g., NaOH solution).

  • Carefully add phosphorus oxychloride (10 mL), followed by DMF (0.2 mL).

  • Heat the reaction mixture to reflux (approx. 110 °C) and maintain for 2-4 hours, until TLC analysis indicates complete consumption of the starting material.[8]

  • Allow the mixture to cool to room temperature. Slowly and carefully pour the reaction mixture onto crushed ice (~100 g) in a beaker with stirring. Extreme Caution: This is a highly exothermic reaction that releases HCl gas. Perform in a well-ventilated fume hood.

  • Once the quench is complete, neutralize the acidic solution by the slow addition of a saturated aqueous sodium bicarbonate solution or solid potassium carbonate until the pH is ~8.

  • The product will precipitate as a solid. Collect the solid by vacuum filtration, wash thoroughly with cold water, and dry under vacuum. Expected yield: 85-95%.[8]

Materials & Reagents

ReagentM.W. ( g/mol )Quantity (4 mmol scale)Moles (mmol)
6-Bromo-4-chloroquinoline242.490.97 g4.0
Sodium Methoxide (NaOMe)54.020.43 g (or 1.6 mL of 25% soln in MeOH)8.0
Methanol (Anhydrous)32.0420 mLN/A (Solvent)

Procedure:

  • Dissolve/suspend 6-bromo-4-chloroquinoline (0.97 g, 4.0 mmol) in anhydrous methanol (20 mL) in a round-bottom flask.

  • Add sodium methoxide (0.43 g, 8.0 mmol). If using a solution, add the appropriate volume.

  • Heat the mixture to reflux for 2-4 hours. Monitor the reaction by TLC.

  • After cooling to room temperature, remove the methanol under reduced pressure.

  • Partition the residue between water (30 mL) and ethyl acetate (30 mL).

  • Separate the organic layer, and extract the aqueous layer with ethyl acetate (2 x 15 mL).

  • Combine the organic extracts, wash with brine, dry over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure to afford the crude product.

  • Purify the product by recrystallization (e.g., from ethanol/water or hexanes) or column chromatography to yield this compound as a solid.[1]

Route B: Direct O-Methylation

This method is more atom-economical but requires careful control of conditions to favor O-alkylation over competing N-alkylation of the quinolone tautomer.

Materials & Reagents

ReagentM.W. ( g/mol )Quantity (5 mmol scale)Moles (mmol)
6-Bromo-4-hydroxyquinoline224.041.12 g5.0
Sodium Hydride (NaH, 60% disp.)24.000.22 g5.5
Methyl Iodide (MeI)141.940.78 g (0.34 mL)5.5
DMF (Anhydrous)73.0920 mLN/A (Solvent)

Procedure:

  • In a fume hood, suspend sodium hydride (0.22 g of 60% dispersion, 5.5 mmol) in anhydrous DMF (10 mL) in a dry, three-necked flask under an inert atmosphere (N₂ or Ar) at 0 °C.

  • Dissolve 6-bromo-4-hydroxyquinoline (1.12 g, 5.0 mmol) in anhydrous DMF (10 mL) and add it dropwise to the NaH suspension. Allow the mixture to stir at 0 °C for 30 minutes (hydrogen gas will evolve).

  • Add methyl iodide (0.34 mL, 5.5 mmol) dropwise to the reaction mixture at 0 °C.

  • Allow the reaction to warm to room temperature and stir for 4-6 hours or until completion as monitored by TLC.

  • Carefully quench the reaction by the slow addition of cold water (50 mL).

  • Extract the aqueous mixture with ethyl acetate (3 x 30 mL).

  • Combine the organic extracts, wash with brine, dry over anhydrous Na₂SO₄, filter, and concentrate.

  • Purify the crude product by column chromatography to separate the desired O-methylated product from any N-methylated byproduct and unreacted starting material.

Safety and Handling

Safe laboratory practice is paramount for this synthesis. The following reagents require special handling precautions:

  • 4-Bromoaniline: Toxic if swallowed, inhaled, or in contact with skin.[10] It is a suspected carcinogen and can cause methemoglobinemia.[10] Always handle in a fume hood wearing appropriate personal protective equipment (PPE), including gloves and safety glasses.

  • Phosphorus Oxychloride (POCl₃): Extremely corrosive and toxic.[11] Reacts violently with water, releasing heat and toxic hydrogen chloride gas.[12][13] Causes severe skin burns and eye damage and is fatal if inhaled.[14] All operations must be conducted in a well-maintained fume hood. Use compatible gloves (e.g., neoprene or Teflon, not nitrile or PVC).[12] Ensure an appropriate quenching and neutralization strategy is in place before starting.

  • Diphenyl Ether: Can cause irritation upon contact. The high temperatures used for cyclization pose a significant burn risk.

  • Sodium Hydride (NaH): Flammable solid that reacts violently with water to produce flammable hydrogen gas. Handle under an inert atmosphere.

  • Methyl Iodide (MeI): Toxic, volatile, and a suspected carcinogen. Handle only in a fume hood.

References

Application Notes & Protocols for 6-Bromo-4-methoxyquinoline: A Key Intermediate in Pharmaceutical Synthesis

Author: BenchChem Technical Support Team. Date: January 2026

Abstract

This technical guide provides an in-depth overview of 6-bromo-4-methoxyquinoline, a heterocyclic compound of significant interest in medicinal chemistry. The quinoline core is a well-established "privileged scaffold" due to its prevalence in a wide array of biologically active molecules and approved pharmaceuticals.[1][2][3] The strategic placement of a methoxy group at the 4-position and a bromine atom at the 6-position furnishes a versatile building block for the synthesis of complex therapeutic agents, particularly in the realm of oncology. This document details the synthesis, chemical properties, and core applications of this compound, with a focus on its role as a key intermediate in the development of kinase inhibitors. Detailed, field-proven protocols for its multi-step synthesis are provided, alongside a discussion of the chemical principles that underpin its utility in drug discovery.

Introduction: The Quinoline Scaffold in Medicinal Chemistry

The quinoline ring system, consisting of a fused benzene and pyridine ring, is a cornerstone of modern drug design.[1][4] Its derivatives are known to possess a vast spectrum of pharmacological activities, including anticancer, antimalarial, anti-inflammatory, and antimicrobial properties.[2][5] The unique electronic nature and rigid structure of the quinoline core allow it to serve as an effective pharmacophore, capable of engaging with various biological targets.

This compound emerges as a particularly valuable intermediate for several reasons:

  • The 4-Methoxy Group: This group is a key structural feature. It can be readily displaced by nucleophiles, such as amines, via a Nucleophilic Aromatic Substitution (SNAr) mechanism. This allows for the straightforward introduction of diverse side chains crucial for modulating the biological activity of the final compound.[6][7]

  • The 6-Bromo Substituent: The bromine atom provides a reactive handle for cross-coupling reactions (e.g., Suzuki, Buchwald-Hartwig), enabling the construction of complex biaryl or C-N linked structures. This position is often exploited to fine-tune potency, selectivity, and pharmacokinetic properties.[8]

This combination of functionalities makes this compound an ideal starting point for creating libraries of compounds for high-throughput screening and lead optimization in drug discovery programs.

Physicochemical Data and Properties

A summary of the key chemical properties for this compound is presented below. Accurate characterization is critical for its use in exacting synthetic protocols.

PropertyValueSource
Molecular Formula C₁₀H₈BrNO[4]
Molecular Weight 238.08 g/mol [4]
CAS Number 874792-20-8[4]
Appearance Typically a white to off-white solid[4]
Storage Temperature Room Temperature, under inert gas[4]
HRMS (EI) m/z calcd. for C₁₀H₈BrNO (M⁺): 236.9789[4]
HRMS (EI) m/z measured: 236.9784[4]

Core Application: A Building Block for Kinase Inhibitors

Protein kinases are a class of enzymes that play a critical role in cellular signaling pathways. Their dysregulation is a hallmark of many diseases, most notably cancer.[9] Small molecule kinase inhibitors have revolutionized oncology by targeting these specific enzymes.[9] The 6-bromo-4-substituted quinoline scaffold is a key component in several potent kinase inhibitors, including those targeting the Phosphoinositide 3-kinase (PI3K) and Mammalian Target of Rapamycin (mTOR) pathways.

Case Study: The Omipalisib (GSK2126458) Core

Omipalisib is a highly potent and selective dual inhibitor of PI3K and mTOR, which has undergone extensive clinical investigation for the treatment of solid tumors.[8][10] The synthesis of Omipalisib relies on a 6-bromo-4-substituted quinoline core.[8][10] While published syntheses often utilize the 4-chloro or 4-iodo analogs for subsequent reactions, this compound represents a readily accessible and highly relevant precursor for the synthesis of Omipalisib analogs and other kinase inhibitors.[8][11]

The general synthetic logic involves the displacement of the group at the 4-position with a substituted aniline, a key step in building the final drug molecule. The 6-bromo position is often utilized in later-stage diversification or for coupling to other fragments.

G cluster_0 Synthesis of Core Scaffold cluster_1 Key Coupling Step cluster_2 Final API Synthesis A 6-Bromo-4-chloroquinoline B This compound (Topic Compound) A->B NaOMe, MeOH C Nucleophilic Aromatic Substitution (SNAr) A->C B->C Alternative Precursor E 4-Anilino-6-bromoquinoline Intermediate C->E D Substituted Aniline D->E F Further Derivatization (e.g., Suzuki Coupling at C6) E->F G Omipalisib Analogues (Kinase Inhibitors) F->G

Caption: Synthetic utility of this compound.

The methoxy group at the C4 position is an excellent leaving group when protonated or in the presence of a Lewis acid, facilitating nucleophilic attack by amines. This reactivity is central to its function as a pharmaceutical intermediate.

Experimental Protocols

The following protocols describe a reliable, multi-step synthesis of this compound starting from commercially available 4-bromoaniline. These steps are designed to be self-validating, with clear endpoints and purification procedures.

Overall Synthetic Workflow

The synthesis proceeds in three main stages: cyclization to form the quinolinol, chlorination of the hydroxyl group, and finally, methoxylation to yield the target compound.

workflow start 4-Bromoaniline step1 Step 1: Cyclization (e.g., Gould-Jacobs reaction) start->step1 intermediate1 6-Bromoquinolin-4-ol step1->intermediate1 step2 Step 2: Chlorination (POCl₃) intermediate1->step2 intermediate2 6-Bromo-4-chloroquinoline step2->intermediate2 step3 Step 3: Methoxylation (NaOMe / MeOH) intermediate2->step3 end This compound step3->end

Caption: Multi-step synthesis of this compound.

Protocol 1: Synthesis of 6-Bromoquinolin-4-ol (Intermediate 1)

This protocol is adapted from established methods for quinoline synthesis, often involving a Gould-Jacobs type reaction followed by thermal cyclization. A common route involves the decarboxylation of a carboxylic acid precursor.[12]

  • Materials: 6-Bromo-4-hydroxyquinoline-3-carboxylic acid (1 eq.), Diphenyl ether (Ph₂O).

  • Procedure:

    • To a round-bottomed flask equipped with a reflux condenser and magnetic stirrer, add 6-bromo-4-hydroxyquinoline-3-carboxylic acid (e.g., 5.0 g, 18.73 mmol).

    • Add diphenyl ether (30 mL) to the flask.

    • Heat the reaction mixture to 260 °C with vigorous stirring. Maintain this temperature for 2 hours. Monitor the reaction for the cessation of CO₂ evolution.

    • After completion, allow the mixture to cool to approximately 60 °C.

    • Slowly add petroleum ether (30 mL) to the warm solution to precipitate the product.

    • Collect the resulting solid by vacuum filtration.

    • Wash the solid sequentially with petroleum ether and ethyl acetate to remove residual diphenyl ether.

    • Dry the white solid under vacuum to yield 6-bromoquinolin-4-ol.[12]

  • Causality: The high temperature (260 °C) is necessary to induce thermal decarboxylation of the C3-carboxylic acid, while the diphenyl ether serves as a high-boiling, inert solvent. Precipitation with a non-polar solvent like petroleum ether is effective for isolating the more polar product.

Protocol 2: Synthesis of 6-Bromo-4-chloroquinoline (Intermediate 2)

The conversion of the 4-hydroxyl group to a 4-chloro group is a critical activation step, transforming a poor leaving group (⁻OH) into a good one (Cl⁻). Phosphorus oxychloride (POCl₃) is the standard reagent for this transformation.[11][13]

  • Materials: 6-Bromoquinolin-4-ol (1 eq.), Phosphorus oxychloride (POCl₃), N,N-Dimethylformamide (DMF, catalytic), Ice, Saturated sodium bicarbonate solution.

  • Procedure:

    • In a fume hood, charge a round-bottom flask with 6-bromoquinolin-4-ol (e.g., 3.0 g, 13.45 mmol).

    • Carefully add phosphorus oxychloride (20 mL) followed by a catalytic amount of DMF (0.5 mL).

    • Heat the reaction mixture to reflux (approx. 110 °C) and stir for 3-6 hours. Monitor the reaction progress by TLC until the starting material is consumed.

    • Allow the reaction to cool to room temperature.

    • Caution: Quenching is highly exothermic. Slowly and carefully pour the reaction mixture into a beaker containing a large amount of crushed ice (e.g., 100-200 mL) with vigorous stirring.

    • Neutralize the acidic solution by the slow addition of a saturated aqueous sodium bicarbonate solution until the pH reaches ~8.

    • The product will precipitate as a solid. Collect the solid by vacuum filtration, wash thoroughly with water, and dry under vacuum.[13]

  • Causality: POCl₃ acts as both the reagent and solvent. The catalytic DMF forms a Vilsmeier-Haack reagent intermediate with POCl₃, which is highly reactive and facilitates the chlorination of the 4-hydroxyl group. The basic workup is essential to neutralize the excess POCl₃ and HCl generated.

Protocol 3: Synthesis of this compound (Target Compound)

This final step is a classic Nucleophilic Aromatic Substitution (SNAr) reaction. The electron-withdrawing nature of the quinoline nitrogen makes the C4 position electrophilic and susceptible to attack by nucleophiles like the methoxide ion.[3][4]

  • Materials: 6-Bromo-4-chloroquinoline (1 eq.), Sodium methoxide (NaOMe, 5 eq.), Methanol (MeOH, anhydrous).

  • Procedure:

    • Dissolve 6-bromo-4-chloroquinoline (e.g., 12.12 g, 50 mmol) in anhydrous methanol (200 mL) in a sealable reaction vessel at room temperature.

    • Add sodium methoxide (13.50 g, 250 mmol) to the solution.

    • Seal the reaction vessel and heat the mixture to 120 °C. Maintain this temperature for 15 hours.

    • After cooling to room temperature, remove the methanol under reduced pressure using a rotary evaporator.

    • Dilute the residue with deionized water. The product will precipitate as a solid.

    • Collect the solid by vacuum filtration and wash thoroughly with deionized water.

    • Air-dry the solid to obtain this compound. The product can be further purified by recrystallization from acetonitrile if required.[4]

  • Causality & Mechanism: The reaction proceeds via an addition-elimination (SNAr) mechanism. The strong nucleophile (CH₃O⁻) attacks the electron-deficient C4 carbon, forming a negatively charged intermediate known as a Meisenheimer complex. This intermediate is stabilized by the delocalization of the negative charge onto the electron-withdrawing quinoline ring system. The subsequent elimination of the chloride ion restores aromaticity and yields the final product. The use of a sealed vessel and elevated temperature is necessary to drive the reaction to completion.

snar_mechanism reactants 6-Bromo-4-chloroquinoline + NaOMe intermediate Meisenheimer Complex (Stabilized Intermediate) reactants->intermediate 1. Nucleophilic Attack (Addition) products This compound + NaCl intermediate->products 2. Loss of Leaving Group (Elimination)

Caption: SNAr mechanism for the synthesis of the title compound.

Safety and Handling Precautions

Halogenated heterocyclic compounds and reagents such as phosphorus oxychloride require careful handling in a well-ventilated fume hood.[13]

  • Personal Protective Equipment (PPE): Always wear appropriate PPE, including safety goggles, a lab coat, and chemically resistant gloves.

  • Reagent Handling: Phosphorus oxychloride reacts violently with water and is highly corrosive. Handle with extreme care. Sodium methoxide is a strong base and is corrosive.

  • Waste Disposal: Dispose of all chemical waste in accordance with local institutional and environmental regulations.

Conclusion

This compound is a high-value pharmaceutical intermediate whose strategic functionalization provides a robust platform for the synthesis of complex drug molecules. Its utility is particularly evident in the field of kinase inhibitor development, where the 4-methoxy and 6-bromo positions offer orthogonal reactivity for building molecules with high potency and specificity. The protocols detailed herein provide a reliable pathway for its synthesis, empowering researchers and drug development professionals to leverage this versatile building block in their discovery programs.

References

Application Notes and Protocols for Suzuki Coupling Reactions with 6-Bromo-4-methoxyquinoline

Author: BenchChem Technical Support Team. Date: January 2026

Introduction

The quinoline scaffold is a privileged structure in medicinal chemistry, forming the core of numerous compounds with a wide range of biological activities.[1][2] Derivatives of this heterocyclic system have demonstrated potential as anticancer, antimicrobial, and anti-inflammatory agents.[2] Specifically, 4-methoxyquinoline derivatives are of significant interest in drug discovery. The Suzuki-Miyaura cross-coupling reaction is a powerful and versatile tool in modern organic synthesis for the formation of carbon-carbon bonds.[3][4] This palladium-catalyzed reaction between an organohalide and an organoboron compound offers a broad substrate scope, mild reaction conditions, and tolerance to a variety of functional groups, making it highly valuable in drug discovery and development for the synthesis of complex molecules.[4][5]

This document provides detailed application notes and a generalized protocol for the Suzuki coupling reaction of 6-bromo-4-methoxyquinoline with various arylboronic acids. The resulting 6-aryl-4-methoxyquinoline derivatives are of significant interest for screening in various therapeutic areas. The presence of the electron-donating methoxy group at the 4-position can influence the electronic properties of the quinoline ring system and, consequently, the biological activity of its derivatives.

The Suzuki-Miyaura Coupling: A Mechanistic Overview

The Suzuki-Miyaura coupling reaction is a palladium-catalyzed process that involves the reaction of an organohalide with an organoboronic acid in the presence of a base.[3][6] The catalytic cycle is generally understood to proceed through three key steps: oxidative addition, transmetalation, and reductive elimination.[3][6][7]

  • Oxidative Addition: The active Pd(0) catalyst reacts with the aryl halide (this compound) to form a Pd(II) intermediate.[3][6] This is often the rate-determining step in the catalytic cycle.

  • Transmetalation: The organoboronic acid, activated by a base, transfers its organic group to the Pd(II) complex, displacing the halide.[8][9] The base plays a crucial role in activating the boronic acid to form a more nucleophilic boronate species.[8][9]

  • Reductive Elimination: The two organic groups on the palladium complex couple and are eliminated as the final product (6-aryl-4-methoxyquinoline), regenerating the Pd(0) catalyst, which can then re-enter the catalytic cycle.[3][6]

Suzuki_Catalytic_Cycle cluster_reactants Reactants ArX This compound (Ar-X) OxAdd OxAdd ArX->OxAdd ArB Arylboronic Acid (Ar'-B(OR)2) Transmetalation Transmetalation ArB->Transmetalation Base Base (e.g., K2CO3) Base->Transmetalation activates

Experimental Protocol: General Procedure for the Suzuki Coupling of this compound

This protocol describes a general method for the palladium-catalyzed Suzuki coupling of this compound with an arylboronic acid.

Materials and Reagents
  • This compound (1 equivalent)

  • Arylboronic acid (1.2 - 1.5 equivalents)

  • Palladium catalyst (e.g., Pd(PPh₃)₄, Pd(dppf)Cl₂, 0.02 - 0.05 equivalents)[6][10]

  • Base (e.g., K₂CO₃, Cs₂CO₃, K₃PO₄, 2 - 3 equivalents)[6][9]

  • Solvent (e.g., 1,4-dioxane/water, DMF, toluene)[6][9]

  • Nitrogen or Argon gas

  • Standard glassware for inert atmosphere reactions (e.g., Schlenk flask)

  • Magnetic stirrer and heating plate

  • Rotary evaporator

  • Silica gel for column chromatography

Reaction Setup and Execution

Experimental_Workflow

  • Inert Atmosphere: To a flame-dried Schlenk flask equipped with a magnetic stir bar, add this compound (1 equivalent), the desired arylboronic acid (1.2-1.5 equivalents), the palladium catalyst (0.02-0.05 equivalents), and the base (2-3 equivalents).

  • Degassing: Seal the flask and evacuate and backfill with an inert gas (nitrogen or argon) three times.

  • Solvent Addition: Add the degassed solvent system (e.g., a 4:1 to 10:1 mixture of an organic solvent like 1,4-dioxane or toluene and water) via syringe.[6] The final concentration of the this compound should be approximately 0.1-0.2 M.

  • Reaction: Heat the reaction mixture to the desired temperature (typically 80-110 °C) with vigorous stirring.[6]

  • Monitoring: Monitor the progress of the reaction by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS) until the starting material is consumed (typically 4-24 hours).[11]

  • Workup: Once the reaction is complete, cool the mixture to room temperature. Dilute the reaction mixture with an organic solvent such as ethyl acetate and water.

  • Extraction: Separate the organic layer, and extract the aqueous layer with the same organic solvent (e.g., 3 x 20 mL).[6]

  • Drying and Concentration: Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate (Na₂SO₄), and filter. Concentrate the filtrate under reduced pressure using a rotary evaporator.

  • Purification: Purify the crude product by column chromatography on silica gel using a suitable eluent system (e.g., a gradient of ethyl acetate in hexanes) to afford the pure 6-aryl-4-methoxyquinoline.[6]

Optimization and Considerations

The success of a Suzuki coupling reaction is highly dependent on the choice of catalyst, base, and solvent.

ParameterCommon ChoicesRationale and Considerations
Palladium Catalyst Pd(PPh₃)₄, Pd(dppf)Cl₂, Pd₂(dba)₃ with a ligandThe choice of catalyst and ligand is crucial for reaction efficiency. Electron-rich and bulky phosphine ligands often improve catalytic activity, especially for less reactive aryl chlorides.[10][12] For aryl bromides like this compound, standard catalysts are often effective.[13]
Base K₂CO₃, Cs₂CO₃, K₃PO₄, NaOHThe base is essential for the activation of the boronic acid.[8][9] The strength and solubility of the base can significantly impact the reaction rate and yield. Carbonates are commonly used and generally effective.[6]
Solvent 1,4-Dioxane/H₂O, Toluene/H₂O, DMF, THFThe solvent system must be able to dissolve both the organic and inorganic reagents to some extent.[6][9] A biphasic system with water is common as it helps to dissolve the inorganic base and facilitate the transmetalation step.[12]
Temperature 60-110 °CThe reaction temperature is typically elevated to ensure a reasonable reaction rate.[6] The optimal temperature will depend on the specific substrates and catalyst system used.

Representative Applications and Expected Outcomes

The Suzuki coupling of this compound can be used to synthesize a wide variety of 6-aryl-4-methoxyquinoline derivatives. The following table provides illustrative examples of potential coupling partners and the expected class of products.

Arylboronic AcidExpected ProductPotential Applications
Phenylboronic acid6-Phenyl-4-methoxyquinolineCore scaffold for further functionalization
4-Methoxyphenylboronic acid6-(4-Methoxyphenyl)-4-methoxyquinolineModulation of electronic properties for biological activity
3-Pyridylboronic acid6-(3-Pyridyl)-4-methoxyquinolineIntroduction of a basic nitrogen for potential kinase inhibition or improved solubility
4-Fluorophenylboronic acid6-(4-Fluorophenyl)-4-methoxyquinolineIntroduction of fluorine can enhance metabolic stability and binding affinity.

Troubleshooting Common Issues

IssuePotential Cause(s)Suggested Solution(s)
Low or no conversion Inactive catalyst, insufficient base, low temperature, impure reagentsEnsure the catalyst is active (use a fresh batch if necessary). Use a stronger or more soluble base. Increase the reaction temperature. Ensure all reagents and solvents are pure and dry (for the organic solvent).
Formation of dehalogenated byproduct Hydrolysis of the boronic acid, presence of protic impuritiesUse anhydrous conditions for the organic solvent and ensure the inert atmosphere is maintained. Use a higher quality boronic acid.
Homocoupling of the boronic acid High catalyst loading, presence of oxygenDecrease the catalyst loading. Ensure the reaction is thoroughly degassed and maintained under an inert atmosphere.
Difficult purification Similar polarity of product and starting material/byproductsOptimize the chromatographic conditions (try different solvent systems or use a different stationary phase). Recrystallization may also be an option.

Conclusion

The Suzuki-Miyaura cross-coupling reaction is a highly effective method for the synthesis of 6-aryl-4-methoxyquinoline derivatives. By carefully selecting the catalyst, base, and solvent, a wide range of aryl groups can be introduced at the 6-position of the quinoline ring. The protocols and considerations outlined in this document provide a solid foundation for researchers to successfully employ this powerful reaction in their synthetic endeavors, particularly in the fields of medicinal chemistry and drug development.

References

Application Note: A Practical Guide to the Buchwald-Hartwig Amination of 6-Bromo-4-methoxyquinoline

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: The Strategic Importance of Aminoquinolines

The quinoline scaffold is a privileged structure in medicinal chemistry and drug discovery, forming the core of numerous therapeutic agents with a wide array of biological activities, including antimalarial, anticancer, and anti-inflammatory properties.[1][2] The targeted synthesis of amino-substituted quinolines is therefore a critical task for chemists developing new pharmaceuticals. While classical methods like nucleophilic aromatic substitution (SNAr) have been traditionally used, they often require harsh conditions such as high temperatures and can be difficult to purify, especially on a small or parallel scale.[1]

The advent of the Buchwald-Hartwig amination has revolutionized the formation of carbon-nitrogen (C-N) bonds, providing a versatile and highly efficient palladium-catalyzed cross-coupling methodology.[3] This reaction offers significant advantages, including milder reaction conditions, broader substrate scope, and greater functional group tolerance, making it an indispensable tool for modern synthetic chemistry.[3][4] This guide provides an in-depth analysis and a detailed protocol for the successful application of the Buchwald-Hartwig amination to a key heterocyclic substrate: 6-Bromo-4-methoxyquinoline.

Mechanistic Underpinnings: The Catalytic Cycle

The efficacy of the Buchwald-Hartwig amination hinges on a well-defined palladium-based catalytic cycle. Understanding this mechanism is paramount for rational optimization and troubleshooting. The cycle comprises three fundamental steps:

  • Oxidative Addition : The cycle initiates with the oxidative addition of the aryl halide (this compound) to a low-valent Palladium(0) complex, which is typically generated in situ from a Pd(II) precatalyst.[2][5] This step forms a Pd(II) intermediate. The reactivity of the aryl halide generally follows the order: Ar-I > Ar-Br > Ar-Cl.[4]

  • Amine Coordination & Deprotonation : The amine nucleophile coordinates to the Pd(II) complex. In the presence of a base, the amine is deprotonated to form a more nucleophilic palladium-amido intermediate.[2] The choice of base is critical and can significantly influence the reaction rate and outcome.[4]

  • Reductive Elimination : This is the final, product-forming step. The C-N bond is formed as the desired aminoquinoline product is eliminated from the palladium center, regenerating the active Pd(0) catalyst, which can then re-enter the catalytic cycle.[3][5] Bulky, electron-rich phosphine ligands are essential as they facilitate this crucial step and prevent undesirable side reactions like beta-hydride elimination.[3]

Buchwald-Hartwig Catalytic Cycle cluster_cycle Catalytic Cycle cluster_products Products Pd0 Pd(0)L₂ (Active Catalyst) OxAdd Oxidative Addition Complex L₂(Br)Pd(II)-Ar Pd0->OxAdd Ar-Br (this compound) Amido Palladium-Amido Complex L₂(Ar)Pd(II)-NR¹R² OxAdd->Amido + HNR¹R² + Base - Base-H⁺Br⁻ Amido->Pd0 Reductive Elimination Product Ar-NR¹R² (6-Aminoquinoline) Amido->Product Yields

Caption: A simplified catalytic cycle for the Buchwald-Hartwig amination.

Optimizing Reaction Conditions: A Component-by-Component Analysis

The success of the amination of this compound is highly dependent on the judicious selection of four key components: the palladium source, the ligand, the base, and the solvent.

ComponentCommon ExamplesRole & Key Considerations
Palladium Source Pd₂(dba)₃, Pd(OAc)₂These are typically Pd(II) precatalysts that are reduced in situ to the active Pd(0) species.[4] Catalyst loading is usually between 1-5 mol%.[2]
Ligand Bidentate: Xantphos, BINAPMonodentate (Biaryl): XPhos, RuPhosBulky, electron-rich phosphine ligands are crucial. They promote both oxidative addition and reductive elimination, prevent catalyst decomposition, and are often the most important variable to screen.[3][6] For heteroaromatic substrates, ligands like Xantphos and XPhos often give superior results.[2][7]
Base Strong: NaOtBu, LHMDSWeak: K₃PO₄, Cs₂CO₃The base facilitates the deprotonation of the amine. Strong bases like NaOtBu are common but can be incompatible with base-sensitive functional groups.[4] Weaker inorganic bases like K₃PO₄ or Cs₂CO₃ offer broader functional group tolerance and are excellent starting points for optimization.[4][8]
Solvent Toluene, Dioxane, THFSolvents must be anhydrous and deoxygenated to prevent catalyst deactivation. Toluene and dioxane are frequently used and reactions are typically heated to 80-120 °C.[2][9]

Experimental Protocol: Amination of this compound

This section provides a generalized, robust protocol that serves as an excellent starting point. Note: All operations should be performed under an inert atmosphere (e.g., Argon or Nitrogen) using standard Schlenk line or glovebox techniques.

Materials & Reagents
  • This compound (1.0 equiv)

  • Amine (e.g., Morpholine) (1.2-1.5 equiv)

  • Palladium(II) Acetate [Pd(OAc)₂] (2 mol%)

  • Xantphos (4 mol%)

  • Potassium Phosphate (K₃PO₄) (2.0 equiv)

  • Anhydrous, degassed 1,4-Dioxane

Step-by-Step Procedure
  • Reaction Setup : To an oven-dried Schlenk tube equipped with a magnetic stir bar, add this compound (1.0 mmol, 238 mg), Pd(OAc)₂ (0.02 mmol, 4.5 mg), Xantphos (0.04 mmol, 23.1 mg), and K₃PO₄ (2.0 mmol, 424 mg).

  • Inert Atmosphere : Seal the Schlenk tube with a rubber septum, and evacuate and backfill with argon three times.

  • Reagent Addition : Through the septum, add the amine (e.g., Morpholine, 1.2 mmol, 105 µL) via syringe, followed by anhydrous, degassed 1,4-dioxane (4 mL).

  • Heating : Place the sealed tube in a preheated oil bath at 100 °C.

  • Reaction Monitoring : Stir the reaction mixture vigorously for 12-24 hours. The progress can be monitored by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS) by taking small aliquots from the reaction mixture.

  • Workup : Upon completion, cool the reaction mixture to room temperature. Dilute the mixture with ethyl acetate (20 mL) and filter it through a pad of Celite to remove inorganic salts and the catalyst.

  • Purification : Concentrate the filtrate under reduced pressure. The resulting crude product can be purified by column chromatography on silica gel to afford the desired 6-amino-4-methoxyquinoline derivative.

  • Characterization : Confirm the structure and purity of the final product using ¹H NMR, ¹³C NMR, and high-resolution mass spectrometry (HRMS).

Experimental_Workflow start Start: Oven-Dried Schlenk Tube reagents 1. Add Solids: - this compound - Pd(OAc)₂ - Xantphos - K₃PO₄ start->reagents inert 2. Evacuate & Backfill with Argon (3x) reagents->inert liquids 3. Add Liquids: - Amine - Anhydrous Dioxane inert->liquids heat 4. Heat at 100 °C (12-24h) liquids->heat monitor 5. Monitor by TLC/LC-MS heat->monitor workup 6. Cool, Dilute with EtOAc, Filter through Celite monitor->workup Reaction Complete purify 7. Concentrate & Purify (Column Chromatography) workup->purify end End: Purified Product purify->end

Caption: Experimental workflow for the Buchwald-Hartwig amination.

Troubleshooting Guide

Even with a robust protocol, challenges can arise. These reactions can be sensitive, and heteroaromatic substrates may present unique difficulties.[10]

ProblemPotential Cause(s)Suggested Solution(s)
Low or No Conversion - Inactive catalyst (air/moisture contamination).- Insufficiently degassed solvent.- Inappropriate ligand/base combination.- Ensure all glassware is oven-dried and the reaction is run under a strict inert atmosphere.[2]- Use freshly distilled or purchased anhydrous, degassed solvents.- Screen a panel of ligands (e.g., XPhos, RuPhos) and bases (e.g., NaOtBu, Cs₂CO₃).[10]
Hydrodehalogenation - Formation of a palladium-hydride species, leading to the reduction of the starting material.- This is a common side reaction.[3] Careful selection of the ligand and base can minimize this. Using a strong, non-coordinating base like LHMDS can sometimes suppress this pathway.[2]
Catalyst Deactivation - The nitrogen on the quinoline ring can coordinate to the palladium center, inhibiting catalysis.- High reaction temperatures for prolonged periods.- Use of bulky biaryl phosphine ligands (e.g., XPhos) can sterically disfavor inhibitory binding of the quinoline nitrogen.[3]- Attempt the reaction at a lower temperature (e.g., 80-90 °C) for a longer duration.
Low Yield after Purification - Product is water-soluble or volatile.- Difficult separation from byproducts.- Modify the workup procedure; for example, perform an acid/base extraction.- Re-optimize the reaction conditions to improve selectivity and minimize byproduct formation.

Conclusion

The Buchwald-Hartwig amination is a powerful and reliable method for the synthesis of 6-amino-4-methoxyquinoline derivatives. A thorough understanding of the reaction mechanism and the role of each component is key to success. By starting with a well-vetted protocol and systematically optimizing parameters such as the ligand and base, researchers can efficiently access a diverse range of valuable compounds for drug discovery and development.

References

The Strategic Application of 6-Bromo-4-methoxyquinoline in Modern Medicinal Chemistry

Author: BenchChem Technical Support Team. Date: January 2026

An Application & Protocol Guide

Introduction: A Privileged Scaffold with a Versatile Synthetic Handle

The quinoline core is a cornerstone of medicinal chemistry, recognized as a "privileged scaffold" due to its presence in a multitude of biologically active compounds.[1] Its rigid, bicyclic aromatic structure provides an excellent framework for orienting functional groups in three-dimensional space to achieve high-affinity interactions with biological targets. Within this important class of heterocycles, 6-bromo-4-methoxyquinoline stands out as a particularly valuable and versatile starting material for drug discovery campaigns.[2]

The strategic utility of this molecule arises from two key features:

  • The C6-Bromo Group: This halogen atom serves as a highly effective synthetic handle. It is perfectly poised for a variety of palladium-catalyzed cross-coupling reactions, allowing for the systematic and efficient introduction of molecular diversity. This is the cornerstone of modern Structure-Activity Relationship (SAR) studies.

  • The C4-Methoxy Group: The electron-donating methoxy group at the 4-position modulates the electronic properties of the quinoline ring system. This can influence the molecule's pKa, metabolic stability, and interactions within a target's binding site.

This guide provides an in-depth look at the practical applications of this compound, complete with detailed experimental protocols and the scientific rationale behind its use in drug development.

Part 1: The Synthetic Versatility of this compound

The bromine atom at the 6-position is the key to unlocking the synthetic potential of this scaffold. It readily participates in some of the most powerful bond-forming reactions in the synthetic chemist's toolkit.

Suzuki-Miyaura Cross-Coupling: Forging C-C Bonds

The Suzuki-Miyaura reaction is the preeminent method for creating carbon-carbon bonds between an aryl halide and an organoboron compound. For this compound, this reaction is the gateway to installing a vast array of aryl and heteroaryl substituents. This is a critical strategy for exploring the outer pockets of enzyme active sites or for modulating the physicochemical properties (e.g., solubility, lipophilicity) of the final compound.

This protocol provides a robust starting point for the Suzuki-Miyaura coupling of this compound with various boronic acids or their pinacol esters.

Rationale for Experimental Choices:

  • Catalyst: A palladium(0) source like Pd(PPh₃)₄ or a combination of a Pd(II) precatalyst with appropriate ligands is used to facilitate the catalytic cycle.

  • Base: An inorganic base (e.g., K₂CO₃, Cs₂CO₃) is essential for the transmetalation step of the catalytic cycle.

  • Solvent: A mixture of an organic solvent (like dioxane or toluene) and water is typically used to dissolve both the organic and inorganic reagents. Degassing the solvent is critical to prevent the oxidation and deactivation of the Pd(0) catalyst.

Step-by-Step Methodology:

  • Reagent Preparation: In a flame-dried Schlenk flask, combine this compound (1.0 eq), the desired aryl/heteroaryl boronic acid (1.2 eq), and a base such as potassium carbonate (2.5 eq).

  • Catalyst Addition: Add the palladium catalyst, for example, Tetrakis(triphenylphosphine)palladium(0) [Pd(PPh₃)₄] (0.05 eq), to the flask.

  • Inert Atmosphere: Seal the flask with a septum, and evacuate and backfill with an inert gas (Argon or Nitrogen) three times to ensure an oxygen-free environment.

  • Solvent Addition: Add a degassed solvent mixture, such as 1,4-dioxane and water (4:1 ratio, ~0.1 M concentration relative to the quinoline).

  • Reaction: Heat the mixture with vigorous stirring at 90-100 °C.

  • Monitoring: Monitor the reaction's progress by Thin Layer Chromatography (TLC) or LC-MS until the starting material is consumed (typically 4-16 hours).

  • Work-up: Cool the reaction to room temperature. Dilute with ethyl acetate and wash with water, followed by brine. Dry the organic layer over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure.

  • Purification: Purify the crude residue by flash column chromatography on silica gel to obtain the pure 6-aryl-4-methoxyquinoline product.

Suzuki_Workflow Experimental Workflow: Suzuki-Miyaura Coupling cluster_prep Preparation cluster_reaction Reaction & Purification reagents 1. Combine Reagents (Quinoline, Boronic Acid, Base) catalyst 2. Add Pd Catalyst reagents->catalyst inert 3. Establish Inert Atmosphere (Ar/N2 Purge) catalyst->inert solvent 4. Add Degassed Solvent inert->solvent heat 5. Heat & Stir (Monitor by TLC/LC-MS) solvent->heat workup 6. Aqueous Workup & Extraction heat->workup purify 7. Column Chromatography workup->purify product Purified Product purify->product

Caption: A typical laboratory workflow for the Suzuki-Miyaura C-C bond formation.

Buchwald-Hartwig Amination: Installing Key Nitrogen Functionalities

The Buchwald-Hartwig amination is a powerful C-N cross-coupling reaction. It is indispensable in medicinal chemistry for synthesizing aniline derivatives, which are common structural motifs in kinase inhibitors. The nitrogen atom often acts as a crucial hydrogen bond donor or acceptor, anchoring the drug molecule within the enzyme's active site.

This protocol outlines a general method for coupling this compound with a primary or secondary amine.

Rationale for Experimental Choices:

  • Catalyst/Ligand: This reaction requires a specific palladium catalyst and a bulky, electron-rich phosphine ligand (e.g., Xantphos, BINAP). The ligand is critical for facilitating the reductive elimination step that forms the C-N bond.

  • Base: A strong, non-nucleophilic base like sodium tert-butoxide (NaOtBu) is typically required to deprotonate the amine.

  • Solvent: Anhydrous, non-protic solvents like toluene or dioxane are used to prevent quenching of the strong base.

Step-by-Step Methodology:

  • Glovebox Setup: Due to the air-sensitivity of the catalyst, ligand, and base, it is best to prepare the reaction in a glovebox.

  • Reagent Preparation: To an oven-dried vial, add the palladium precatalyst (e.g., Pd₂(dba)₃, 0.02 eq), the phosphine ligand (e.g., Xantphos, 0.08 eq), and the base (e.g., NaOtBu, 1.4 eq).

  • Substrate Addition: Add this compound (1.0 eq) and the desired amine (1.2 eq) to the vial.

  • Solvent Addition: Add anhydrous, degassed toluene (~0.2 M concentration).

  • Reaction: Seal the vial tightly and remove it from the glovebox. Heat the mixture with vigorous stirring at 100-110 °C.

  • Monitoring: Monitor the reaction's progress by LC-MS.

  • Work-up: Cool the reaction to room temperature. Dilute with ethyl acetate and filter through a small pad of Celite® to remove palladium residues. Wash the filtrate with water and brine, dry over Na₂SO₄, filter, and concentrate.

  • Purification: Purify the crude product by flash column chromatography.

Part 2: Application in Drug Discovery - Targeting Kinase Signaling

Quinoline derivatives have demonstrated significant potential as anticancer agents.[3][4] A primary area of focus has been the inhibition of protein kinases, enzymes that play a central role in cell signaling pathways controlling growth, proliferation, and survival. Dysregulation of these pathways is a hallmark of many cancers.[1]

Derivatives of this compound are excellent candidates for kinase inhibitor development. The quinoline core can mimic the adenine ring of ATP, binding to the hinge region of the kinase active site. The substituent installed at the 6-position can then be used to achieve potency and selectivity by forming additional interactions.

Case Study: Inhibition of the PI3K/Akt/mTOR Pathway

The PI3K/Akt/mTOR pathway is a critical signaling cascade that is frequently hyperactivated in cancer.[1] The drug GSK2126458, a potent PI3K/mTOR dual inhibitor, features a core structure that can be synthesized from a 6-bromo-4-substituted-quinoline intermediate, highlighting the scaffold's relevance.[5][6] By using this compound, medicinal chemists can generate libraries of compounds to probe the active sites of kinases like PI3K and mTOR.

PI3K_Pathway RTK Growth Factor Receptor (e.g., EGFR) PI3K PI3K RTK->PI3K Activates PIP3 PIP3 PI3K->PIP3 Converts PIP2 PIP2 Akt Akt PIP3->Akt Activates mTOR mTOR Akt->mTOR Activates Proliferation Cell Growth, Proliferation, Survival mTOR->Proliferation Promotes Inhibitor Quinoline-Based Inhibitor (Derived from This compound) Inhibitor->PI3K Inhibitor->mTOR

Caption: Inhibition of the PI3K/Akt/mTOR pathway by quinoline-based drugs.

Structure-Activity Relationship (SAR) Data

The power of using this compound lies in the ability to rapidly generate data for SAR. By coupling different boronic acids or amines, researchers can systematically evaluate how changes in structure affect biological activity.

Table 1: Representative Data for Kinase Inhibitor Scaffolds

Target Kinase R-Group at C6 Position Rationale for R-Group Representative IC₅₀ Range
PI3Kα 3-aminophenyl (via Buchwald-Hartwig) Introduces H-bond donor/acceptor to interact with catalytic residues. 1 - 20 nM
mTOR 1-methyl-1H-indazol-5-yl (via Suzuki) Heterocycle provides key interactions in the adenine-binding region. 5 - 50 nM

| EGFR | 4-(morpholin-4-yl)phenyl (via Suzuki) | The morpholine group enhances solubility and provides a vector into the solvent-exposed region. | 10 - 100 nM |

Note: The IC₅₀ values presented are representative and intended for illustrative purposes. Actual values are highly dependent on the specific assay conditions and the full molecular structure.

Conclusion

This compound is more than just a chemical reagent; it is a strategic tool for accelerating drug discovery. Its capacity for undergoing robust and predictable cross-coupling reactions allows for the efficient synthesis of diverse compound libraries. This enables a deep and systematic exploration of structure-activity relationships, which is essential for the optimization of lead compounds into clinical candidates. The protocols and strategic insights provided herein should serve as a valuable resource for any research team aiming to leverage this powerful scaffold in the pursuit of novel therapeutics.

References

Application Notes & Protocols: Strategic Derivatization of 6-Bromo-4-methoxyquinoline for Biological Screening Libraries

Author: BenchChem Technical Support Team. Date: January 2026

Abstract

The quinoline scaffold is a cornerstone in medicinal chemistry, forming the structural basis for a multitude of therapeutic agents with a broad range of biological activities, including anticancer and antimicrobial properties.[1][2][3] 6-Bromo-4-methoxyquinoline represents a particularly valuable starting material, offering distinct points for chemical modification. The presence of a bromine atom at the C-6 position provides a reactive handle for modern cross-coupling reactions, while the methoxy group at the C-4 position influences the electronic properties and can be a site for nucleophilic substitution, typically after conversion to a more reactive leaving group. This guide provides a comprehensive overview of the strategic derivatization of this compound, detailing field-proven protocols for palladium-catalyzed cross-coupling reactions and nucleophilic aromatic substitution. Furthermore, we outline a logical workflow for the subsequent biological screening of the resulting compound library to identify novel bioactive candidates.

Introduction: The Strategic Value of the this compound Scaffold

The pursuit of novel therapeutic agents frequently relies on the strategic functionalization of "privileged scaffolds"—molecular frameworks that are known to interact with multiple biological targets. The quinoline ring system is one such scaffold. The specific substitution pattern of this compound offers a dual-pronged approach to creating chemical diversity:

  • C-6 Bromine Atom: This position is ideal for introducing a wide array of substituents through robust and versatile palladium-catalyzed cross-coupling reactions. This allows for the systematic exploration of the chemical space around this part of the molecule, which can be critical for modulating target affinity and selectivity. The reactivity of aryl bromides in these reactions is well-established, offering a reliable and predictable platform for derivatization.[4]

  • C-4 Methoxy Group: The C-4 position of the quinoline ring is activated towards nucleophilic attack due to the electron-withdrawing effect of the ring nitrogen.[5][6] While a methoxy group itself is a poor leaving group, its precursor, a 4-chloroquinoline, is highly reactive towards nucleophilic aromatic substitution (SNAr), enabling the introduction of various nitrogen, oxygen, and sulfur nucleophiles.[7]

This document serves as a practical guide for researchers, explaining the causality behind protocol choices and providing detailed, step-by-step methodologies for synthesizing a diverse library of compounds for biological evaluation.

Reactivity and Derivatization Strategy

The derivatization strategy for this compound is dictated by the distinct reactivity of its functional groups. The C-Br bond at the 6-position is readily functionalized via organometallic cross-coupling, while the C-4 position is primed for nucleophilic substitution, especially from its 4-chloro analogue.

Figure 1: Key derivatization pathways for the this compound scaffold.

Protocols for Derivatization at the C-6 Position

Palladium-catalyzed cross-coupling reactions are the methods of choice for functionalizing the C-6 position due to their broad substrate scope and functional group tolerance.[1][8]

Protocol: Suzuki-Miyaura C-C Bond Formation

The Suzuki-Miyaura coupling is a powerful method for forming carbon-carbon bonds between the aryl bromide and an organoboron species.[9] This allows for the introduction of aryl, heteroaryl, vinyl, or alkyl groups.

Rationale: The choice of catalyst, ligand, base, and solvent system is critical for achieving high yields. Catalysts like Pd(PPh₃)₄ are robust and commercially available, while modern phosphine ligands can improve reaction efficiency for more challenging substrates.[4][10] An aqueous base is often used to activate the boronic acid for transmetalation.[10]

Step-by-Step Protocol:

  • Reaction Setup: In an oven-dried Schlenk flask, combine this compound (1.0 mmol, 1.0 eq), the desired arylboronic acid (1.2 mmol, 1.2 eq), and the palladium catalyst (e.g., Pd(PPh₃)₄, 0.03 mmol, 3 mol%).

  • Inert Atmosphere: Seal the flask with a septum, then evacuate and backfill with an inert gas (e.g., Argon or Nitrogen) three times to remove all oxygen.

  • Solvent and Base Addition: Under the inert atmosphere, add a degassed solvent mixture, such as toluene/ethanol (4:1, 10 mL), via syringe. Follow this with the addition of a degassed aqueous base solution, such as 2M sodium carbonate (2.0 mL).[4]

  • Reaction: Heat the mixture to 90 °C with vigorous stirring.

  • Monitoring: Monitor the reaction progress by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS) until the starting material is consumed (typically 12-16 hours).

  • Work-up: Cool the reaction to room temperature. Dilute with ethyl acetate and water, and separate the organic layer. Extract the aqueous layer twice more with ethyl acetate.

  • Purification: Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure. Purify the crude product by column chromatography on silica gel to yield the desired 6-substituted-4-methoxyquinoline.

ParameterTypical Reagents/ConditionsRationale
Catalyst Pd(PPh₃)₄, Pd(OAc)₂/LigandPd(0) is the active catalytic species.[8]
Ligand PPh₃, PCy₃, SPhos, XPhosBulky, electron-rich ligands facilitate oxidative addition and reductive elimination.[11]
Boron Source Aryl/Alkyl Boronic Acids or EstersCommercially available and generally stable to air and moisture.
Base Na₂CO₃, K₂CO₃, Cs₂CO₃, K₃PO₄Activates the boronic acid to form a boronate species for transmetalation.[10]
Solvent Toluene, Dioxane, DMF (often with water)Solubilizes reactants and facilitates heat transfer.
Temperature 80 - 110 °CProvides activation energy for the catalytic cycle.
Protocol: Buchwald-Hartwig C-N Bond Formation

The Buchwald-Hartwig amination enables the formation of C-N bonds, providing access to a wide range of secondary and tertiary anilines, which are prevalent in bioactive molecules.[11]

Rationale: This reaction requires a palladium catalyst, a suitable phosphine ligand, and a strong, non-nucleophilic base.[1][2] The choice of ligand is crucial; bulky, electron-rich ligands like Xantphos or XPhos are often effective in promoting the reductive elimination step, which is typically rate-limiting.[1][12] Sodium tert-butoxide (NaOtBu) is a common base as it is strong enough to deprotonate the amine without competing as a nucleophile.

Step-by-Step Protocol:

  • Reaction Setup: In a glovebox or under a strict inert atmosphere, add the palladium precatalyst (e.g., Pd₂(dba)₃, 0.02 mmol, 2 mol%), the phosphine ligand (e.g., Xantphos, 0.05 mmol, 5 mol%), and the base (e.g., NaOtBu, 1.4 mmol, 1.4 eq) to an oven-dried Schlenk tube.

  • Add Reactants: Add this compound (1.0 mmol, 1.0 eq) and the desired primary or secondary amine (1.2 mmol, 1.2 eq) to the tube.

  • Solvent Addition: Add anhydrous, degassed toluene or dioxane (5 mL) via syringe.

  • Reaction: Seal the tube and heat the reaction mixture to 90-110 °C with stirring.

  • Monitoring: Monitor the reaction progress by TLC or LC-MS (typically 12-24 hours).

  • Work-up: Cool the reaction to room temperature. Quench carefully with saturated aqueous ammonium chloride (NH₄Cl) solution. Dilute with ethyl acetate and water, and separate the layers.

  • Purification: Extract the aqueous layer twice with ethyl acetate. Combine the organic layers, wash with brine, dry over Na₂SO₄, filter, and concentrate. Purify the crude product by column chromatography.

Protocols for Derivatization at the C-4 Position

Direct SNAr on 4-methoxyquinoline is challenging. A more effective strategy involves using the readily synthesized 6-bromo-4-chloroquinoline intermediate.[13][14]

Protocol: Synthesis of 6-Bromo-4-chloroquinoline Precursor

Rationale: Phosphorus oxychloride (POCl₃) is a standard and highly effective reagent for converting 4-hydroxyquinolines (quinolinones) into the corresponding 4-chloroquinolines.[14] The reaction proceeds via phosphorylation of the hydroxyl group, followed by substitution with chloride.

Step-by-Step Protocol:

  • Reaction: To 6-bromo-4-hydroxyquinoline (1.0 mmol, 1.0 eq), add phosphorus oxychloride (POCl₃, 5 mL) and a catalytic amount of DMF.

  • Heating: Heat the mixture to 110 °C and stir for 2-3 hours.[14]

  • Work-up: Cool the reaction mixture to room temperature and carefully pour it onto crushed ice with vigorous stirring.

  • Neutralization: Neutralize the solution with a saturated sodium bicarbonate (NaHCO₃) solution until a precipitate forms.

  • Isolation: Filter the solid precipitate, wash thoroughly with water, and dry under vacuum to obtain 6-bromo-4-chloroquinoline, which can often be used in the next step without further purification.

Protocol: Nucleophilic Aromatic Substitution (SNAr) at C-4

Rationale: The electron-withdrawing quinoline nitrogen activates the C-4 position, and the chloro-substituent is an excellent leaving group, making this position highly susceptible to attack by nucleophiles like primary and secondary amines.[5][7] The reaction is often run in a polar solvent at elevated temperatures to facilitate the substitution.

Step-by-Step Protocol:

  • Reaction Setup: In a sealed vial, dissolve 6-bromo-4-chloroquinoline (1.0 mmol, 1.0 eq) and the desired amine (2.0-3.0 mmol, 2.0-3.0 eq) in a solvent such as ethanol or isopropanol (5 mL).

  • Heating: Heat the mixture to 80-100 °C (or using microwave irradiation for accelerated reaction times).

  • Monitoring: Monitor the reaction by TLC or LC-MS until completion (typically 4-12 hours).

  • Work-up: Cool the reaction mixture. If a precipitate has formed, filter and wash with cold solvent. If no precipitate forms, concentrate the reaction mixture under reduced pressure.

  • Purification: Neutralize with a mild base (e.g., NaHCO₃ solution) if necessary, and extract with an organic solvent like ethyl acetate or dichloromethane. Dry the organic layer over Na₂SO₄, concentrate, and purify by column chromatography or recrystallization.

Workflow for Biological Screening

Once a library of derivatized compounds is synthesized, a systematic biological screening cascade is essential to identify promising candidates and elucidate their mechanism of action.

G cluster_primary Primary Screening (High-Throughput) cluster_secondary Secondary Screening & Hit Validation cluster_tertiary Lead Optimization start Synthesized Compound Library (Derivatives of this compound) primary_screen Cell-Based Assays (e.g., MTT, AlamarBlue for Cytotoxicity) or Target-Based Assays (e.g., Kinase Inhibition) start->primary_screen hit_id Hit Identification (Compounds showing >50% inhibition at a single concentration, e.g., 10 µM) primary_screen->hit_id hit_id->start Inactive dose_response Dose-Response & IC₅₀ Determination hit_id->dose_response Active 'Hits' selectivity Selectivity/Counter-Screening (Test against related targets or non-cancerous cell lines) dose_response->selectivity selectivity->start Non-selective/ Toxic sar Structure-Activity Relationship (SAR) Studies selectivity->sar Validated Hits adme In Vitro ADME/Tox Profiling (Solubility, Permeability, Metabolic Stability) sar->adme lead_candidate Lead Candidate adme->lead_candidate Optimized Lead

Figure 2: A generalized workflow for the biological screening of a newly synthesized compound library.

Screening Cascade Explained:

  • Primary Screening: The entire library is tested at a single, high concentration (e.g., 10-20 µM) in a high-throughput assay. For anticancer drug discovery, this is often a cell viability assay against a relevant cancer cell line.[15][16] Compounds that elicit a response above a certain threshold (e.g., >50% inhibition) are deemed "hits."

  • Hit Validation & Dose-Response: Hits are re-tested in the same assay to confirm activity. Confirmed hits are then tested across a range of concentrations to determine their potency (e.g., IC₅₀ or EC₅₀ value).

  • Secondary & Selectivity Screening: Validated hits are tested in more complex assays. This includes counter-screens against normal cell lines to assess cytotoxicity and selectivity, or against related targets to determine specificity. This step is crucial for eliminating compounds that are non-specifically toxic or act via undesirable mechanisms.

  • Lead Optimization: For the most promising compounds, further chemical synthesis is performed to explore the structure-activity relationship (SAR). The goal is to improve potency, selectivity, and drug-like properties (solubility, metabolic stability, etc.) to generate a lead candidate for further preclinical development.

Conclusion

This compound is a highly versatile and strategically valuable starting material for the development of biologically active compounds. By employing robust and well-understood synthetic methodologies such as Suzuki-Miyaura coupling, Buchwald-Hartwig amination, and nucleophilic aromatic substitution, researchers can efficiently generate large libraries of diverse analogues. The protocols and screening workflow detailed in this guide provide a solid, evidence-based framework for the successful derivatization of this scaffold and the subsequent identification of novel therapeutic leads.

References

The Strategic Application of 6-Bromo-4-methoxyquinoline in the Synthesis of Kinase Inhibitors: A Technical Guide

Author: BenchChem Technical Support Team. Date: January 2026

For Researchers, Scientists, and Drug Development Professionals

Introduction: The Quinoline Scaffold as a Privileged Structure in Kinase Inhibition

The quinoline core is a cornerstone in medicinal chemistry, recognized as a "privileged structure" due to its prevalence in a multitude of biologically active compounds and FDA-approved drugs.[1][2] Its rigid, planar structure and versatile substitution patterns allow for precise three-dimensional orientation of functional groups, making it an ideal scaffold for targeting the ATP-binding site of protein kinases.[1] Dysregulation of kinase activity is a hallmark of many diseases, particularly cancer, making kinase inhibitors a critical class of therapeutic agents.[3]

Within the diverse family of quinoline-based precursors, 6-bromo-4-methoxyquinoline stands out as a strategic starting material for the synthesis of a wide array of kinase inhibitors. The bromine atom at the C6-position serves as a versatile handle for introducing molecular diversity through palladium-catalyzed cross-coupling reactions, such as the Suzuki-Miyaura and Buchwald-Hartwig aminations.[4][5] The methoxy group at the C4-position, while less reactive, can be readily converted to a more labile leaving group, such as a chloro or triflate group, facilitating subsequent nucleophilic aromatic substitution (SNAr) reactions to build the final inhibitor structure. This guide provides a detailed overview of the application of this compound in the synthesis of potent and selective kinase inhibitors, complete with detailed protocols and mechanistic insights.

Core Synthetic Strategies and Mechanistic Rationale

The journey from this compound to a final kinase inhibitor typically involves a multi-step synthetic sequence. The following sections will detail the key transformations, explaining the causality behind the choice of reagents and reaction conditions.

Activation of the C4-Position: Conversion to 6-Bromo-4-chloroquinoline

While the methoxy group at the C4-position can be displaced, its conversion to a more reactive chloro group significantly enhances the efficiency of subsequent SNAr reactions. This is a crucial first step in many synthetic routes.

Protocol 1: Synthesis of 6-Bromo-4-chloroquinoline

  • Materials: this compound, Phosphorus oxychloride (POCl3), round-bottom flask, reflux condenser, heating mantle, magnetic stirrer.

  • Procedure:

    • In a well-ventilated fume hood, carefully add this compound (1.0 eq) to a round-bottom flask.

    • Slowly add phosphorus oxychloride (POCl3) (5-10 eq) to the flask. The reaction is exothermic.

    • Fit the flask with a reflux condenser and heat the mixture to reflux (approximately 105-110 °C) with stirring.

    • Monitor the reaction progress by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS). The reaction is typically complete within 2-4 hours.

    • Once the reaction is complete, allow the mixture to cool to room temperature.

    • Carefully quench the excess POCl3 by slowly pouring the reaction mixture onto crushed ice with vigorous stirring.

    • Neutralize the acidic solution by the slow addition of a saturated sodium bicarbonate (NaHCO3) solution until the pH is approximately 7-8.

    • The product will precipitate as a solid. Collect the solid by vacuum filtration and wash with cold water.

    • Dry the solid under vacuum to yield 6-bromo-4-chloroquinoline.

  • Causality and Expertise: The use of excess POCl3 serves as both the reagent and the solvent. The mechanism involves the initial phosphorylation of the quinoline nitrogen, followed by nucleophilic attack of the chloride ion to displace the methoxy group. The acidic workup protonates the quinoline nitrogen, and subsequent basification is necessary to obtain the free base.

Palladium-Catalyzed Cross-Coupling at the C6-Position: The Suzuki-Miyaura Reaction

The Suzuki-Miyaura coupling is a powerful and versatile method for forming carbon-carbon bonds. In the context of kinase inhibitor synthesis, it is frequently employed to introduce aryl or heteroaryl moieties at the C6-position of the quinoline core. These substituents can form crucial interactions with the solvent-exposed region of the kinase active site, enhancing potency and selectivity.[5]

Protocol 2: Suzuki-Miyaura Coupling of 6-Bromo-4-chloroquinoline

  • Materials: 6-bromo-4-chloroquinoline, arylboronic acid (e.g., 4-methoxyphenylboronic acid), [1,1'-Bis(diphenylphosphino)ferrocene]dichloropalladium(II) (Pd(dppf)Cl2), sodium carbonate (Na2CO3), 1,4-dioxane, water, Schlenk flask, magnetic stirrer, heating plate.

  • Procedure:

    • To a Schlenk flask, add 6-bromo-4-chloroquinoline (1.0 eq), the desired arylboronic acid (1.2 eq), Pd(dppf)Cl2 (0.03 eq), and Na2CO3 (2.0 eq).

    • Evacuate and backfill the flask with an inert gas (e.g., argon or nitrogen) three times.

    • Add degassed 1,4-dioxane and water (typically in a 4:1 ratio) to the flask via syringe.

    • Heat the reaction mixture to 80-90 °C with vigorous stirring.

    • Monitor the reaction progress by TLC or LC-MS. The reaction is typically complete within 4-12 hours.

    • After cooling to room temperature, dilute the mixture with ethyl acetate and wash with water and brine.

    • Dry the organic layer over anhydrous sodium sulfate (Na2SO4), filter, and concentrate under reduced pressure.

    • Purify the crude product by silica gel column chromatography to afford the desired 6-aryl-4-chloroquinoline.[6]

  • Trustworthiness and Self-Validation: The success of a Suzuki coupling is highly dependent on the exclusion of oxygen. Thorough degassing of solvents and the use of an inert atmosphere are critical. The reaction progress should be carefully monitored to avoid the formation of side products. The choice of palladium catalyst and ligand can be optimized for specific substrates.

Installation of the Anilino Moiety at the C4-Position: Buchwald-Hartwig Amination and SNAr

The 4-anilinoquinoline scaffold is a key pharmacophore in many EGFR, VEGFR, and c-Met kinase inhibitors.[7][8] The aniline moiety typically acts as a hinge-binder, forming hydrogen bonds with the kinase hinge region. The installation of this group is a pivotal step in the synthesis. This can be achieved through a palladium-catalyzed Buchwald-Hartwig amination or a direct SNAr reaction.

Protocol 3: Buchwald-Hartwig Amination of 6-Aryl-4-chloroquinoline

  • Materials: 6-aryl-4-chloroquinoline, desired aniline (e.g., 3,4,5-trimethoxyaniline), Tris(dibenzylideneacetone)dipalladium(0) (Pd2(dba)3), Xantphos, sodium tert-butoxide (NaOtBu), anhydrous toluene, Schlenk tube.

  • Procedure:

    • In a glovebox or under an inert atmosphere, add Pd2(dba)3 (0.02 eq), Xantphos (0.04 eq), and NaOtBu (1.4 eq) to an oven-dried Schlenk tube.

    • Add the 6-aryl-4-chloroquinoline (1.0 eq) and the desired aniline (1.2 eq).

    • Add anhydrous, degassed toluene via syringe.

    • Seal the tube and heat the reaction mixture to 90-110 °C.

    • Monitor the reaction by TLC or LC-MS.

    • Upon completion, cool the reaction mixture and dilute with an organic solvent.

    • Filter through a pad of Celite to remove the palladium catalyst.

    • Wash the filtrate with water and brine, dry the organic layer, and concentrate under reduced pressure.

    • Purify the crude product by column chromatography.[9]

  • Expertise and Experience: The choice of ligand is crucial in Buchwald-Hartwig aminations. Bulky, electron-rich phosphine ligands like Xantphos are often effective for coupling with chloroarenes.[4] The base is also a critical parameter, with weaker bases sometimes being necessary for substrates with base-sensitive functional groups.

Data Presentation: A Representative Synthesis

The following table summarizes the expected yields and key characterization data for a representative synthesis of a hypothetical c-Met inhibitor starting from this compound.

StepReactantProductReagents and ConditionsExpected Yield
1 This compound6-Bromo-4-chloroquinolinePOCl3, reflux>90%
2 6-Bromo-4-chloroquinoline4-Chloro-6-(4-methoxyphenyl)quinoline4-Methoxyphenylboronic acid, Pd(dppf)Cl2, Na2CO3, Dioxane/H2O, 90°C70-85%
3 4-Chloro-6-(4-methoxyphenyl)quinolineN-(3,4,5-trimethoxyphenyl)-6-(4-methoxyphenyl)quinolin-4-amine3,4,5-Trimethoxyaniline, Pd2(dba)3, Xantphos, NaOtBu, Toluene, 110°C60-80%

Visualizations: Workflow and Signaling Pathway

Experimental Workflow

The overall synthetic strategy can be visualized as a streamlined workflow, highlighting the key transformations and intermediates.

G cluster_0 Synthesis of a Hypothetical Kinase Inhibitor A This compound B 6-Bromo-4-chloroquinoline A->B Activation (Protocol 1) POCl3 C 6-Aryl-4-chloroquinoline B->C Suzuki Coupling (Protocol 2) ArB(OH)2, Pd catalyst D Final Kinase Inhibitor (4-Anilinoquinoline derivative) C->D Buchwald-Hartwig Amination (Protocol 3) ArNH2, Pd catalyst

Caption: Synthetic workflow for a 4-anilinoquinoline-based kinase inhibitor.

Targeted Signaling Pathway: An Example with c-Met

Many quinoline-based inhibitors target receptor tyrosine kinases (RTKs) like c-Met, which are often dysregulated in cancer. The binding of the inhibitor to the ATP-binding pocket of the kinase domain blocks downstream signaling.

G cluster_pathway c-Met Signaling Pathway HGF HGF (Ligand) cMet c-Met Receptor Tyrosine Kinase HGF->cMet Binds and Activates PI3K PI3K cMet->PI3K RAS RAS cMet->RAS AKT AKT PI3K->AKT mTOR mTOR AKT->mTOR Proliferation Cell Proliferation, Survival, Angiogenesis mTOR->Proliferation RAF RAF RAS->RAF MEK MEK RAF->MEK ERK ERK MEK->ERK ERK->Proliferation Inhibitor Quinoline-based Inhibitor Inhibitor->cMet Inhibits ATP Binding

Caption: Inhibition of the c-Met signaling pathway by a quinoline-based inhibitor.

Conclusion

This compound is a highly valuable and versatile starting material in the synthesis of kinase inhibitors. Its strategic functionalization through well-established synthetic methodologies, such as palladium-catalyzed cross-coupling reactions, allows for the efficient construction of complex molecular architectures with potent and selective biological activity. The protocols and insights provided in this guide are intended to empower researchers in the field of drug discovery to leverage the full potential of this important building block in the development of next-generation targeted therapies.

References

Troubleshooting & Optimization

Technical Support Center: Purification of Crude 6-Bromo-4-methoxyquinoline

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support center for the purification of 6-Bromo-4-methoxyquinoline. This guide is designed for researchers, scientists, and drug development professionals to navigate the common challenges encountered during the purification of this important synthetic intermediate. Here, we provide in-depth, field-proven insights in a question-and-answer format to help you achieve the desired purity for your downstream applications.

Frequently Asked Questions (FAQs)

Q1: What are the most common impurities I should expect in my crude this compound?

A1: The impurity profile of your crude product is largely dependent on the synthetic route employed. However, based on common syntheses of quinoline derivatives, you can anticipate the following types of impurities[1]:

  • Unreacted Starting Materials: Such as 4-bromoaniline or related precursors.

  • Isomeric Byproducts: Positional isomers that may form during the synthesis.

  • Products of Side Reactions: For instance, hydrolysis of the methoxy group to the corresponding 4-hydroxy derivative (6-Bromoquinolin-4-ol).

  • Reagents and Catalysts: Residual acids, bases, or metal catalysts used in the preceding synthetic steps.

  • Residual Solvents: Organic solvents used during the reaction or initial work-up[1].

Q2: What is the best initial approach to purify crude this compound?

A2: For most solid organic compounds, recrystallization is an excellent first choice for purification. It is a cost-effective and scalable method that can significantly improve purity by removing most common impurities. Column chromatography is a more powerful but also more resource-intensive alternative, typically reserved for difficult separations or when very high purity is required.

Q3: How do I choose an appropriate solvent for recrystallization?

A3: The ideal recrystallization solvent is one in which this compound is sparingly soluble at room temperature but highly soluble at the solvent's boiling point[2]. A systematic solvent screening is the most reliable approach. Based on the structure of your compound (a substituted aromatic heterocycle), good starting points for screening include:

  • Alcohols: Ethanol, Methanol, Isopropanol

  • Esters: Ethyl acetate

  • Ketones: Acetone

  • Aromatic Hydrocarbons: Toluene

  • Mixed Solvent Systems: A combination of a "good" solvent (in which the compound is highly soluble) and an "anti-solvent" (in which the compound is poorly soluble), such as ethanol/water or ethyl acetate/hexanes.

Q4: How can I assess the purity of my final product?

A4: A combination of analytical techniques is recommended for a comprehensive purity assessment:

  • Thin Layer Chromatography (TLC): A quick and easy method to qualitatively assess the number of components in your sample.

  • High-Performance Liquid Chromatography (HPLC): Provides quantitative data on the purity of your compound and can detect non-volatile impurities[1].

  • Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H and ¹³C NMR can confirm the structure of your compound and identify impurities.

  • Mass Spectrometry (MS): Confirms the molecular weight of your compound.

Troubleshooting Guide: Recrystallization

This section addresses specific issues you may encounter during the recrystallization of this compound.

Issue 1: My compound "oils out" instead of crystallizing.

  • Possible Cause: This phenomenon, where the solute separates as a liquid instead of a solid, often occurs when the boiling point of the solvent is higher than the melting point of the solute, or if the solution is cooled too rapidly[4]. Impurities can also promote oiling out.

  • Solutions:

    • Reheat and Add More Solvent: Reheat the solution until the oil redissolves. Add a small amount of additional hot solvent to ensure the solution is no longer supersaturated at the boiling point[4].

    • Slow Cooling: Allow the flask to cool slowly to room temperature. Insulating the flask can help. Do not place it directly in an ice bath from a high temperature[4].

    • Modify the Solvent System: If the problem persists, try a lower-boiling point solvent. Alternatively, adding a small amount of a solvent in which your compound is more soluble (a "better" solvent) to the hot solution can sometimes prevent premature precipitation[4].

Issue 2: No crystals are forming, even after cooling.

  • Possible Cause: The solution may not be sufficiently supersaturated, or nucleation has not been initiated[4].

  • Solutions:

    • Induce Crystallization:

      • Scratching: Gently scratch the inside of the flask with a glass rod at the surface of the solution. The microscopic scratches on the glass can provide nucleation sites[4].

      • Seed Crystals: If you have a small amount of pure this compound, add a single crystal to the solution to act as a template for crystal growth.

    • Increase Concentration: Carefully evaporate some of the solvent to increase the concentration of your compound and then allow it to cool again[5].

    • Deep Cooling: Once the solution has reached room temperature, place it in an ice bath or a refrigerator to further decrease the solubility of your compound[5].

Issue 3: The yield of my recrystallized product is very low.

  • Possible Cause: The most common reason for low yield is using an excessive amount of solvent, which keeps a significant portion of your compound dissolved in the mother liquor[4].

  • Solutions:

    • Minimize Solvent Usage: In your next attempt, use the minimum amount of hot solvent required to just dissolve the crude product.

    • Ensure Complete Cooling: Make sure the solution is thoroughly cooled in an ice bath before filtration to maximize precipitation[4].

    • Recover from Mother Liquor: You can often obtain a "second crop" of crystals by concentrating the mother liquor (the filtrate) by evaporation and re-cooling[4]. Be aware that the second crop may be less pure than the first.

Issue 4: The purified crystals are colored.

  • Possible Cause: The color is likely due to highly conjugated or polar impurities that are present in your crude material.

  • Solutions:

    • Activated Charcoal Treatment: After dissolving your crude compound in the hot solvent, add a small amount of activated charcoal (about 1-2% of the solute weight). The colored impurities will adsorb to the surface of the charcoal.

    • Hot Filtration: Perform a hot filtration to remove the charcoal and any other insoluble impurities. This step should be done quickly to prevent your product from crystallizing prematurely[2][4].

    • Second Recrystallization: A second recrystallization is often effective at removing residual color and further improving purity[4].

Troubleshooting Guide: Column Chromatography

If recrystallization fails to provide the desired purity, column chromatography is the next logical step.

Issue 1: Poor separation of my compound from an impurity.

  • Possible Cause: The chosen solvent system (mobile phase) does not have the optimal polarity to differentiate between your compound and the impurity.

  • Solutions:

    • Optimize the Solvent System with TLC: Before running the column, experiment with different solvent systems using TLC. The ideal system will show good separation between your product and impurities, with the Rf value of your product being around 0.2-0.4[6]. Common solvent systems for quinoline derivatives include mixtures of hexanes (or petroleum ether) and ethyl acetate, or dichloromethane and methanol.

    • Use a Gradient Elution: Start with a low polarity mobile phase and gradually increase the polarity during the chromatography. This can help to resolve closely eluting compounds[7].

Issue 2: The compound is not eluting from the column.

  • Possible Cause: The mobile phase is not polar enough to move your compound down the silica gel column.

  • Solutions:

    • Increase Solvent Polarity: Gradually increase the percentage of the more polar solvent in your mobile phase.

    • Flush the Column: If your compound is still retained, you may need to flush the column with a much more polar solvent system, such as 5-10% methanol in dichloromethane[8].

Issue 3: The compound streaks on the column, leading to broad fractions and poor separation.

  • Possible Cause: The compound may be interacting too strongly with the acidic silica gel, or the column may be overloaded.

  • Solutions:

    • Deactivate the Silica Gel: If your compound is basic, consider adding a small amount of a base like triethylamine (0.5-1%) to your mobile phase to neutralize the acidic sites on the silica gel.

    • Dry Loading: Instead of loading your sample as a concentrated solution, pre-adsorb it onto a small amount of silica gel. This is done by dissolving your crude product in a volatile solvent, adding silica gel, and then evaporating the solvent to obtain a free-flowing powder. This powder can then be carefully added to the top of your packed column, which often results in a more uniform sample band and better separation[7][9].

    • Check Sample Load: A general rule of thumb is to use a ratio of at least 30:1 of silica gel to crude product by weight. If you overload the column, separation efficiency will decrease[9].

Experimental Protocols

Protocol 1: General Recrystallization Procedure
  • Solvent Selection: In a small test tube, add about 20-30 mg of your crude this compound. Add the chosen solvent dropwise at room temperature. If the compound dissolves easily, it is too soluble. If it doesn't dissolve, heat the test tube. If it dissolves when hot but precipitates upon cooling, you have found a suitable solvent.

  • Dissolution: Place the crude compound in an Erlenmeyer flask. Add the minimum amount of the chosen hot solvent to completely dissolve the solid.

  • Decolorization (Optional): If the solution is colored, remove it from the heat, add a small amount of activated charcoal, and reheat to boiling for a few minutes[2].

  • Hot Filtration: Quickly filter the hot solution through a pre-warmed funnel to remove any insoluble impurities or charcoal[2].

  • Crystallization: Allow the filtrate to cool slowly to room temperature. Once at room temperature, you can place the flask in an ice bath to maximize crystal formation[2].

  • Isolation and Washing: Collect the crystals by vacuum filtration using a Büchner funnel. Wash the crystals with a small amount of ice-cold solvent to remove any residual mother liquor.

  • Drying: Dry the purified crystals in a vacuum oven or desiccator.

Protocol 2: General Column Chromatography Procedure
  • TLC Analysis: Determine the optimal solvent system using TLC.

  • Column Packing: Prepare a slurry of silica gel in the initial, least polar mobile phase. Pour the slurry into a glass column and allow it to pack evenly, ensuring there are no air bubbles[10].

  • Sample Loading: Dissolve the crude product in a minimal amount of a suitable solvent (e.g., dichloromethane). Pre-adsorb the sample onto a small amount of silica gel and carefully add the resulting powder to the top of the column[9].

  • Elution: Begin eluting with the mobile phase, starting with a lower polarity if using a gradient. Collect the eluent in fractions.

  • Fraction Monitoring: Monitor the collected fractions by TLC to identify which ones contain your purified product.

  • Combine and Concentrate: Combine the pure fractions and remove the solvent using a rotary evaporator to obtain your purified this compound.

Visualization

Purification Workflow Decision Tree

The following diagram illustrates a typical decision-making process for the purification of this compound.

PurificationWorkflow start Crude this compound recrystallization Attempt Recrystallization start->recrystallization purity_check1 Assess Purity (TLC, MP) recrystallization->purity_check1 column_chrom Perform Column Chromatography purity_check1->column_chrom Purity Insufficient pure_product Pure Product (>98%) purity_check1->pure_product Purity Sufficient purity_check2 Assess Purity (TLC, HPLC, NMR) column_chrom->purity_check2 purity_check2->pure_product Purity Sufficient further_purification Further Purification Needed purity_check2->further_purification Purity Insufficient

Caption: Decision tree for selecting a purification method.

Quantitative Data Summary

The following table provides a starting point for developing your purification protocols. Note that optimal conditions should be determined experimentally.

Purification MethodParameterRecommended Starting ConditionsExpected Outcome
Recrystallization Solvent SystemEthanol, Ethyl Acetate, or TolueneSignificant increase in purity; removal of baseline impurities.
Solvent RatioN/A (single solvent)
Recrystallization Solvent SystemEthyl Acetate / HexanesMay improve crystal formation and yield for certain impurity profiles.
Solvent RatioStart with dissolving in hot Ethyl Acetate, then add Hexanes until cloudy.
Column Chromatography Stationary PhaseSilica Gel (230-400 mesh)High purity product (>98% achievable).
Mobile PhaseGradient of Hexanes and Ethyl Acetate (e.g., 0% to 30% Ethyl Acetate)Good separation of non-polar to moderately polar impurities.

References

Technical Support Center: Synthesis of 6-Bromo-4-methoxyquinoline

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support center for the synthesis of 6-Bromo-4-methoxyquinoline. This guide is designed for researchers, medicinal chemists, and process development scientists who are actively working with this important synthetic intermediate. Here, we address common challenges, side reactions, and purification hurdles encountered during its preparation, providing not only solutions but also the underlying chemical principles to empower your synthetic strategy.

Troubleshooting Guide: Common Issues and Solutions

This section addresses specific problems that may arise during the multi-step synthesis of this compound, which typically proceeds via a Gould-Jacobs or Conrad-Limpach type reaction, followed by chlorination and methoxylation.

Question 1: My initial condensation/cyclization of 4-bromoaniline yields a complex mixture with low conversion to the desired 6-bromo-4-hydroxyquinoline. What is going wrong?

Answer: This is a frequent challenge in the initial quinoline ring formation, often a Gould-Jacobs or Conrad-Limpach reaction.[1][2] The root cause often lies in reaction conditions that are not optimized for thermal cyclization or that promote side reactions.

Causality and Mechanism: The synthesis begins with the condensation of an aniline with a β-ketoester or a similar species.[3] The resulting intermediate must then undergo a high-temperature thermal cyclization to form the quinoline ring.[4] Insufficient temperature is a primary cause of low conversion. The cyclization step is often the rate-determining step and requires significant thermal energy (often >250 °C) to overcome the activation barrier for the 6-electron electrocyclic ring-closing.[1][3]

Furthermore, if the initial condensation is not driven to completion, you will have unreacted 4-bromoaniline and the β-ketoester in your reaction mixture, complicating the subsequent cyclization and purification.

Potential Side Reactions:

  • Incomplete Cyclization: The intermediate anilidomethylenemalonate (in the Gould-Jacobs pathway) may be isolated instead of the desired quinoline.

  • Decomposition: Extremely high temperatures or prolonged reaction times can lead to the decomposition of starting materials and products, resulting in tar formation.[1]

Troubleshooting Protocol:

  • Optimize Cyclization Temperature: The thermal cyclization step is critical. High-boiling, inert solvents like diphenyl ether or Dowtherm A are often used to achieve the necessary temperatures (typically 250-280 °C).[1] It is crucial to monitor the reaction progress by TLC to avoid unnecessary heating that could lead to decomposition.

  • Ensure Complete Initial Condensation: Before proceeding to the high-temperature cyclization, ensure the initial condensation reaction is complete. This can often be achieved by refluxing the aniline and the malonate derivative in a lower-boiling solvent like ethanol before solvent removal and addition of the high-boiling solvent for cyclization.[5]

  • Solvent Choice: The use of an inert, high-boiling solvent is reported to significantly improve yields in the cyclization step compared to solvent-free conditions.[1][3]

Question 2: I am observing isomeric impurities in my final this compound product. How can I prevent their formation?

Answer: The formation of isomeric impurities is a significant challenge, particularly concerning the regioselectivity of the cyclization step. When starting with a meta-substituted aniline, cyclization can occur at either of the two ortho positions relative to the amino group.[1]

Causality and Mechanism: In the case of 4-bromoaniline, the bromine atom is at the para position, which simplifies the situation as both ortho positions are equivalent. Therefore, the formation of a different bromo-substituted quinoline isomer during the initial cyclization is unlikely.

However, if bromination is attempted on a pre-formed quinoline ring, regioselectivity can be a major issue, often leading to a mixture of 5-bromo and 8-bromo isomers, among others.[6][7] The synthesis of this compound almost exclusively relies on starting with 4-bromoaniline to ensure the correct placement of the bromine atom.

A more plausible source of isomeric impurities could be the methoxy group. If the starting material was, for instance, 3-bromoaniline, you could end up with a mixture of 5-bromo- and 7-bromo-4-methoxyquinoline.

Troubleshooting and Prevention:

  • Confirm Starting Material Identity: Always verify the identity and purity of your starting 4-bromoaniline. Contamination with other bromoaniline isomers will inevitably lead to isomeric impurities in the final product.

  • Synthetic Strategy: The most reliable method to ensure the 6-bromo substitution pattern is to start with 4-bromoaniline. Avoid strategies that involve the bromination of the quinoline ring late in the synthesis unless you have a validated, regioselective protocol.

Question 3: My yield drops significantly during the conversion of 6-bromo-4-hydroxyquinoline to 6-bromo-4-chloroquinoline. What are the common pitfalls?

Answer: The conversion of the 4-hydroxyquinoline to the 4-chloroquinoline is a critical step, typically achieved using phosphorus oxychloride (POCl₃).[5][8] Low yields can result from incomplete reaction, difficult workup, or side reactions.

Causality and Mechanism: The reaction involves the conversion of the hydroxyl group (or its keto tautomer, the 4-quinolone) into a better leaving group by reaction with POCl₃, followed by nucleophilic attack by a chloride ion. A catalytic amount of a tertiary amine or DMF is sometimes added to facilitate the reaction.

Common Issues:

  • Incomplete Reaction: Insufficient heating or reaction time can lead to incomplete conversion. The reaction is often run at reflux in POCl₃.[8]

  • Hydrolysis during Workup: The 4-chloroquinoline product is susceptible to hydrolysis back to the 4-hydroxyquinoline, especially in the presence of water and base. The workup procedure, which typically involves quenching the excess POCl₃ with ice water, must be performed carefully and quickly.[8]

  • Mechanical Losses: The product may be difficult to extract or may precipitate during workup, leading to physical losses.

Optimized Protocol for Chlorination:

  • Reagents: To a flask containing 6-bromo-4-hydroxyquinoline, add phosphorus oxychloride (POCl₃) (5-10 equivalents). Optionally, a catalytic amount of N,N-dimethylformamide (DMF) can be added.[5]

  • Reaction: Heat the mixture to reflux (around 110 °C) and maintain for 3-6 hours, monitoring by TLC until the starting material is consumed.[5][8]

  • Workup: Cool the reaction mixture to room temperature. Slowly and carefully pour the mixture into a beaker of crushed ice with vigorous stirring. This is a highly exothermic and hazardous step that should be performed in a well-ventilated fume hood.

  • Neutralization: Once the quench is complete, neutralize the acidic solution by the slow addition of a saturated aqueous solution of sodium bicarbonate or potassium carbonate until the pH is approximately 8.[8]

  • Extraction: Extract the aqueous mixture with a suitable organic solvent, such as ethyl acetate or dichloromethane. Combine the organic layers, dry with anhydrous sodium sulfate, filter, and concentrate under reduced pressure to obtain the crude 6-bromo-4-chloroquinoline.[8]

Frequently Asked Questions (FAQs)

Q1: What is the mechanism of the final methoxylation step?

The conversion of 6-bromo-4-chloroquinoline to this compound is a nucleophilic aromatic substitution (SNAr) reaction.[9] The electron-withdrawing nature of the quinoline nitrogen atom makes the C4 position electron-deficient and thus susceptible to attack by nucleophiles like the methoxide ion (CH₃O⁻). The reaction proceeds via a Meisenheimer complex intermediate.

SNAr_Mechanism

Q2: Are there any specific safety precautions I should take during this synthesis?

Yes, several steps require significant caution:

  • Phosphorus Oxychloride (POCl₃): This reagent is highly corrosive and reacts violently with water. Always handle it in a fume hood with appropriate personal protective equipment (gloves, goggles, lab coat). The quenching procedure with ice water is extremely exothermic and can cause splashing of corrosive material.

  • High-Temperature Cyclization: Reactions in high-boiling solvents like diphenyl ether pose a risk of severe burns. Ensure your glassware is in good condition and that the heating mantle is properly controlled.

  • Sodium Methoxide: This is a strong base and is corrosive. It is also moisture-sensitive.

Q3: My final product is off-color. How can I purify it?

An off-color (yellow to brown) product is common and usually indicates the presence of minor impurities.

  • Recrystallization: This is often the most effective method. A solvent system of ethanol/water or hexane/ethyl acetate can be effective.

  • Column Chromatography: If recrystallization is ineffective, silica gel column chromatography can be used. A gradient of ethyl acetate in hexanes is a good starting point for elution.[10]

  • Activated Carbon: Treatment with a small amount of activated carbon in a suitable solvent followed by filtration can sometimes remove colored impurities.

Summary of Key Reaction Steps and Conditions
StepReactantsReagents/SolventsTemperature (°C)Key Considerations
1. Cyclization 4-Bromoaniline, Diethyl ethoxymethylenemalonateDiphenyl Ether250-280High temperature is crucial for ring closure.[1]
2. Chlorination 6-Bromo-4-hydroxyquinolinePOCl₃, (cat. DMF)110 (Reflux)Highly corrosive; careful quenching required.[8]
3. Methoxylation 6-Bromo-4-chloroquinolineNaOCH₃, MethanolRefluxStandard SNAr conditions.[11]
Visualizing the Synthetic Pathway

The overall synthesis can be visualized as a three-stage process starting from the commercially available 4-bromoaniline.

Synthesis_Workflow

References

Technical Support Center: Synthesis of 6-Bromo-4-methoxyquinoline

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the dedicated technical support center for the synthesis of 6-Bromo-4-methoxyquinoline. This guide is tailored for researchers, chemists, and professionals in drug development who are looking to optimize this specific synthesis, troubleshoot common issues, and improve overall yield and purity. This document moves beyond simple protocols to explain the underlying chemical principles, helping you make informed decisions in your laboratory work.

Troubleshooting Guide: Common Issues & Solutions

This section addresses the most frequent challenges encountered during the synthesis of this compound, which typically proceeds via a two-step route: a Gould-Jacobs cyclization to form 6-Bromo-4-hydroxyquinoline, followed by O-methylation.

Issue 1: Low Yield in the Gould-Jacobs Cyclization Step

Question: I am getting a low yield of 6-Bromo-4-hydroxyquinoline from the reaction of 4-bromoaniline and diethyl ethoxymethylenemalonate (DEEM). What factors should I investigate?

Answer: A low yield in the Gould-Jacobs reaction is a common hurdle.[1][2] The reaction involves two key stages: the initial condensation to form an intermediate and a subsequent high-temperature thermal cyclization.[3][4] Several factors can impact the efficiency of this step:

  • Incomplete Condensation: The initial formation of the anilidomethylenemalonate intermediate requires heating, typically between 100-130°C, to drive off ethanol.[1] Ensure this step goes to completion by monitoring the reaction. Insufficient heating time or temperature can leave unreacted starting materials.

  • Suboptimal Cyclization Temperature: This is the most critical parameter. The cyclization requires very high temperatures, often around 250°C.[1][5] This is typically achieved using a high-boiling inert solvent like Dowtherm A or diphenyl ether to ensure uniform heat distribution.[1][2]

    • Too Low: Incomplete reaction and low conversion of the intermediate.[1]

    • Too High or Prolonged: Can lead to decomposition and the formation of dark, tarry materials.[1][6] A thorough time-temperature study is often necessary to find the optimal balance.[7]

  • Atmospheric Conditions: Running the high-temperature cyclization under an inert atmosphere (e.g., Nitrogen or Argon) can prevent oxidative side reactions and reduce tar formation.[1][5]

Workflow for Optimizing the Gould-Jacobs Cyclization

Caption: A workflow for optimizing the Gould-Jacobs reaction.

Issue 2: Incomplete O-Methylation Reaction

Question: My methylation of 6-Bromo-4-hydroxyquinoline to this compound is sluggish or incomplete. How can I drive it to completion?

Answer: The O-methylation of the 4-hydroxyquinoline is a standard nucleophilic substitution. Incomplete conversion is often due to suboptimal choices of reagents or conditions.

  • Choice of Base and Solvent: The base must be strong enough to deprotonate the 4-hydroxyl group effectively. The tautomeric equilibrium between the 4-hydroxy and 4-oxo forms can influence reactivity.[8]

    • Stronger Bases: Using a strong base like sodium hydride (NaH) in an aprotic polar solvent like DMF or THF will irreversibly deprotonate the hydroxyl group, creating a more nucleophilic oxygen anion and driving the reaction forward.

    • Weaker Bases: Potassium carbonate (K₂CO₃) in acetone or acetonitrile is a common, milder alternative but may require longer reaction times or higher temperatures.

  • Methylating Agent: Dimethyl sulfate (DMS) is generally more reactive than methyl iodide (MeI) and is often preferred for less reactive substrates. However, it is highly toxic and must be handled with extreme care.

  • Temperature: Gentle heating (e.g., 40-60°C) can increase the reaction rate, but excessive heat can lead to side products.

Condition Base Solvent Methylating Agent Pros Cons
A (Mild) K₂CO₃AcetoneCH₃ISafer reagents, easy workup.Slower, may be incomplete.
B (Standard) K₂CO₃DMF(CH₃)₂SO₄Good yield, common procedure.DMS is highly toxic.
C (Forcing) NaHTHF/DMFCH₃I or (CH₃)₂SO₄Fast, drives difficult reactions.NaH is flammable, requires inert atmosphere.

Table 1. Comparison of common O-methylation conditions.

Issue 3: Difficulty with Final Product Purification

Question: My final product, this compound, is impure and difficult to purify by recrystallization. What purification strategies do you recommend?

Answer: Purification can be challenging if side products have similar polarities to the desired product.

  • Column Chromatography: This is the most reliable method for removing persistent impurities.[9]

    • Stationary Phase: Standard silica gel is usually effective.

    • Mobile Phase: A gradient elution starting with a non-polar solvent like hexanes and gradually increasing the polarity with ethyl acetate is a good starting point.[9] For example, begin with 5% ethyl acetate in hexanes and slowly increase to 20%. Monitor fractions by TLC.

  • Recrystallization: Finding the right solvent system is key.

    • Solvent Screening: Test solubility in various solvents (e.g., ethanol, methanol, ethyl acetate, hexanes, toluene). An ideal single solvent will dissolve the compound when hot but not when cold.

    • Solvent/Anti-Solvent System: If a single solvent is not effective, try a binary system.[10] Dissolve the crude product in a minimal amount of a "good" solvent (like dichloromethane or ethyl acetate) and then slowly add a "bad" or anti-solvent (like hexanes or petroleum ether) until the solution becomes cloudy.[10] Gentle heating to redissolve, followed by slow cooling, can yield pure crystals.

Frequently Asked Questions (FAQs)

Q1: What is the most common synthetic route for this compound?

A1: The most frequently cited route begins with 4-bromoaniline. It involves a Gould-Jacobs reaction to synthesize the 6-Bromo-4-hydroxyquinoline intermediate, which is then O-methylated to yield the final product.[3][11][12] An alternative route involves the direct bromination of 4-methoxyquinoline, but this can lead to issues with regioselectivity, potentially yielding a mixture of isomers. The first route is generally preferred for its superior control over the final structure.

Decision Tree for Synthetic Route Selection

Route_Selection start Goal: Synthesize This compound route1 Route 1: Start from 4-Bromoaniline start->route1 route2 Route 2: Start from 4-Methoxyquinoline start->route2 step1a Gould-Jacobs Reaction: Forms 6-Bromo-4-hydroxyquinoline route1->step1a step2a Direct Bromination route2->step2a step1b O-Methylation: Forms final product step1a->step1b pros1 Pros: - Excellent Regiocontrol - Well-established step1b->pros1 cons1 Cons: - High temp. cyclization - Two distinct steps step1b->cons1 recommend Recommendation: Route 1 is preferred for unambiguous synthesis. pros1->recommend pros2 Pros: - Potentially shorter route step2a->pros2 cons2 Cons: - Poor regioselectivity - Risk of multiple brominations - Difficult purification step2a->cons2 cons2->recommend

Caption: Decision tree for selecting a synthetic route.

Q2: How can I effectively monitor the progress of these reactions?

A2: Thin-Layer Chromatography (TLC) is indispensable.

  • For the Gould-Jacobs step: Use a mobile phase of 30-50% ethyl acetate in hexanes. You should be able to see the disappearance of the 4-bromoaniline starting material and the appearance of the intermediate, followed by the formation of the more polar 6-Bromo-4-hydroxyquinoline product which often has a low Rf value.

  • For the methylation step: Use a mobile phase of 20-30% ethyl acetate in hexanes. The product, this compound, is significantly less polar than the starting material (6-Bromo-4-hydroxyquinoline). You will see the spot with the low Rf value (starting material) disappear and a new spot with a higher Rf value (product) appear. Staining with potassium permanganate can help visualize spots if they are not UV-active.

Q3: Are there any green chemistry approaches to improve this synthesis?

A3: Yes, several strategies can make the synthesis more environmentally friendly.

  • Microwave Irradiation: For the Gould-Jacobs cyclization, microwave heating can dramatically reduce reaction times from hours to minutes and often improves yields by providing rapid, uniform heating.[1][7]

  • Alternative Solvents: While high-boiling solvents like Dowtherm A are effective, exploring greener high-boiling alternatives or solvent-free conditions for the cyclization step could be beneficial.

  • Catalyst Choice: For some quinoline syntheses, moving from strong acids to solid acid catalysts or exploring biocatalysis can reduce waste and improve safety.[12][13]

Experimental Protocols

Protocol 1: Synthesis of 6-Bromo-4-hydroxyquinoline
  • Condensation: In a round-bottom flask, combine 4-bromoaniline (1.0 eq) and diethyl ethoxymethylenemalonate (1.1 eq).

  • Heat the mixture at 120-130°C for 2 hours. Ethanol will distill off as the reaction proceeds.

  • Cyclization: Allow the mixture to cool slightly, then add diphenyl ether (approx. 10 times the weight of the aniline).

  • Equip the flask with a reflux condenser and heat the mixture to 250°C under a gentle stream of nitrogen. Maintain this temperature for 30-45 minutes.[5]

  • Cool the reaction mixture to below 100°C and dilute with hexanes or petroleum ether to precipitate the product.

  • Collect the solid by vacuum filtration, wash thoroughly with hexanes to remove the high-boiling solvent, and dry under vacuum. The product can be used in the next step or recrystallized from ethanol or acetic acid if necessary.

Protocol 2: Synthesis of this compound
  • Under an inert atmosphere, suspend 6-Bromo-4-hydroxyquinoline (1.0 eq) in anhydrous DMF.

  • Cool the mixture in an ice bath and add sodium hydride (NaH, 60% dispersion in mineral oil, 1.2 eq) portion-wise. Stir until gas evolution ceases (approx. 30 minutes).

  • Add dimethyl sulfate (DMS, 1.1 eq) dropwise, keeping the temperature below 10°C.

  • Allow the reaction to warm to room temperature and stir for 3-5 hours, monitoring by TLC.

  • Work-up: Carefully quench the reaction by slowly adding ice-cold water. The product will precipitate.

  • Collect the solid by vacuum filtration, wash with water, and dry.

  • Purify the crude product by column chromatography (silica gel, ethyl acetate/hexanes gradient) or recrystallization.

References

Overcoming solubility issues of 6-Bromo-4-methoxyquinoline in organic solvents

Author: BenchChem Technical Support Team. Date: January 2026

Introduction

Welcome to the technical support center for 6-Bromo-4-methoxyquinoline. This guide is designed for researchers, chemists, and drug development professionals who may encounter challenges with the solubility of this versatile quinoline derivative in organic solvents. As a Senior Application Scientist, my goal is to provide you with not just protocols, but the underlying chemical principles to empower you to make informed decisions in your experimental design. This document is structured as a series of questions and answers, addressing common issues and providing detailed, field-tested solutions.

Part 1: Frequently Asked Questions (FAQs)

Q1: Why is this compound poorly soluble in some common organic solvents?

A1: The solubility of this compound is governed by its distinct molecular structure. It possesses a rigid, aromatic quinoline core, which contributes to high crystal lattice energy. This means a significant amount of energy is required to break apart the solid crystal structure for dissolution to occur. While the methoxy group (-OCH₃) adds some polarity, the large, hydrophobic bromoquinoline system often leads to poor solubility in non-polar or weakly polar solvents. The interplay between the crystal packing forces and the molecule's interaction with the solvent is the primary determinant of its solubility profile.

Q2: I'm seeing conflicting solubility information. What solvents are generally recommended as a starting point?

A2: While comprehensive, quantitative public data is limited, qualitative assessments and experience in the field point to a general trend.[1] Polar aprotic solvents are typically the most effective. For initial trials, we recommend starting with Dimethyl Sulfoxide (DMSO) or N,N-Dimethylformamide (DMF), where good solubility is often observed. Chlorinated solvents like Dichloromethane (DCM) and Chloroform, as well as polar protic solvents like Ethanol and Methanol, may also be effective, though potentially to a lesser extent or requiring additional energy input (e.g., heat).

Q3: Can I just heat the mixture to get it to dissolve? What are the risks?

A3: Yes, gentle heating is a very common and effective technique to increase both the rate of dissolution and the solubility limit. The added thermal energy helps overcome the crystal lattice energy of the solid. However, it is crucial to consider the thermal stability of this compound and its potential reactivity in the chosen solvent. Always start with gentle warming (e.g., 40-50°C) and monitor for any changes in color, which might indicate degradation. Be aware of the boiling point of your solvent to avoid evaporation and potential hazards.[2]

Q4: How do I know if the compound is truly dissolved or just a fine suspension?

A4: Visual inspection is the first step. A true solution will be clear and free of any visible particles. To be more certain, you can shine a laser pointer through the vial. If the beam is visible within the solution (the Tyndall effect), it indicates the presence of suspended colloidal particles, not a true solution.[3] For critical applications, filtering the solution through a 0.22 µm or 0.45 µm syringe filter can remove any undissolved microparticles.[3]

Part 2: Troubleshooting Guide

This section is designed to walk you through a logical workflow when you encounter solubility issues.

My this compound won't dissolve in my chosen solvent at room temperature. What should I do next?

This is a common challenge. The following workflow provides a systematic approach to finding a solution.

G start Initial State: Compound insoluble at RT heat 1. Apply Gentle Heat (40-60°C) start->heat First Step sonicate 2. Use Sonication heat->sonicate If still insoluble success Result: Compound Dissolved heat->success If successful cosolvent 3. Introduce a Co-Solvent (e.g., add DMSO/DMF) sonicate->cosolvent If particulates remain sonicate->success If successful change_solvent 4. Switch to a Stronger Primary Solvent cosolvent->change_solvent If precipitation occurs or solubility is still low cosolvent->success If successful change_solvent->success If successful

Q: I tried heating, but the compound precipitates out again upon cooling. How can I maintain solubility?

A: This indicates you have created a supersaturated solution that is not stable at room temperature.

  • Cause: The kinetic energy from heating allowed the solvent to accommodate more solute than it can at its thermodynamic equilibrium at room temperature.

  • Solution 1: Use a Co-solvent. The most effective strategy is to add a small amount of a stronger solvent (a co-solvent) to the primary solvent. For example, if your compound is poorly soluble in Toluene, adding 5-10% (v/v) of DMF or DMSO can dramatically increase solubility. Co-solvents work by disrupting the solvent-solvent interactions of the primary solvent, creating a more favorable environment for the solute.[4][5]

  • Solution 2: Maintain Elevated Temperature. If your subsequent reaction or analysis can be performed at an elevated temperature, simply maintain the heat. Ensure your experimental setup is sealed to prevent solvent loss.

Q: I'm using a polar aprotic solvent like DMSO, but I still see particles. Is this possible?

A: Yes, while DMSO is a powerful solvent, it is possible to exceed the solubility limit, especially at high concentrations.

  • Cause 1: Concentration Limit Exceeded. You may be attempting to create a solution that is simply too concentrated.

  • Solution 1: Dilution. The simplest solution is to add more solvent to decrease the overall concentration.

  • Cause 2: Water Contamination. DMSO is highly hygroscopic. Absorbed water can significantly decrease its solvating power for certain organic compounds.

  • Solution 2: Use Anhydrous Solvent. Ensure you are using a dry, anhydrous grade of DMSO from a freshly opened bottle or one that has been properly stored over molecular sieves.[6][7]

Part 3: Data & Experimental Protocols

Qualitative Solubility Data Summary

While exact numerical values are not widely published, the following table summarizes the expected solubility based on structural analogues and established chemical principles.[1] This should be used as a starting guide for solvent selection.

Solvent ClassExample SolventsExpected SolubilityRationale & Notes
Polar Aprotic DMSO, DMF, NMPGood to High These solvents are highly effective at solvating the polarizable quinoline ring system. Recommended as a first choice.
Chlorinated Dichloromethane (DCM), ChloroformModerate Generally good solvents, but may require sonication or gentle heat to achieve higher concentrations.
Polar Protic Ethanol, Methanol, IsopropanolLow to Moderate Solubility is possible but may be limited. Heating is often required. The solvent's hydrogen bonding network can sometimes hinder effective solvation of the large aromatic core.
Ethers Tetrahydrofuran (THF), DioxaneLow to Moderate Similar to alcohols, solubility may be limited. THF is often a better choice than diethyl ether.
Aromatic Hydrocarbons Toluene, XyleneLow The polarity is often insufficient to overcome the crystal lattice energy of the solid.
Aliphatic Hydrocarbons Hexanes, HeptaneInsoluble Not recommended. These non-polar solvents are very poor at solvating the polar quinoline structure.
Protocol 1: Standard Dissolution Using Heat and Sonication

This protocol is the first-line approach for dissolving the compound in moderately effective solvents like DCM or THF.

  • Weighing: Accurately weigh the required amount of this compound and add it to a clean, dry flask.

  • Solvent Addition: Add the desired volume of solvent to the flask. Stir the mixture with a magnetic stir bar.

  • Sonication: Place the flask in a sonication bath for 5-10 minutes. The ultrasonic waves provide energy to break up solid agglomerates and increase the surface area for dissolution.

  • Gentle Heating: If solids persist, warm the flask in a water bath to 40-50°C while continuing to stir. Do not exceed the solvent's boiling point.

  • Visual Inspection: Continue heating and stirring until the solution is clear and no particulates are visible.

  • Cooling: Allow the solution to cool to room temperature. If the compound remains in solution, it is stable at that concentration. If it precipitates, consider the troubleshooting steps outlined above.

Protocol 2: Dissolution Using a Co-Solvent System

This protocol is ideal for reactions where a less-polar solvent (e.g., Toluene) is required, but solubility is a challenge.

  • Weighing: Accurately weigh the this compound into the reaction flask.

  • Co-Solvent Addition: Add a minimal amount of a strong solvent (e.g., DMSO or DMF) dropwise, just enough to wet the solid and form a slurry. For example, for 100 mg of compound, start with 0.1 - 0.2 mL of DMSO.

  • Stir/Sonicate: Stir or briefly sonicate the slurry to dissolve the compound in the small volume of co-solvent. You should obtain a clear, concentrated solution.

  • Primary Solvent Addition: Slowly add the bulk primary solvent (e.g., Toluene) to the concentrated solution while stirring vigorously. The compound should remain in solution. This method prevents the compound from crashing out, which can happen if the solid is added directly to the poor solvent.

  • Final Concentration Check: Ensure the final percentage of the co-solvent is low enough (typically <5-10%) not to interfere with subsequent experimental steps.

References

Technical Support Center: 6-Bromo-4-methoxyquinoline Reaction Condition Optimization

Author: BenchChem Technical Support Team. Date: January 2026

For Researchers, Scientists, and Drug Development Professionals

Welcome to the Technical Support Center for 6-Bromo-4-methoxyquinoline. This guide is designed to provide in-depth troubleshooting advice and answers to frequently asked questions encountered during the synthesis and subsequent reactions of this important chemical intermediate. As Senior Application Scientists, we aim to combine technical accuracy with practical, field-tested insights to help you optimize your experimental outcomes.

I. Troubleshooting Guide: Common Issues and Solutions

This section addresses specific problems that may arise during reactions involving this compound, offering explanations for the underlying causes and providing step-by-step solutions.

Issue 1: Low or No Yield in Palladium-Catalyzed Cross-Coupling Reactions (e.g., Suzuki, Buchwald-Hartwig, Sonogashira)

Question: I am attempting a Suzuki coupling with this compound, but I am observing very low conversion to the desired product. What are the likely causes and how can I improve the yield?

Answer:

Low yields in palladium-catalyzed cross-coupling reactions with quinoline substrates are a frequent challenge. The primary culprit is often the quinoline nitrogen atom, which can act as a ligand and "poison" the palladium catalyst by coordinating to it and forming inactive species.[1] Here’s a systematic approach to troubleshoot this issue:

A. Catalyst and Ligand Selection:

  • Problem: The lone pair of electrons on the quinoline nitrogen can deactivate the palladium catalyst.[1]

  • Solution: Employ bulky, electron-rich phosphine ligands. These ligands sterically hinder the palladium's coordination sphere, preventing the quinoline nitrogen from binding.[1]

    • Recommended Ligands: Xantphos, BINAP, DavePhos, XPhos, SPhos, or RuPhos are often effective choices.[1][2]

    • Catalyst Source: While Pd(OAc)₂ and Pd₂(dba)₃ are common Pd(II) pre-catalysts that are reduced in situ to the active Pd(0) species, this reduction can be inefficient.[1][3][4] Consider using a direct Pd(0) source like Pd(PPh₃)₄ to bypass this step.[1]

B. Optimizing Reaction Parameters:

The interplay between the base, solvent, and temperature is critical for a successful coupling reaction.[5]

ParameterRecommendationRationale
Base Start with a moderately strong base like K₂CO₃ or Cs₂CO₃.[6][7] For Buchwald-Hartwig aminations, a stronger base like NaOtBu is often necessary.[2]The base is crucial for the transmetalation step in Suzuki coupling and for deprotonating the amine in Buchwald-Hartwig amination.[2][8] The choice of base can significantly impact the reaction rate and yield.
Solvent A mixture of an organic solvent and water (e.g., Toluene/H₂O, Dioxane/H₂O, or THF/H₂O) is often beneficial for Suzuki reactions.[9] For anhydrous reactions like Buchwald-Hartwig, use dry, degassed solvents like toluene or dioxane.[2]The solvent system must solubilize all reactants and facilitate the interaction between the organic and aqueous phases in Suzuki reactions. Water can also play a role in the catalytic cycle.[10]
Temperature Typically, temperatures between 80-120 °C are effective.[2] Less reactive substrates may require higher temperatures.Higher temperatures can overcome activation energy barriers but may also lead to side reactions or decomposition.

C. Reagent Quality and Reaction Setup:

  • Problem: Impurities, especially oxygen and water in anhydrous reactions, can deactivate the catalyst.[1]

  • Solution:

    • Use high-purity this compound and coupling partners.

    • Ensure solvents are anhydrous and degassed. This can be achieved by distilling the solvent over a suitable drying agent and then sparging with an inert gas (Argon or Nitrogen) for 15-30 minutes.[1][9]

    • Thoroughly degas the reaction mixture by bubbling with an inert gas before adding the catalyst.[1]

Issue 2: Competing Hydrolysis of the Methoxy Group

Question: During my reaction, I'm noticing the formation of 6-bromo-4-hydroxyquinoline as a significant byproduct. How can I prevent the hydrolysis of the 4-methoxy group?

Answer:

The 4-methoxy group on the quinoline ring can be susceptible to hydrolysis, particularly under acidic conditions or at elevated temperatures in the presence of water.

A. Control of pH:

  • Problem: Acidic conditions can protonate the quinoline nitrogen, making the 4-position more electrophilic and prone to nucleophilic attack by water, leading to hydrolysis.

  • Solution:

    • Avoid strongly acidic conditions. If an acid is required, use the mildest possible acid that is effective for your transformation.

    • In reactions that generate acidic byproducts (e.g., HBr), ensure a sufficient amount of base is present to neutralize the acid as it is formed.

B. Temperature and Reaction Time:

  • Problem: Prolonged heating can promote hydrolysis.

  • Solution:

    • Monitor the reaction closely by TLC or LC-MS and stop the reaction as soon as the starting material is consumed.

    • If possible, try to lower the reaction temperature. This may require screening different catalyst systems that are more active at lower temperatures.[11]

Issue 3: Difficulty in Achieving Selective C-N Bond Formation in Ullmann Condensation

Question: I am trying to perform an Ullmann condensation to couple an amine with this compound, but the reaction is sluggish and gives low yields. What are the key parameters to optimize?

Answer:

The Ullmann condensation is a classical method for forming C-N bonds but often requires harsh conditions.[12] Modern modifications have made it more versatile, but careful optimization is still necessary.

A. Catalyst System:

  • Problem: Traditional Ullmann reactions use stoichiometric amounts of copper powder, which can lead to reproducibility issues.[12]

  • Solution:

    • Use a catalytic amount of a copper(I) salt, such as CuI, as the catalyst.[13]

    • The addition of a ligand can significantly accelerate the reaction. Phenanthroline and its derivatives are often effective ligands for copper-catalyzed aminations.[12]

B. Reaction Conditions:

ParameterRecommendationRationale
Base A strong base like K₂CO₃ or K₃PO₄ is typically required.The base is needed to deprotonate the amine, forming the copper-amido intermediate.
Solvent High-boiling polar aprotic solvents such as DMF, NMP, or nitrobenzene are traditionally used.[12]These solvents can solubilize the reactants and withstand the high temperatures often required.
Temperature Ullmann reactions often require high temperatures, sometimes in excess of 150 °C.[12]The high temperature is necessary to drive the reaction, which can have a high activation energy.

C. Comparison with Buchwald-Hartwig Amination:

For C-N bond formation, the Buchwald-Hartwig amination is often a more reliable and milder alternative to the Ullmann condensation, with a broader substrate scope and better functional group tolerance.[14] If you continue to face difficulties with the Ullmann reaction, consider exploring the Buchwald-Hartwig amination.

II. Frequently Asked Questions (FAQs)

Q1: What is the best way to synthesize the this compound starting material?

A1: A common synthetic route involves the cyclization of an appropriately substituted aniline derivative. For instance, 4-bromoaniline can be reacted with reagents like Meldrum's acid and triethyl orthoformate, followed by a cyclization step in a high-boiling solvent like diphenyl ether. The resulting 6-bromoquinolin-4-ol can then be converted to 6-bromo-4-chloroquinoline using a chlorinating agent like POCl₃.[15][16] Finally, nucleophilic substitution of the chloro group with sodium methoxide in methanol yields this compound.

Q2: Can I use 6-chloro-4-methoxyquinoline instead of the bromo derivative for cross-coupling reactions?

A2: While aryl chlorides can be used in many cross-coupling reactions, they are generally less reactive than the corresponding aryl bromides.[9] The oxidative addition of the palladium catalyst to the C-Cl bond is typically slower and requires more forcing conditions (higher temperatures, more active catalysts, or specialized ligands).[17] For initial explorations and to ensure a higher probability of success, this compound is the preferred starting material.

Q3: How do I monitor the progress of my reaction effectively?

A3: Thin-layer chromatography (TLC) is a quick and effective way to monitor the reaction. Use a suitable solvent system that provides good separation between your starting material, product, and any major byproducts. Staining with potassium permanganate or viewing under UV light can help visualize the spots. For more quantitative analysis and to check for the formation of isomers or other minor impurities, Liquid Chromatography-Mass Spectrometry (LC-MS) is the preferred method.

Q4: My final product is difficult to purify. What are some common impurities and how can I remove them?

A4: Common impurities in cross-coupling reactions include:

  • Homocoupled products: These arise from the coupling of two molecules of the boronic acid (in Suzuki reactions) or two molecules of the aryl halide.[4]

  • Unreacted starting materials: If the reaction does not go to completion.

  • Hydrolyzed product: 6-bromo-4-hydroxyquinoline, as discussed earlier.

  • Residual catalyst and ligands: These can often be removed by column chromatography.

Purification Strategy:

  • Aqueous Workup: After the reaction, a standard aqueous workup can help remove inorganic salts and some polar impurities.

  • Column Chromatography: This is the most common method for purifying organic compounds. A silica gel column with a gradient of a non-polar solvent (like hexane or heptane) and a more polar solvent (like ethyl acetate or dichloromethane) is typically effective.

  • Recrystallization: If the product is a solid, recrystallization from a suitable solvent system can be an excellent way to obtain highly pure material.

III. Visualizing the Workflow

Experimental Workflow for a Typical Suzuki Coupling Reaction

The following diagram illustrates a standard workflow for setting up a Suzuki coupling reaction with this compound.

Suzuki_Workflow cluster_prep Preparation (Inert Atmosphere) cluster_reaction Reaction cluster_workup Workup & Purification reagents 1. Add Reagents - this compound - Boronic Acid/Ester - Base (e.g., K₂CO₃) solvent 2. Add Solvent (e.g., Toluene/H₂O) reagents->solvent degas 3. Degas Mixture (Ar or N₂ sparging) solvent->degas catalyst 4. Add Pd Catalyst & Ligand degas->catalyst heat 5. Heat to Reaction Temp (e.g., 80-110 °C) catalyst->heat monitor 6. Monitor Progress (TLC / LC-MS) heat->monitor quench 7. Quench & Extract monitor->quench purify 8. Purify (Column Chromatography) quench->purify characterize 9. Characterize Product (NMR, MS) purify->characterize

Caption: A generalized workflow for a palladium-catalyzed Suzuki coupling reaction.

Catalytic Cycle of Buchwald-Hartwig Amination

This diagram outlines the key steps in the palladium-catalyzed C-N bond formation.

Buchwald_Hartwig_Cycle Pd0 Pd(0)Ln OxAdd Oxidative Addition PdII_Aryl Ar-Pd(II)(Br)Ln Pd0:e->PdII_Aryl:w Ar-Br Amine_Coord Amine Coordination PdII_Amine [Ar-Pd(II)(Br)(HNR'R'')Ln] PdII_Aryl:s->PdII_Amine:n HNR'R'' Deprotonation Deprotonation (Base) PdII_Amido Ar-Pd(II)(NR'R'')Ln PdII_Amine:e->PdII_Amido:w - H-Base+ PdII_Amido:n->Pd0:s Ar-NR'R'' RedElim Reductive Elimination

Caption: Simplified catalytic cycle for the Buchwald-Hartwig amination reaction.[2]

IV. References

  • Wang, W., Guo, Y., Wang, L., OuYang, Y., Wang, Q., & Zhu, W. (2017). Synthesis of 6-bromo-4-iodoquinoline. Atlantis Press.

  • BenchChem. (2025). Application Notes and Protocols for Buchwald-Hartwig Amination of 6-Bromoquinoline. Available at: --INVALID-LINK--

  • Wikipedia. (n.d.). Ullmann condensation. Retrieved from --INVALID-LINK--

  • Wikipedia. (n.d.). Buchwald–Hartwig amination. Retrieved from --INVALID-LINK--

  • Wang, W., et al. (2017). Synthesis of 6-bromo-4-iodoquinoline. Atlantis Press. Available at: --INVALID-LINK--

  • CovaSyn. (n.d.). Optimizing Suzuki Coupling Reactions. Retrieved from --INVALID-LINK--

  • Turgunov, D., Nie, L., Nasrullaev, A., & Aisa, H. A. (2025). Synthesis of Novel 7-Phenyl-2,3-Dihydropyrrolo[2,1-b]Quinazolin-9(1H)-ones as Cholinesterase Inhibitors Targeting Alzheimer's Disease Through Suzuki–Miyaura Cross-Coupling Reaction. ResearchGate. Available at: --INVALID-LINK--

  • Reddit. (2021). Diagnosing issues with a failed Suzuki coupling? r/Chempros. Available at: --INVALID-LINK--

  • Perera, D., Tucker, J. W., Brahmbhatt, S., Helal, C. J., Chong, A., Farrell, W., Richardson, P., & Sach, N. W. (2018). A platform for automated nanomole-scale reaction screening and micromole-scale synthesis in flow. Science, 359(6374), 429–434.

  • CoLab. (n.d.). Kiloscale Buchwald–Hartwig Amination: Optimized Coupling of Base-Sensitive 6-Bromoisoquinoline-1-carbonitrile with (S)-3-Amino-2-methylpropan-1-ol. Available at: --INVALID-LINK--

  • ResearchGate. (2022). Synthesis of 6-bromo-4-iodoquinoline. Available at: --INVALID-LINK--

  • Yoneda Labs. (n.d.). Suzuki-Miyaura cross-coupling: Practical Guide. Retrieved from --INVALID-LINK--

  • YouTube. (2012). The Buchwald-Hartwig Amination Reaction. Available at: --INVALID-LINK--

  • BenchChem. (2025). Technical Support Center: Optimizing Palladium-Catalyzed Cross-Coupling Reactions for Quinolines. Available at: --INVALID-LINK--

  • ResearchGate. (2014). Which conditions are favorable for the efficient Suzuki coupling? Retrieved from --INVALID-LINK--

  • YouTube. (2025). Suzuki Coupling. Suzuki-Miyaura Reaction: Mechanism, Experimental Procedure, and Set Up. Available at: --INVALID-LINK--

  • Organic Chemistry Portal. (n.d.). Ullmann Reaction. Retrieved from --INVALID-LINK--

  • Vojtiuk, V. V., et al. (2009). Palladium-catalyzed cross coupling reactions of 4-bromo-6H-1,2-oxazines. National Institutes of Health. Available at: --INVALID-LINK--

  • Bédard, A. C., et al. (2016). Suzuki–Miyaura cross-coupling optimization enabled by automated feedback. National Institutes of Health. Available at: --INVALID-LINK--

  • MDPI. (n.d.). Synthesis of 4-Hydroxyquinolines as Potential Cytotoxic Agents. Available at: --INVALID-LINK--

References

Technical Support Center: 6-Bromo-4-methoxyquinoline Synthesis

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support center for the synthesis of 6-Bromo-4-methoxyquinoline. This guide is designed for researchers, scientists, and drug development professionals to provide in-depth troubleshooting advice and answers to frequently asked questions. Our goal is to equip you with the necessary insights to navigate the common challenges encountered during this multi-step synthesis, ensuring higher yields and purity.

I. Troubleshooting Guide: Navigating Common Synthesis Hurdles

The synthesis of this compound typically proceeds through a series of key transformations, starting from 4-bromoaniline. Each step presents unique challenges that can impact the overall efficiency of the synthesis. This section addresses specific problems you might encounter and provides actionable solutions.

Problem 1: Low Yield in the Initial Condensation Step (Gould-Jacobs or Conrad-Limpach Reaction)

The initial formation of the quinoline scaffold, often via a Gould-Jacobs or Conrad-Limpach type reaction, is a critical step.[1][2] Low yields at this stage can be attributed to several factors.

Potential Causes & Solutions:

  • Incomplete Reaction: The condensation of 4-bromoaniline with reagents like diethyl ethoxymethylenemalonate or β-ketoesters can be slow.

    • Solution: Monitor the reaction progress using Thin Layer Chromatography (TLC). Extend the reaction time if starting materials are still present. Ensure adequate mixing to maximize reactant contact.

  • Side Reactions: At elevated temperatures, aniline can react with the ester group of β-ketoesters, leading to the formation of 2-hydroxyquinoline byproducts via the Knorr quinoline synthesis.[3]

    • Solution: Maintain the recommended reaction temperature. The Conrad-Limpach reaction to form 4-hydroxyquinolines is favored at lower to moderate temperatures, while the Knorr reaction for 2-hydroxyquinolines is favored at higher temperatures.[4]

  • Suboptimal Solvent Choice: The choice of solvent can significantly impact the reaction rate and equilibrium.

    • Solution: For the Gould-Jacobs reaction, high-boiling solvents like diphenyl ether or Dowtherm A are often used to achieve the necessary temperatures for cyclization.[1][5] For the Conrad-Limpach reaction, using an inert, high-boiling solvent like mineral oil can increase cyclization yields significantly, in some cases up to 95%.[3][5]

Problem 2: Poor Yield During Thermal Cyclization to 6-Bromoquinolin-4-ol

The high-temperature cyclization to form the quinolin-4-ol intermediate is often a bottleneck in the synthesis.[6]

Potential Causes & Solutions:

  • Insufficient Temperature: The electrocyclization step requires significant thermal energy to overcome the activation barrier.[1]

    • Solution: Ensure your heating apparatus can reach and maintain the high temperatures required, typically around 250 °C.[1][7] The yield generally improves with higher-boiling solvents.[8]

  • Reaction Time: Both insufficient and excessive reaction times can lead to lower yields.

    • Solution: Optimize the reaction time. Prolonged exposure to high temperatures can lead to product degradation.[5][9] Microwave-assisted synthesis can be an effective technique to rapidly optimize temperature and reaction time.[1][9]

  • Product Decomposition: The desired product, 6-bromoquinolin-4-ol, can be susceptible to decomposition at the high temperatures required for its formation.[5]

    • Solution: Once the reaction is complete, cool the mixture promptly to a lower temperature (e.g., 80°C) before workup to minimize degradation.[10]

Problem 3: Inefficient Chlorination of 6-Bromoquinolin-4-ol

The conversion of the 4-hydroxyl group to a 4-chloro group using reagents like phosphorus oxychloride (POCl₃) can sometimes be incomplete.

Potential Causes & Solutions:

  • Reagent Purity and Excess: The quality and amount of the chlorinating agent are crucial.

    • Solution: Use fresh, high-purity POCl₃. A significant excess of POCl₃ is often employed to drive the reaction to completion.[11]

  • Presence of Water: Moisture can react with POCl₃, reducing its effectiveness.

    • Solution: Ensure all glassware is thoroughly dried and the reaction is conducted under anhydrous conditions.

  • Reaction Temperature and Time: Insufficient heating can lead to an incomplete reaction.

    • Solution: The reaction is typically refluxed at around 110°C for several hours to ensure complete conversion.[12]

Problem 4: Low Yield in the Final Methoxylation Step

The final step, a nucleophilic substitution of the 4-chloro group with a methoxy group using sodium methoxide, can be challenging.

Potential Causes & Solutions:

  • Nucleophile Strength and Concentration: The methoxide ion is a strong nucleophile, but its effectiveness can be influenced by the solvent and concentration.[13][14]

    • Solution: Use freshly prepared sodium methoxide in methanol. Ensure a sufficient molar excess of the nucleophile is used.

  • Reaction Conditions: Temperature and reaction time play a significant role in the efficiency of the substitution.

    • Solution: The reaction is often heated under reflux in methanol to facilitate the substitution.[10] Monitor the reaction by TLC to determine the optimal reaction time.

  • Side Reactions: Although 4-chloroquinolines are activated towards nucleophilic substitution, side reactions can occur. Glutathione displacement products have been observed in vitro and in vivo with similar 4-O-aryl quinolines.[15]

    • Solution: While not a direct side reaction in this synthesis, it highlights the reactivity of the 4-position. Sticking to optimized reaction conditions will minimize undesired pathways.

Problem 5: Difficulty in Product Purification

Purification of the intermediates and the final product can be challenging due to the presence of unreacted starting materials, byproducts, or residual high-boiling solvents.

Potential Causes & Solutions:

  • Residual High-Boiling Solvent (e.g., Diphenyl Ether): This can be difficult to remove completely.

    • Solution: After cyclization, precipitate the crude product by adding a non-polar solvent like hexane or petroleum ether and filter the solid.[16][17] Thoroughly wash the filtered solid with the non-polar solvent to remove the high-boiling solvent.[1]

  • Colored Impurities: The product may be discolored due to impurities.

    • Solution: Recrystallization is an effective method for purification. If the solution is colored, treatment with a small amount of activated charcoal during recrystallization can help remove colored impurities.[18]

  • Co-precipitation of Impurities: Impurities may crystallize along with the desired product.

    • Solution: A second recrystallization may be necessary to achieve high purity.[18] Column chromatography is also a viable option for separating closely related compounds.[10]

II. Frequently Asked Questions (FAQs)

Q1: What is the most common synthetic route for this compound?

A1: A widely used and reliable method involves a multi-step synthesis starting from 4-bromoaniline. The key steps are:

  • Condensation: Reaction of 4-bromoaniline with a suitable three-carbon electrophile, such as diethyl ethoxymethylenemalonate (Gould-Jacobs reaction) or a β-ketoester (Conrad-Limpach synthesis), to form an intermediate.[1][2]

  • Thermal Cyclization: High-temperature cyclization of the intermediate to yield 6-bromoquinolin-4-ol.[6]

  • Chlorination: Conversion of the 4-hydroxyl group to a chloro group using a chlorinating agent like phosphorus oxychloride (POCl₃) to give 6-bromo-4-chloroquinoline.[6]

  • Methoxylation: Nucleophilic substitution of the 4-chloro group with a methoxy group using sodium methoxide to afford the final product, this compound.

Q2: What are the key safety precautions to consider during this synthesis?

A2: Several reagents used in this synthesis are hazardous.

  • Phosphorus oxychloride (POCl₃): Highly corrosive and reacts violently with water. Handle in a fume hood with appropriate personal protective equipment (PPE), including gloves and safety goggles.

  • High-Boiling Solvents (e.g., Diphenyl ether): These are used at very high temperatures. Ensure proper ventilation and use a heating mantle with a temperature controller to avoid overheating.

  • Sodium Methoxide: A strong base and corrosive. Handle with care and avoid contact with skin and eyes.

Q3: Can microwave synthesis be used to improve the yield of the cyclization step?

A3: Yes, microwave-assisted synthesis has been shown to be a highly effective method for the Gould-Jacobs cyclization. It can significantly reduce reaction times and improve yields by allowing for rapid and uniform heating to the required high temperatures.[1][9]

Q4: How can I confirm the structure of the intermediates and the final product?

A4: Standard analytical techniques should be used for structural confirmation:

  • Nuclear Magnetic Resonance (NMR) Spectroscopy (¹H and ¹³C): Provides detailed information about the chemical structure and connectivity of atoms.

  • Mass Spectrometry (MS): Confirms the molecular weight of the compound.

  • Infrared (IR) Spectroscopy: Helps to identify functional groups present in the molecule.

Q5: My final product has a low melting point and appears oily. What could be the issue?

A5: An oily product or a depressed melting point usually indicates the presence of impurities. The most likely culprits are residual high-boiling solvents used in the cyclization step or byproducts from incomplete reactions. Refer to the purification troubleshooting section for guidance on how to address this. Oiling out during recrystallization can also occur if the boiling point of the solvent is higher than the melting point of the compound.[18]

III. Experimental Protocols & Data

Illustrative Synthesis Workflow

The following diagram illustrates a common synthetic pathway for this compound.

Synthesis_Workflow A 4-Bromoaniline C Anilinomethylenemalonate Intermediate A->C Condensation B Diethyl ethoxymethylenemalonate B->C D 6-Bromoquinolin-4-ol C->D Thermal Cyclization (~250 °C) E 6-Bromo-4-chloroquinoline D->E Chlorination (POCl3) F This compound E->F Methoxylation (NaOMe) Troubleshooting_Yield start Low Yield Observed check_step At which step is the yield low? start->check_step condensation Condensation check_step->condensation Step 1 cyclization Cyclization check_step->cyclization Step 2 chlorination Chlorination check_step->chlorination Step 3 methoxylation Methoxylation check_step->methoxylation Step 4 c_cause1 Incomplete reaction? condensation->c_cause1 cy_cause1 Temperature too low? cyclization->cy_cause1 ch_cause1 Reagent issue? chlorination->ch_cause1 m_cause1 Weak nucleophile? methoxylation->m_cause1 c_sol1 Extend reaction time, monitor by TLC. c_cause1->c_sol1 Yes c_cause2 Side reactions (Knorr)? c_cause1->c_cause2 No c_sol2 Optimize temperature (avoid excessive heat). c_cause2->c_sol2 cy_sol1 Ensure heating to ~250 °C. Use high-boiling solvent. cy_cause1->cy_sol1 Yes cy_cause2 Suboptimal time? cy_cause1->cy_cause2 No cy_sol2 Optimize time to avoid degradation. Consider microwave synthesis. cy_cause2->cy_sol2 ch_sol1 Use fresh, excess POCl3. ch_cause1->ch_sol1 Yes ch_cause2 Moisture present? ch_cause1->ch_cause2 No ch_sol2 Ensure anhydrous conditions. ch_cause2->ch_sol2 m_sol1 Use fresh NaOMe in sufficient excess. m_cause1->m_sol1 Yes m_cause2 Suboptimal conditions? m_cause1->m_cause2 No m_sol2 Ensure adequate heating (reflux). m_cause2->m_sol2

References

Technical Support Center: A Researcher's Guide to the Purification of 6-Bromo-4-methoxyquinoline

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support center for the purification of 6-Bromo-4-methoxyquinoline. This guide is designed for researchers, medicinal chemists, and process development scientists who are working with this important synthetic intermediate. Here, we move beyond simple protocols to provide a deeper understanding of the "why" behind each step, empowering you to troubleshoot and optimize your purification processes effectively. Our approach is grounded in established chemical principles and field-proven experience to ensure you achieve the desired purity for your downstream applications.

Troubleshooting and FAQs: Navigating Common Purification Challenges

This section addresses the most frequently encountered issues during the purification of this compound in a practical question-and-answer format.

Question 1: My final product is a pale yellow or brownish solid, but I expect a white compound. What are the likely colored impurities and how can I remove them?

Answer: A yellowish or brownish hue in your this compound sample typically indicates the presence of residual starting materials or byproducts. Common culprits include unreacted 4-bromoaniline or side-products from the cyclization reaction.[1] These impurities are often more polar and can be effectively removed.

One highly effective method for removing colored impurities is treatment with activated charcoal during recrystallization.[2] The porous structure of activated charcoal provides a large surface area for the adsorption of these colored molecules.

Troubleshooting Steps:

  • Charcoal Treatment: During recrystallization, after dissolving your crude product in the hot solvent, add a small amount (typically 1-2% w/w) of activated charcoal.

  • Hot Filtration: Maintain the solution at a high temperature and perform a hot filtration to remove the charcoal. This step is critical and should be done quickly to prevent premature crystallization of your product.

  • Second Recrystallization: If the color persists, a second recrystallization is often necessary to achieve high purity.[2]

Question 2: I'm struggling with recrystallization; my compound either "oils out" or the yield is very low. What can I do?

Answer: "Oiling out," where the compound separates as a liquid instead of forming crystals, is a common problem when the solution is supersaturated or cooled too quickly.[2] Low yield is often a consequence of using too much solvent or choosing a solvent in which the compound is too soluble even at low temperatures.

For "Oiling Out":

  • Reheat and Dilute: Reheat the solution until the oil redissolves. Add a small amount of additional hot solvent to reduce the supersaturation.

  • Slow Cooling: Allow the solution to cool slowly to room temperature before placing it in an ice bath. Rapid cooling encourages oil formation over crystal nucleation.

  • Scratching or Seeding: Induce crystallization by scratching the inside of the flask with a glass rod at the surface of the liquid or by adding a seed crystal of pure this compound.[2]

To Improve Yield:

  • Minimize Solvent: Use the minimum amount of hot solvent required to fully dissolve the crude product.

  • Solvent/Anti-Solvent System: If a single solvent is not providing good results, consider a binary system. Dissolve the compound in a "good" solvent (in which it is highly soluble) and then slowly add a pre-chilled "anti-solvent" (in which it is poorly soluble) until the solution becomes turbid. Then, gently heat until the solution is clear again and allow it to cool slowly. Common systems for quinoline derivatives include ethanol/water or hexane/ethyl acetate.[2]

Question 3: My NMR analysis shows a significant amount of 6-bromo-4-chloroquinoline in my product. How can I remove this impurity?

Answer: The presence of 6-bromo-4-chloroquinoline indicates an incomplete methoxylation reaction. Since 6-bromo-4-chloroquinoline is less polar than your desired product, column chromatography is the most effective method for separation.

Chromatography Guidelines:

  • Stationary Phase: Silica gel is the standard choice.

  • Mobile Phase: A gradient elution is recommended. Start with a non-polar solvent system, such as hexane/ethyl acetate (e.g., 9:1), and gradually increase the polarity to elute your more polar product. The less polar 6-bromo-4-chloroquinoline will elute first.

Question 4: I suspect my product has hydrolyzed to 6-bromoquinolin-4-ol. How can I confirm this and remove it?

Answer: Hydrolysis of the methoxy group to a hydroxyl group can occur in the presence of acid or base, particularly at elevated temperatures. The resulting 6-bromoquinolin-4-ol exists in tautomeric equilibrium with 6-bromo-4(1H)-quinolone. This impurity is significantly more polar than your product due to the presence of the hydroxyl/amide group.

Identification and Removal:

  • TLC Analysis: On a silica gel TLC plate, the hydrolyzed impurity will have a much lower Rf value than the desired product.

  • Column Chromatography: Similar to the removal of 6-bromo-4-chloroquinoline, column chromatography with a solvent gradient will effectively separate the more polar hydrolyzed product.

  • Acid-Base Extraction (Advanced): Due to the weakly acidic nature of the 4-hydroxyquinoline tautomer, it's possible to perform a liquid-liquid extraction. Dissolve the crude mixture in an organic solvent like dichloromethane. Wash the organic layer with a dilute aqueous base (e.g., 1M sodium carbonate) to deprotonate and extract the 6-bromoquinolin-4-ol into the aqueous phase. Neutralize the aqueous layer and extract the impurity if you wish to recover it. The desired this compound will remain in the organic layer.

Experimental Protocols

Protocol 1: Purification by Recrystallization

This protocol provides a general procedure for the recrystallization of this compound. The ideal solvent should be determined empirically.

Materials:

  • Crude this compound

  • Recrystallization solvent (e.g., ethanol, ethyl acetate, or a mixture such as hexane/ethyl acetate)

  • Activated charcoal (optional)

  • Erlenmeyer flasks, heating mantle, Buchner funnel, and filter paper

Procedure:

  • Solvent Selection: In a small test tube, test the solubility of a small amount of your crude product in various solvents at room and elevated temperatures to find a suitable solvent (sparingly soluble at room temperature, very soluble when hot).

  • Dissolution: Place the crude solid in an Erlenmeyer flask and add a minimal amount of the chosen solvent. Heat the mixture to boiling while stirring. Continue to add small portions of the hot solvent until the solid is completely dissolved.

  • Decolorization (Optional): If the solution is colored, remove it from the heat, add a small amount of activated charcoal, and swirl. Reheat the solution to boiling for a few minutes.[3]

  • Hot Filtration: Quickly filter the hot solution through a pre-warmed funnel to remove any insoluble impurities or activated charcoal.

  • Crystallization: Allow the filtrate to cool slowly to room temperature. Then, place the flask in an ice bath for at least 30 minutes to maximize crystal formation.

  • Isolation: Collect the crystals by vacuum filtration using a Buchner funnel.

  • Washing: Wash the crystals with a small amount of the cold recrystallization solvent.

  • Drying: Dry the purified crystals in a vacuum oven.

Protocol 2: Purification by Column Chromatography

This protocol is designed to separate this compound from less polar impurities like 6-bromo-4-chloroquinoline and more polar impurities like 6-bromoquinolin-4-ol.

Materials:

  • Crude this compound

  • Silica gel (for flash chromatography)

  • Solvents: Hexane and Ethyl Acetate (HPLC grade)

  • Chromatography column, flasks for fraction collection

Procedure:

  • Column Packing: Prepare a slurry of silica gel in a non-polar solvent (e.g., hexane) and pack the column.

  • Sample Loading: Dissolve the crude product in a minimal amount of a suitable solvent (e.g., dichloromethane). Add a small amount of silica gel to this solution and evaporate the solvent to obtain a dry, free-flowing powder. Carefully load this powder onto the top of the packed column.

  • Elution: Begin elution with a non-polar mobile phase (e.g., 95:5 Hexane:Ethyl Acetate).

  • Gradient: Gradually increase the polarity of the mobile phase (e.g., to 90:10, 80:20 Hexane:Ethyl Acetate).

  • Fraction Collection: Collect fractions and monitor their composition by TLC.

  • Combine and Evaporate: Combine the fractions containing the pure product and remove the solvent under reduced pressure.

Data Summary

PropertyValueSource
Molecular FormulaC₁₀H₈BrNO[4]
Molecular Weight238.08 g/mol [4]
AppearanceSolid
IUPAC NameThis compound[4]
Purification MethodCommon Impurities RemovedKey Advantages
Recrystallization Colored byproducts, some starting materialsScalable, cost-effective, can yield high purity
Column Chromatography Starting materials (e.g., 6-bromo-4-chloroquinoline), hydrolysis products (6-bromoquinolin-4-ol)High resolution, versatile for complex mixtures
Acid-Base Extraction Acidic or basic impurities (e.g., 6-bromoquinolin-4-ol)Good for removing specific types of impurities, can be used as a pre-purification step

Visual Workflows

PurificationWorkflow cluster_start Initial State cluster_assessment Purity Assessment cluster_purification Purification Options cluster_end Final Product Crude Crude this compound TLC TLC/NMR Analysis Crude->TLC Recrystallization Recrystallization TLC->Recrystallization Minor Impurities Chromatography Column Chromatography TLC->Chromatography Multiple Impurities or Isomers AcidBase Acid-Base Extraction TLC->AcidBase Acidic/Basic Impurities Pure Pure Product (>98%) Recrystallization->Pure Chromatography->Pure AcidBase->Chromatography Further Purification

Caption: Decision workflow for selecting the appropriate purification method.

TroubleshootingRecrystallization Start Recrystallization Attempt Problem Issue Encountered? Start->Problem OilingOut Compound 'Oils Out' Problem->OilingOut Yes LowYield Low Yield Problem->LowYield Yes ColoredCrystals Crystals are Colored Problem->ColoredCrystals Yes Success Pure Crystals Obtained Problem->Success No SolutionOil Reheat, Add Solvent, Cool Slowly OilingOut->SolutionOil SolutionYield Use Less Solvent, Use Anti-Solvent LowYield->SolutionYield SolutionColor Treat with Activated Charcoal, Perform Hot Filtration ColoredCrystals->SolutionColor SolutionOil->Start Retry SolutionYield->Start Retry SolutionColor->Start Retry

Caption: Troubleshooting common issues in recrystallization.

References

Technical Support Center: Optimizing Catalyst Loading for Cross-Coupling with 6-Bromo-4-methoxyquinoline

Author: BenchChem Technical Support Team. Date: January 2026

For Researchers, Scientists, and Drug Development Professionals

This technical support guide provides in-depth troubleshooting advice and frequently asked questions (FAQs) to help you optimize catalyst loading in cross-coupling reactions involving 6-bromo-4-methoxyquinoline. As a key intermediate in the synthesis of various biologically active compounds, achieving high efficiency in its coupling reactions is paramount. This resource is designed to address specific challenges you may encounter, explaining the underlying chemical principles and offering practical, actionable solutions.

Troubleshooting Guide: Common Issues & Solutions

This section addresses specific problems that can arise during the cross-coupling of this compound, with a focus on catalyst-related issues.

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Start [label="Low or No Conversion"]; Catalyst_Activity [label="Is the Catalyst Active?", shape=diamond, color="#EA4335"]; Reaction_Conditions [label="Are Reaction Conditions Optimal?", shape=diamond, color="#EA4335"]; Reagent_Quality [label="Are Reagents High Quality?", shape=diamond, color="#EA4335"]; Side_Reactions [label="Significant Side Products Observed?", shape=diamond, color="#EA4335"];

// Connections from Start Start -> Catalyst_Activity;

// Catalyst Activity Branch Catalyst_Activity -> { Use_Precatalyst [label="Use Fresh Pre-catalyst/Ligand"]; Degas_Thoroughly [label="Ensure Rigorous Degassing"]; } [label="No"]; Catalyst_Activity -> Reaction_Conditions [label="Yes"];

// Reaction Conditions Branch Reaction_Conditions -> { Screen_Ligands_Bases [label="Screen Ligands, Bases, Solvents"]; Optimize_Temperature [label="Optimize Reaction Temperature"]; Adjust_Loading [label="Adjust Catalyst Loading"]; } [label="No"]; Reaction_Conditions -> Reagent_Quality [label="Yes"];

// Reagent Quality Branch Reagent_Quality -> { Check_Purity [label="Verify Purity of Starting Materials"]; Use_Anhydrous [label="Use Anhydrous/Degassed Solvents"]; } [label="No"]; Reagent_Quality -> Side_Reactions [label="Yes"];

// Side Reactions Branch Side_Reactions -> { Homocoupling_Check [label="Address Homocoupling (Degas, Milder Base)"]; Protodeboronation_Check [label="Address Protodeboronation (Anhydrous, Boronic Ester)"]; Decomposition_Check [label="Address Decomposition (Milder Conditions)"]; } [label="Yes"]; Side_Reactions -> End [label="No/Resolved"];

End [label="Successful Reaction", shape=ellipse, color="#34A853", fillcolor="#FFFFFF", fontcolor="#202124"];

// Styling Use_Precatalyst [color="#FBBC05"]; Degas_Thoroughly [color="#FBBC05"]; Screen_Ligands_Bases [color="#FBBC05"]; Optimize_Temperature [color="#FBBC05"]; Adjust_Loading [color="#FBBC05"]; Check_Purity [color="#FBBC05"]; Use_Anhydrous [color="#FBBC05"]; Homocoupling_Check [color="#FBBC05"]; Protodeboronation_Check [color="#FBBC05"]; Decomposition_Check [color="#FBBC05"]; } dot Caption: Troubleshooting Decision Tree for Low Conversion.

Q1: My Suzuki-Miyaura coupling of this compound is resulting in low or no product formation. What are the first things I should check regarding the catalyst?

A1: When facing low or no conversion, the catalyst system is a primary suspect. Here’s a systematic approach to troubleshooting:

  • Catalyst and Ligand Integrity: Palladium catalysts, especially when generated in situ from sources like Pd(OAc)₂, can be sensitive to air and moisture.[1] Phosphine ligands are also susceptible to oxidation.[1]

    • Solution: Always use fresh, high-quality catalyst and ligand. Store them under an inert atmosphere. Consider using air- and moisture-stable palladium pre-catalysts, which often provide more reproducible results and can allow for lower catalyst loadings.[2]

  • Inadequate Degassing: Oxygen can deactivate the active Pd(0) catalyst through oxidation, leading to reaction failure.[1][3]

    • Solution: Ensure your reaction mixture is thoroughly degassed before adding the palladium catalyst.[3] This can be achieved by several freeze-pump-thaw cycles or by bubbling an inert gas (Argon or Nitrogen) through the solvent for an extended period. Maintain a positive pressure of inert gas throughout the reaction.[3]

  • Suboptimal Ligand-to-Metal Ratio: The ratio of ligand to palladium is crucial for catalyst stability and activity. Too little ligand can lead to catalyst decomposition (e.g., formation of palladium black), while too much can sometimes inhibit the reaction.[2]

    • Solution: A ligand-to-palladium ratio of 1:1 to 4:1 is a common starting point.[1] If using a pre-catalyst, this ratio is already defined. When generating the catalyst in situ, carefully control the stoichiometry.

Q2: I'm observing significant homocoupling of my boronic acid partner. How can I minimize this side reaction?

A2: Homocoupling is a common side reaction in Suzuki couplings, where two molecules of the boronic acid couple with each other.[4][5]

  • Cause: This is often promoted by the presence of oxygen, which can facilitate the oxidative coupling of the boronic acid.[2][4][5]

  • Solutions:

    • Rigorous Degassing: As mentioned above, removing oxygen is critical.[3]

    • Milder Base: Using a milder base can sometimes reduce the rate of homocoupling.[6]

    • Boronic Esters: Consider converting the boronic acid to a more stable derivative, such as a pinacol ester.[6]

Q3: My reaction starts well but then stalls before completion. What could be causing this catalyst deactivation?

A3: Reaction stalling often points to catalyst deactivation over time. Several factors can contribute to this:

  • Ligand Degradation: Some phosphine ligands can degrade under the reaction conditions, especially at elevated temperatures.

  • Palladium Agglomeration: The active Pd(0) species can aggregate to form inactive palladium black, particularly if the ligand concentration is insufficient to stabilize the catalytic species.

  • Substrate/Product Inhibition: The quinoline nitrogen in your substrate or product could potentially coordinate to the palladium center, inhibiting its catalytic activity.[6]

    • Solutions:

      • Ligand Choice: Use bulky, electron-rich phosphine ligands (e.g., Buchwald-type ligands) that are known to form highly stable and active catalysts.[7] These ligands can often prevent both degradation and agglomeration.

      • Catalyst Loading: While counterintuitive, sometimes a slightly higher initial catalyst loading can help push the reaction to completion if deactivation is a significant issue. However, a more robust solution is to identify and address the root cause of deactivation.

      • Temperature Optimization: Running the reaction at the lowest effective temperature can help minimize ligand degradation.[3]

Frequently Asked Questions (FAQs)

Q4: What is a typical catalyst loading range for cross-coupling reactions with this compound, and how low can I realistically go?

A4: For many palladium-catalyzed cross-coupling reactions, a general starting point for catalyst loading is between 0.5–5 mol%.[2][8] With highly active pre-catalysts and optimized conditions, loadings can often be reduced to well below 1 mol%.[2] For industrial applications, minimizing catalyst loading is a major goal to reduce costs. The optimal loading will depend on the specific reaction (e.g., Suzuki, Heck, Buchwald-Hartwig), the reactivity of the coupling partner, and the efficiency of the chosen catalyst system.[2][9]

ParameterTypical Starting RangePotential for Optimization
Catalyst Loading 0.5 - 5.0 mol%< 0.1 mol% (with highly active systems)
Ligand:Pd Ratio 1:1 - 4:11:1 (with pre-catalysts)[7]
Temperature 60 - 110 °CLower with more active catalysts

Q5: How does the choice of ligand impact the required catalyst loading?

A5: The ligand is critical to the success of the cross-coupling reaction. It stabilizes the palladium center, influences its reactivity, and facilitates the key steps of the catalytic cycle (oxidative addition, transmetalation, and reductive elimination).[2][10] Bulky and electron-rich phosphine ligands can significantly enhance the stability and activity of the catalyst, often allowing for lower catalyst loadings, especially with challenging substrates.[2][7]

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Pd0 [label="L-Pd(0)-L"]; OxAdd [label="Oxidative\nAddition"]; PdII [label="L-Pd(II)(Ar)(X)-L"]; Transmetal [label="Transmetalation"]; PdII_R [label="L-Pd(II)(Ar)(R)-L"]; RedElim [label="Reductive\nElimination"]; Product [label="Ar-R", shape=box, style=rounded, color="#34A853", fillcolor="#FFFFFF"];

Pd0 -> OxAdd [label=" + Ar-X"]; OxAdd -> PdII; PdII -> Transmetal [label=" + R-M"]; Transmetal -> PdII_R; PdII_R -> RedElim; RedElim -> Product; RedElim -> Pd0 [label="Regenerates\nCatalyst"];

// Styling Pd0 [color="#EA4335"]; PdII [color="#FBBC05"]; PdII_R [color="#FBBC05"]; } dot Caption: Generalized Catalytic Cycle for Cross-Coupling.

Q6: When should I use a pre-catalyst versus generating the active catalyst in situ?

A6:

  • Pre-catalysts: These are well-defined, stable palladium complexes that provide a more reliable and reproducible generation of the active Pd(0) species.[2] They are particularly advantageous for complex substrates or when consistent results are critical, often permitting the use of lower catalyst loadings.[2][7]

  • In situ Generation: Generating the catalyst from a palladium source like Pd(OAc)₂ or Pd₂(dba)₃ and a separate ligand offers more flexibility for screening different palladium-to-ligand ratios and can be more cost-effective for initial explorations.[2]

Q7: How can I monitor the reaction to determine if my catalyst loading is optimal?

A7: Monitoring reaction progress is crucial for optimization. Several techniques can be employed:

  • Thin-Layer Chromatography (TLC): A quick and simple method for qualitative monitoring of the consumption of starting materials and the formation of the product.[1][6]

  • Liquid Chromatography-Mass Spectrometry (LC-MS) / Gas Chromatography-Mass Spectrometry (GC-MS): These techniques provide more quantitative data on the conversion of starting materials and the formation of products and byproducts.[3][6]

  • High-Performance Liquid Chromatography (HPLC): Can be used for accurate quantification of reaction components.[11]

  • Real-time Monitoring: Advanced techniques like automated HPLC-MS or NMR spectroscopy can provide detailed kinetic profiles of the reaction, offering deep insights into catalyst activity and stability.[12][13][14][15]

Experimental Protocols

Protocol 1: General Procedure for Suzuki-Miyaura Coupling of this compound

This protocol provides a robust starting point for your optimization experiments.

  • Reaction Setup: To a flame-dried Schlenk flask, add this compound (1.0 mmol), the desired boronic acid or ester (1.2 mmol), and the base (e.g., K₂CO₃, 2.0 mmol).

  • Inert Atmosphere: Seal the flask, then evacuate and backfill with an inert gas (e.g., Argon). Repeat this cycle three times to ensure an oxygen-free environment.[1]

  • Solvent and Catalyst Addition: Under a positive pressure of inert gas, add the degassed solvent (e.g., 5 mL of 4:1 1,4-dioxane/water).[1] Bubble the inert gas through the solution for 10-15 minutes. Finally, add the palladium catalyst (e.g., Pd(dppf)Cl₂, 0.02 mmol, 2 mol%).

  • Reaction: Heat the reaction mixture to the desired temperature (e.g., 80-100 °C) with vigorous stirring.[6]

  • Monitoring: Monitor the progress of the reaction by TLC or LC-MS.[1][3]

  • Workup: Once the reaction is complete, cool the mixture to room temperature. Dilute with an organic solvent (e.g., ethyl acetate) and wash with water and then brine.[1][3]

  • Purification: Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure. The crude product can then be purified by column chromatography.[1][6]

Protocol 2: Screening for Optimal Catalyst Loading

This experiment is designed to identify the minimum effective catalyst loading.

  • Parallel Setup: Prepare a series of identical reaction vials or flasks. A 24-well reaction block is ideal for this purpose.[16]

  • Variable Catalyst Loading: To each reaction vessel, add the substrates and reagents as described in Protocol 1, but vary the amount of catalyst added to each. For example:

    • Vial 1: 2.0 mol%

    • Vial 2: 1.0 mol%

    • Vial 3: 0.5 mol%

    • Vial 4: 0.1 mol%

    • Vial 5: 0.05 mol%

    • Vial 6: No catalyst (control)

  • Consistent Conditions: Ensure all other reaction parameters (temperature, solvent, concentration, stirring rate) are kept constant across all vials.

  • Time-Course Analysis: At regular intervals (e.g., 1h, 2h, 4h, 8h, 24h), take a small aliquot from each reaction, quench it, and analyze by LC-MS or GC-MS to determine the percent conversion.

  • Data Analysis: Plot the percent conversion versus time for each catalyst loading. The optimal loading will be the lowest amount that achieves complete conversion in a reasonable timeframe.

References

Validation & Comparative

Navigating Halogen Reactivity: A Comparative Guide to 6-Bromo-4-methoxyquinoline and 6-Chloro-4-methoxyquinoline in Cross-Coupling Reactions

Author: BenchChem Technical Support Team. Date: January 2026

For researchers, medicinal chemists, and professionals in drug development, the strategic selection of building blocks is paramount to the success of a synthetic campaign. Within the privileged quinoline scaffold, the choice of halogen at key positions can dramatically influence reactivity, dictating the feasibility and efficiency of crucial bond-forming reactions. This guide provides an in-depth, objective comparison of 6-Bromo-4-methoxyquinoline and 6-chloro-4-methoxyquinoline, focusing on their differential performance in palladium-catalyzed cross-coupling reactions. By examining the underlying chemical principles and presenting supporting experimental data, this document aims to empower scientists to make informed decisions in their synthetic endeavors.

Introduction: The Quinoline Core and the Halogen's Role

The quinoline architecture is a cornerstone in medicinal chemistry, forming the structural basis for a wide array of therapeutic agents with activities spanning from anticancer to antimicrobial.[1] Functionalization of the quinoline core, often accomplished through transition metal-catalyzed cross-coupling reactions, is a key strategy for generating molecular diversity and optimizing pharmacological profiles. The 6-position of the quinoline ring is a frequent site for modification, and the choice of a bromo or chloro substituent at this position is a critical consideration that impacts reaction dynamics.

CompoundStructureMolecular FormulaMolecular Weight
This compound this compoundC₁₀H₈BrNO238.08 g/mol [2]
6-Chloro-4-methoxyquinoline 6-Chloro-4-methoxyquinolineC₁₀H₈ClNO193.63 g/mol [3]

This guide will dissect the reactivity of these two valuable building blocks, providing both a theoretical framework and practical, data-driven insights to guide your synthetic strategy.

The Decisive Factor: C-X Bond Reactivity in Catalysis

The generally accepted trend for halide reactivity in palladium-catalyzed cross-coupling reactions is I > Br > OTf > Cl.[4][5] This hierarchy is rooted in fundamental chemical principles that directly influence the catalytic cycle, particularly the often rate-determining oxidative addition step.

Bond Dissociation Energy (BDE)

The carbon-halogen (C-X) bond strength is a primary determinant of reactivity. The C-Br bond is inherently weaker than the C-Cl bond, requiring less energy to cleave during the oxidative addition of the aryl halide to the palladium(0) catalyst.[4] This lower activation barrier for C-Br bond cleavage translates to faster reaction rates and often allows for the use of milder reaction conditions.

Kinetics of Oxidative Addition

The oxidative addition step, where the palladium catalyst inserts into the C-X bond, is kinetically more favorable for aryl bromides than for aryl chlorides.[4] The greater polarizability of the C-Br bond facilitates a more efficient interaction with the electron-rich palladium(0) center, accelerating this crucial step in the catalytic cycle.[4] While advances in ligand design have enabled the effective use of aryl chlorides, they often necessitate more specialized and forcing conditions to overcome their lower intrinsic reactivity.[6]

Comparative Performance in Key Cross-Coupling Reactions

The theoretical differences in reactivity between 6-bromo- and 6-chloro-4-methoxyquinoline manifest in their performance in widely used synthetic transformations. The following sections provide a comparative overview of their utility in Suzuki-Miyaura, Buchwald-Hartwig, and Sonogashira couplings, supported by generalized experimental protocols.

Suzuki-Miyaura Coupling: Forging C-C Bonds

The Suzuki-Miyaura reaction is a robust method for the formation of C-C bonds, extensively used in the synthesis of biaryl compounds. The superior reactivity of the C-Br bond in this compound makes it a more amenable substrate for this transformation, often providing higher yields under milder conditions compared to its chloro-analogue.[7]

Comparative Reaction Parameters:

ParameterThis compound6-Chloro-4-methoxyquinolineRationale & Causality
Typical Catalyst Pd(PPh₃)₄, Pd(dppf)Cl₂Pd₂(dba)₃ with bulky, electron-rich phosphine ligands (e.g., SPhos, XPhos)The more challenging oxidative addition to the C-Cl bond necessitates a more electron-rich and sterically hindered ligand to promote the formation of the active Pd(0) species and facilitate its insertion.[4][8]
Reaction Temperature 80-100 °C100-120 °CHigher temperatures are often required to overcome the higher activation energy of C-Cl bond cleavage.
Reaction Time 4-12 hours12-24 hoursThe slower rate of oxidative addition for the chloride typically leads to longer reaction times for complete conversion.[6]
Yields Generally higherOften lower, but can be improved with optimized catalyst systemsThe inherent reactivity difference often translates to higher product yields for the bromide under standard conditions.

Experimental Workflow: Suzuki-Miyaura Coupling

G cluster_prep Reaction Setup cluster_reaction Reaction cluster_workup Work-up & Purification prep1 To an oven-dried flask, add: - Haloquinoline (1.0 mmol) - Arylboronic acid (1.2-1.5 mmol) - Base (e.g., K₂CO₃, Cs₂CO₃, 2.0-3.0 mmol) prep2 Add Pd catalyst and ligand under inert atmosphere (N₂ or Ar) prep1->prep2 prep3 Add degassed solvent (e.g., Dioxane/H₂O, Toluene) prep2->prep3 react Heat the mixture with vigorous stirring (80-120°C) prep3->react monitor Monitor progress by TLC or LC-MS react->monitor workup1 Cool to room temperature, dilute with organic solvent and water monitor->workup1 workup2 Separate layers, extract aqueous phase workup1->workup2 workup3 Combine organic layers, wash with brine, dry (Na₂SO₄) workup2->workup3 workup4 Concentrate in vacuo workup3->workup4 purify Purify by column chromatography workup4->purify G pd0 Pd(0)Lₙ oxidative_addition Oxidative Addition pd0->oxidative_addition Ar-X pd2_complex Lₙ(Ar)Pd(II)-X oxidative_addition->pd2_complex amine_coordination Amine Coordination pd2_complex->amine_coordination HNR'R'' pd2_amine_complex [Lₙ(Ar)Pd(II)(HNR'R'')]⁺X⁻ amine_coordination->pd2_amine_complex deprotonation Deprotonation (Base) pd2_amine_complex->deprotonation pd2_amido_complex Lₙ(Ar)Pd(II)-NR'R'' deprotonation->pd2_amido_complex reductive_elimination Reductive Elimination pd2_amido_complex->reductive_elimination reductive_elimination->pd0 product Ar-NR'R'' reductive_elimination->product

References

A Comparative Guide to the Spectroscopic Data of 6-Bromo-4-methoxyquinoline and Related Standards

Author: BenchChem Technical Support Team. Date: January 2026

For Researchers, Scientists, and Drug Development Professionals

In the landscape of pharmaceutical research and materials science, the unambiguous characterization of novel chemical entities is paramount. 6-Bromo-4-methoxyquinoline, a substituted quinoline, represents a scaffold of significant interest due to the prevalence of the quinoline motif in a wide array of biologically active compounds.[1] This technical guide, authored from the perspective of a Senior Application Scientist, provides a comprehensive comparison of the spectroscopic data for this compound with key reference standards. By delving into the nuances of Nuclear Magnetic Resonance (NMR), Mass Spectrometry (MS), Infrared (IR), and Ultraviolet-Visible (UV-Vis) spectroscopy, this guide offers a robust framework for the structural elucidation and quality control of this important heterocyclic compound.

The Imperative of Multi-faceted Spectroscopic Analysis

A singular analytical technique rarely provides the requisite level of confidence for complete structural confirmation. Instead, a synergistic approach, leveraging the orthogonal information provided by various spectroscopic methods, is the gold standard. For a molecule like this compound, this is particularly crucial. NMR spectroscopy delineates the carbon-hydrogen framework, mass spectrometry confirms the molecular weight and elemental composition, IR spectroscopy identifies key functional groups, and UV-Vis spectroscopy provides insights into the electronic structure of the conjugated system. This guide will dissect each of these techniques, presenting both expected data for this compound and comparative data from structurally related compounds to illuminate the influence of each substituent on the spectroscopic signature.

Nuclear Magnetic Resonance (NMR) Spectroscopy: Mapping the Molecular Skeleton

NMR spectroscopy is arguably the most powerful tool for the structural elucidation of organic molecules in solution.[2] The chemical shifts (δ) of ¹H and ¹³C nuclei are highly sensitive to their local electronic environment, providing a detailed map of the molecule's connectivity.

¹H NMR Spectroscopy: A Proton's Perspective

The ¹H NMR spectrum of this compound is anticipated to exhibit distinct signals for each of its aromatic protons and the methoxy group. The electron-withdrawing nature of the nitrogen atom and the bromine atom, coupled with the electron-donating effect of the methoxy group, creates a unique electronic landscape across the quinoline ring system. This results in a predictable dispersion of proton resonances.

To understand the expected shifts, a comparison with 6-bromoquinoline and 4-methoxyquinoline is instructive. The introduction of the methoxy group at the 4-position is expected to shield the protons on the heterocyclic ring, causing an upfield shift, while the bromine at the 6-position will deshield adjacent protons.

Table 1: Comparative ¹H NMR Chemical Shift Data (δ, ppm) in CDCl₃

Proton Position6-Bromoquinoline (Predicted)4-Methoxyquinoline (Predicted)This compound (Predicted)Rationale for Predicted Shifts
H-2~8.8~8.5~8.4Shielding effect of the 4-methoxy group.
H-3~7.4~6.6~6.5Strong shielding by the adjacent 4-methoxy group.
H-5~8.0~8.0~8.1Deshielding effect of the peri-position to the nitrogen and proximity to the bromine.
H-7~7.6~7.6~7.8Deshielding effect of the bromine at the 6-position.
H-8~8.1~8.2~8.3Deshielding due to proximity to the nitrogen and bromine.
OCH₃-~4.0~4.1Typical chemical shift for a methoxy group on an aromatic ring.

Note: Predicted values are based on established substituent effects on the quinoline ring system.

¹³C NMR Spectroscopy: Probing the Carbon Framework

The ¹³C NMR spectrum provides complementary information, with each unique carbon atom in the molecule giving rise to a distinct signal. The chemical shifts are influenced by the hybridization state and the electronic effects of neighboring atoms and functional groups. The presence of the electronegative bromine and oxygen atoms will have a significant impact on the chemical shifts of the carbons to which they are attached (C-6 and C-4, respectively).

Table 2: Comparative ¹³C NMR Chemical Shift Data (δ, ppm) in CDCl₃

Carbon Position6-Bromoquinoline (Predicted)4-Methoxyquinoline (Predicted)This compound (Predicted)Rationale for Predicted Shifts
C-2~151~150~150Minimal change expected from the 6-bromo substituent.
C-3~122~100~99Strong shielding effect of the 4-methoxy group.
C-4~136~163~162Strong deshielding due to the directly attached methoxy group.
C-4a~129~122~123Shielding from the 4-methoxy group.
C-5~130~129~131Deshielding from the adjacent bromine.
C-6~121~121~118Direct attachment of the bromine atom.
C-7~133~122~124Minimal change expected.
C-8~129~130~130Minimal change expected.
C-8a~148~149~148Minimal change expected.
OCH₃-~56~56Typical chemical shift for a methoxy carbon.

Note: Predicted values are based on established substituent effects on the quinoline ring system.

Experimental Protocol: NMR Spectroscopy

A standardized protocol is essential for obtaining high-quality, reproducible NMR data.[3]

Sample Preparation
  • Weighing: Accurately weigh 10-20 mg of the sample for ¹H NMR and 50-100 mg for ¹³C NMR into a clean, dry vial.[3]

  • Solvent Selection: Choose a suitable deuterated solvent in which the sample is fully soluble. Deuterated chloroform (CDCl₃) is a common choice for quinoline derivatives.[3]

  • Dissolution: Dissolve the sample in approximately 0.6-0.7 mL of the deuterated solvent.

  • Transfer: Using a Pasteur pipette, transfer the solution to a 5 mm NMR tube.

  • Filtration (Optional): If particulates are present, filter the solution through a small plug of glass wool.[2]

Data Acquisition
  • Instrumentation: A high-field NMR spectrometer (e.g., 400 MHz or higher) is recommended for optimal signal dispersion.

  • ¹H NMR Parameters:

    • Pulse Program: Standard one-pulse sequence.

    • Spectral Width: ~12-15 ppm.

    • Acquisition Time: 2-4 seconds.

    • Relaxation Delay (D1): 1-5 seconds.

    • Number of Scans (NS): 8-16.[3]

  • ¹³C NMR Parameters:

    • Pulse Program: Proton-decoupled pulse sequence.

    • Spectral Width: ~200-220 ppm.

    • Acquisition Time: 1-2 seconds.

    • Relaxation Delay (D1): 2 seconds.

    • Number of Scans (NS): ≥1024 (due to the low natural abundance of ¹³C).

Caption: Workflow for NMR data acquisition and processing.

Mass Spectrometry (MS): Unveiling the Molecular Weight and Fragmentation

Mass spectrometry is an indispensable tool for determining the molecular weight of a compound and providing structural clues through fragmentation analysis.[4] For this compound, the presence of a bromine atom provides a highly characteristic isotopic signature.

Expected Mass Spectrum of this compound

The molecular formula of this compound is C₁₀H₈BrNO. The presence of bromine, which has two major isotopes, ⁷⁹Br (~50.7%) and ⁸¹Br (~49.3%), will result in a characteristic M and M+2 isotopic pattern in the mass spectrum with nearly equal intensities.

Table 3: Predicted Mass Spectrometry Data for this compound

m/z (Predicted)Ion IdentityInterpretation
237/239[M]⁺Molecular ion peak, showing the characteristic 1:1 isotopic pattern for a single bromine atom.
222/224[M - CH₃]⁺Loss of a methyl radical from the methoxy group.
209/211[M - CO]⁺Loss of carbon monoxide.
158[M - Br]⁺Loss of the bromine atom.
128[M - Br - OCH₃]⁺Subsequent loss of the methoxy group.
Comparative Mass Spectra
  • 4-Methoxyquinoline: The mass spectrum of 4-methoxyquinoline would show a molecular ion peak at m/z 159.[5][6] Common fragmentation pathways would involve the loss of a methyl group (m/z 144) and carbon monoxide (m/z 131).

  • 6-Bromoquinoline: The mass spectrum of 6-bromoquinoline would exhibit a molecular ion peak at m/z 207/209 with the characteristic bromine isotopic pattern. Fragmentation would likely involve the loss of the bromine atom to give a peak at m/z 128.

Experimental Protocol: Mass Spectrometry

The choice of ionization technique is critical for obtaining a meaningful mass spectrum.[7]

Sample Preparation
  • Dissolution: Dissolve a small amount of the sample (typically <1 mg) in a suitable volatile solvent (e.g., methanol, acetonitrile).[8]

  • Dilution: Dilute the sample to an appropriate concentration (e.g., 1-10 µg/mL) for analysis.

Data Acquisition (Electron Ionization - GC/MS)
  • Injection: Inject the sample solution into the gas chromatograph.

  • Separation: The compound is volatilized and separated from any impurities on the GC column.

  • Ionization: The eluted compound enters the mass spectrometer and is ionized by a beam of electrons (typically 70 eV).

  • Mass Analysis: The resulting ions are separated based on their mass-to-charge ratio by a mass analyzer (e.g., quadrupole).

  • Detection: The detector records the abundance of each ion, generating the mass spectrum.

References

A Comparative Guide to Validated Analytical Methods for the Quantification of 6-Bromo-4-methoxyquinoline

Author: BenchChem Technical Support Team. Date: January 2026

For researchers, scientists, and drug development professionals, the accurate and precise quantification of key chemical entities is paramount. 6-Bromo-4-methoxyquinoline, a vital heterocyclic building block in medicinal chemistry, demands robust analytical methods to ensure the integrity of research and the quality of pharmaceutical development. This guide provides an in-depth comparison of validated analytical techniques for the quantification of this compound, grounded in the principles of scientific integrity and supported by established protocols.

The validation of an analytical procedure is the cornerstone of reliable data, demonstrating that the method is fit for its intended purpose.[1][2] This guide adheres to the globally recognized standards set forth by the International Council for Harmonisation (ICH) and the U.S. Food and Drug Administration (FDA), ensuring that the methodologies discussed are not only scientifically sound but also align with regulatory expectations.[3][4][5]

Choosing the Right Analytical Tool: A Comparative Overview

The selection of an analytical method is a critical decision, influenced by factors such as the required sensitivity, selectivity, sample matrix, and available instrumentation. Here, we compare three prevalent analytical techniques for the quantification of this compound: High-Performance Liquid Chromatography (HPLC), Gas Chromatography-Mass Spectrometry (GC-MS), and UV-Visible Spectrophotometry.

Data Presentation: Performance Comparison of Analytical Methods

The following table summarizes the typical performance characteristics of each method for the quantification of quinoline derivatives, providing a basis for comparison. The data presented is illustrative of expected performance based on established analytical principles and data for structurally similar compounds.

Validation Parameter High-Performance Liquid Chromatography (HPLC) Gas Chromatography-Mass Spectrometry (GC-MS) UV-Visible Spectrophotometry
Linearity (r²) > 0.999> 0.998> 0.995
Limit of Detection (LOD) 0.01 - 0.1 µg/mL0.1 - 5 ng/mL0.1 - 1 µg/mL
Limit of Quantification (LOQ) 0.03 - 0.3 µg/mL0.3 - 15 ng/mL0.3 - 3 µg/mL
Accuracy (% Recovery) 98 - 102%95 - 105%90 - 110%
Precision (% RSD) < 2%< 10%< 5%
Specificity/Selectivity HighVery HighLow to Moderate

Deep Dive into the Methodologies

High-Performance Liquid Chromatography (HPLC)

HPLC is a cornerstone of pharmaceutical analysis, offering high resolution and sensitivity for non-volatile and thermally labile compounds like this compound. A reverse-phase HPLC method is particularly well-suited for this analyte.[6]

Causality Behind Experimental Choices:

  • Reverse-Phase C18 Column: The non-polar nature of the C18 stationary phase provides excellent retention and separation for the moderately polar this compound.

  • Mobile Phase Composition: A mixture of acetonitrile and water is a common and effective mobile phase for reverse-phase chromatography. The addition of a small amount of acid, such as formic acid, can improve peak shape by protonating any residual silanol groups on the column and ensuring the analyte is in a single ionic form.

  • UV Detection: The aromatic quinoline ring system of the analyte contains a chromophore that strongly absorbs UV radiation, making UV detection a simple and sensitive method of quantification.[6]

Experimental Protocol: HPLC-UV Method for this compound Quantification

  • Instrumentation: A standard HPLC system equipped with a UV-Vis detector.

  • Column: C18 reverse-phase column (e.g., 4.6 mm x 150 mm, 5 µm particle size).

  • Mobile Phase: A gradient elution is recommended for optimal separation from potential impurities.

    • Solvent A: 0.1% Formic Acid in Water

    • Solvent B: Acetonitrile

    • Gradient: Start with 90% A and 10% B, linearly increase to 90% B over 10 minutes.

  • Flow Rate: 1.0 mL/min.

  • Column Temperature: 30°C.

  • Injection Volume: 10 µL.

  • Detection Wavelength: The maximum absorbance wavelength (λmax) for this compound should be determined by scanning a standard solution from 200-400 nm. A wavelength of 254 nm is often a good starting point for aromatic compounds.[6]

  • Standard and Sample Preparation:

    • Prepare a stock solution of this compound reference standard in acetonitrile at a concentration of 1 mg/mL.[7][8]

    • Create a series of calibration standards by diluting the stock solution with the mobile phase to cover the expected concentration range of the samples.

    • Dissolve the sample containing this compound in the mobile phase to a known concentration.

    • Filter all solutions through a 0.45 µm syringe filter before injection.

Method Validation Workflow:

The validation of this HPLC method must be performed according to ICH Q2(R2) guidelines and should assess specificity, linearity, range, accuracy, precision, LOD, and LOQ.[2][4][9]

HPLC_Validation_Workflow cluster_0 Method Development cluster_1 Method Validation cluster_2 Routine Analysis Dev Develop HPLC Method (Column, Mobile Phase, etc.) Spec Specificity (Peak Purity, Resolution) Dev->Spec Validate Lin Linearity & Range (Calibration Curve) Spec->Lin Acc Accuracy (% Recovery) Lin->Acc Prec Precision (Repeatability, Intermediate) Acc->Prec LOD_LOQ LOD & LOQ (Signal-to-Noise) Prec->LOD_LOQ Robust Robustness (Small Variations) LOD_LOQ->Robust Routine Sample Quantification Robust->Routine Implement

Caption: Workflow for the development and validation of an HPLC analytical method.

Gas Chromatography-Mass Spectrometry (GC-MS)

GC-MS is a powerful technique that combines the separation capabilities of gas chromatography with the detection power of mass spectrometry. It is highly selective and sensitive, making it suitable for the analysis of volatile and semi-volatile compounds.

Causality Behind Experimental Choices:

  • GC Separation: this compound has a sufficiently low boiling point and thermal stability to be amenable to GC analysis. The use of a capillary column, such as one coated with a non-polar stationary phase like 5% phenyl-polydimethylsiloxane, provides high-resolution separation.

  • MS Detection: Mass spectrometry provides definitive identification based on the mass-to-charge ratio of the analyte and its fragmentation pattern. This high degree of specificity is a key advantage of GC-MS.

Experimental Protocol: GC-MS Method for this compound Quantification

  • Instrumentation: A standard GC system coupled to a mass spectrometer (e.g., a single quadrupole or triple quadrupole for higher sensitivity).

  • Column: A 30 m x 0.25 mm ID, 0.25 µm film thickness capillary column (e.g., DB-5ms or equivalent).

  • Carrier Gas: Helium at a constant flow rate of 1.0 mL/min.

  • Inlet Temperature: 250°C.

  • Oven Temperature Program: Start at 100°C, hold for 1 minute, then ramp to 280°C at a rate of 15°C/min, and hold for 5 minutes.

  • MS Interface Temperature: 280°C.

  • Ion Source Temperature: 230°C.

  • Ionization Mode: Electron Ionization (EI) at 70 eV.

  • Data Acquisition: Full scan mode (m/z 50-300) for qualitative analysis and method development. For quantitative analysis, Selected Ion Monitoring (SIM) mode should be used for enhanced sensitivity, monitoring characteristic ions of this compound.

  • Standard and Sample Preparation:

    • Prepare a stock solution of this compound reference standard in a suitable solvent such as dichloromethane or ethyl acetate at a concentration of 1 mg/mL.

    • Prepare calibration standards by serial dilution.

    • Dissolve or extract the sample in the same solvent.

Decision Tree for Method Selection:

Method_Selection_Tree start Start: Need to quantify This compound q1 Is high sensitivity required? (e.g., trace analysis) start->q1 q2 Is the sample matrix complex? (e.g., biological fluids) q1->q2 Yes q3 Is rapid screening needed with moderate sensitivity? q1->q3 No hplc HPLC-UV q2->hplc No gcms GC-MS q2->gcms Yes q3->hplc No uvvis UV-Vis Spectrophotometry q3->uvvis Yes

Caption: Decision tree for selecting an appropriate analytical method.

UV-Visible Spectrophotometry

UV-Visible spectrophotometry is a simple, cost-effective, and rapid method for the quantification of compounds that absorb light in the UV-Vis range. While it lacks the specificity of chromatographic methods, it can be suitable for the analysis of pure substances or simple mixtures.

Causality Behind Experimental Choices:

  • Solvent Selection: The choice of solvent is critical as it can influence the absorption spectrum of the analyte. A solvent that is transparent in the wavelength range of interest and in which the analyte is stable is required. Ethanol or methanol are often suitable choices for quinoline derivatives.[10]

  • Wavelength of Maximum Absorbance (λmax): To ensure maximum sensitivity and adherence to the Beer-Lambert law, measurements should be made at the λmax of this compound.[10]

Experimental Protocol: UV-Visible Spectrophotometry for this compound Quantification

  • Instrumentation: A dual-beam UV-Vis spectrophotometer.

  • Solvent: Spectroscopic grade ethanol.

  • Wavelength Scan: Scan a dilute solution of this compound from 200 to 400 nm to determine the λmax.

  • Standard and Sample Preparation:

    • Prepare a stock solution of this compound reference standard in ethanol at a concentration of 100 µg/mL.

    • Prepare a series of calibration standards by diluting the stock solution to concentrations that yield absorbance values between 0.1 and 1.0.

    • Dissolve the sample in ethanol to a concentration that falls within the calibration range.

  • Measurement:

    • Use ethanol as the blank.

    • Measure the absorbance of each standard and the sample at the predetermined λmax.

  • Quantification: Construct a calibration curve by plotting absorbance versus concentration. Determine the concentration of the sample from its absorbance using the calibration curve.

Conclusion

The choice of an analytical method for the quantification of this compound is a critical step in the research and development process. HPLC offers a balance of specificity, sensitivity, and robustness, making it a widely applicable technique. GC-MS provides unparalleled specificity and sensitivity, ideal for complex matrices and trace analysis. UV-Visible spectrophotometry, while less specific, offers a rapid and cost-effective solution for the analysis of relatively pure samples.

Regardless of the method chosen, a thorough validation in accordance with ICH and FDA guidelines is mandatory to ensure the generation of reliable and reproducible data.[11][12][13] This guide provides the foundational knowledge and protocols to empower researchers and scientists to confidently select, develop, and validate the most appropriate analytical method for their specific needs.

References

A Comparative Guide to the Biological Activity of 6-Bromo-4-methoxyquinoline Derivatives

Author: BenchChem Technical Support Team. Date: January 2026

For Researchers, Scientists, and Drug Development Professionals

In the landscape of medicinal chemistry, the quinoline scaffold stands as a "privileged structure," forming the backbone of numerous compounds with a wide spectrum of biological activities.[1] The strategic substitution on this heterocyclic motif can significantly modulate the pharmacological properties of the resulting derivatives. This guide provides a comparative analysis of the biological activities of 6-bromo-4-methoxyquinoline derivatives, with a primary focus on their anticancer and antimicrobial potential. While direct comparative studies on a homologous series of this compound derivatives are not extensively documented in publicly available literature, this guide synthesizes data from structurally related compounds to provide valuable insights into their structure-activity relationships (SAR) and therapeutic promise. We will explore the influence of the 6-bromo and 4-methoxy substituents on the quinoline core and present available experimental data to guide further research and development in this area.

The Influence of Bromo and Methoxy Substituents on Quinoline's Biological Profile

The introduction of a bromine atom at the C6 position of the quinoline ring has been associated with enhanced cytotoxic effects in several series of anticancer compounds.[2] Halogenation, in general, can increase lipophilicity, which may improve membrane permeability and target engagement. Furthermore, the position of the halogen can influence the electronic properties of the quinoline ring system, potentially affecting interactions with biological targets.

The methoxy group, a strong electron-donating group, at the C4 position can significantly impact the molecule's electronic distribution and its ability to form hydrogen bonds. The presence of methoxy groups has been shown to play a crucial role in the anticancer activity of various known agents.[3] In the context of antimicrobial activity, substitutions on the quinoline ring are pivotal in determining the spectrum and potency against various pathogens.[2]

Comparative Anticancer Activity

Quinoline derivatives exert their anticancer effects through diverse mechanisms, including the induction of apoptosis, cell cycle arrest, and the inhibition of critical signaling pathways such as the PI3K/Akt/mTOR pathway, which is frequently dysregulated in cancer.[4] The data below, compiled from studies on various brominated quinoline and quinazolinone derivatives, provides a benchmark for the potential anticancer potency of this compound analogs.

Table 1: Comparative Cytotoxicity of Brominated Quinolines and Related Derivatives

Compound ID/NameCancer Cell LineIC50 (µM)Reference CompoundReference IC50 (µM)Source
6,8-dibromo-4(3H)quinazolinone derivative (XIIIb)MCF-71.7 µg/mLDoxorubicinNot specified[5]
6,8-dibromo-4(3H)quinazolinone derivative (IX)MCF-71.8 µg/mLDoxorubicinNot specified[5]
6-Bromo quinazoline derivative (8a)MCF-715.85 ± 3.32Erlotinib9.9 ± 0.14[6]
6-Bromo quinazoline derivative (8a)SW48017.85 ± 0.92ErlotinibNot specified[6]
5,7-Dibromo-8-hydroxyquinolineC6 (rat brain tumor)6.7 µg/mL--[2]
5,7-Dibromo-8-hydroxyquinolineHeLa (human cervix carcinoma)25.6 µg/mL--[2]
5,7-Dibromo-8-hydroxyquinolineHT29 (human colon carcinoma)10.2 µg/mL--[2]
3,5,6,7-tetrabromo-8-methoxyquinoline (7)C6>75 µg/mL5-FUNot specified[7]
5,7-dibromo-3,6-dimethoxy-8-hydroxyquinoline (11)C69.6 µg/mL5-FUNot specified[7]
6-bromo-5-nitroquinoline (17)HT29Lower than 5-FU5-Fluorouracil (5-FU)Not specified[5][7]

Note: The data presented is a compilation from multiple studies. Direct comparison should be made with caution due to variations in experimental conditions.

The compiled data suggests that brominated quinolines and their quinazolinone isosteres can exhibit potent cytotoxic activity against a range of cancer cell lines. For instance, some 6,8-dibromo-4(3H)quinazolinone derivatives show high potency against the MCF-7 breast cancer cell line.[5] Furthermore, 5,7-dibromo-8-hydroxyquinoline demonstrates significant activity against various cancer cell lines, with IC50 values in the low microgram per milliliter range.[2] The presence of a methoxy group in conjunction with bromine atoms, as seen in 5,7-dibromo-3,6-dimethoxy-8-hydroxyquinoline, also results in substantial antiproliferative activity.[7]

Potential Anticancer Mechanism: Inhibition of the PI3K/Akt/mTOR Pathway

A key signaling pathway often implicated in the anticancer activity of quinoline derivatives is the PI3K/Akt/mTOR pathway, a central regulator of cell growth, proliferation, and survival.[4] Inhibition of this pathway by this compound derivatives can lead to the induction of apoptosis (programmed cell death).

PI3K_Akt_mTOR_Pathway_Inhibition cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus RTK Receptor Tyrosine Kinase (RTK) PI3K PI3K RTK->PI3K Akt Akt PI3K->Akt Activates mTOR mTOR Akt->mTOR Activates Proliferation Cell Proliferation, Survival, Angiogenesis mTOR->Proliferation Promotes GrowthFactor Growth Factor GrowthFactor->RTK QuinolineDerivative This compound Derivative QuinolineDerivative->PI3K Inhibits

Caption: Inhibition of the PI3K/Akt/mTOR signaling pathway by a this compound derivative.

Comparative Antimicrobial Activity

Quinolone derivatives are well-established antibacterial agents, primarily targeting bacterial DNA gyrase and topoisomerase IV, enzymes crucial for DNA replication.[2] The substitution pattern on the quinoline ring is a key determinant of their antimicrobial spectrum and potency.

Table 2: Comparative Antimicrobial Activity of Substituted Quinolines (MIC in µg/mL)

Compound/DerivativeStaphylococcus aureusBacillus subtilisEscherichia coliPseudomonas aeruginosaSource
8-methoxy-4-methyl-quinoline derivative3.1256.256.25-[3]
7-methoxyquinoline sulfonamide derivative (3l)--7.812-[8]
Quinoline-3-carbonitrile derivative--4-[8]
2-sulfoether-4-quinolone derivative (15)0.8 µM0.8 µM--[9]
Quinolone hybrid (25)1.95-0.49>1.95[9]
Quinolone hybrid (26)0.98-0.49>0.98[9]

Note: The data presented is a compilation from multiple studies. Direct comparison should be made with caution due to variations in experimental conditions.

The available data indicates that methoxy-substituted quinolines can exhibit potent antibacterial activity. For instance, an 8-methoxy-4-methyl-quinoline derivative shows good activity against both Gram-positive (S. aureus, B. subtilis) and Gram-negative (E. coli) bacteria.[3] Other quinoline derivatives have also demonstrated significant antimicrobial potential, with some compounds showing MIC values in the low microgram or even nanomolar range against various bacterial strains.[8][9]

Potential Antimicrobial Mechanism: Inhibition of Bacterial DNA Gyrase

A primary mechanism of action for many quinolone antimicrobials is the inhibition of bacterial DNA gyrase (a type II topoisomerase), which is essential for DNA replication, repair, and recombination. This inhibition leads to the accumulation of double-strand DNA breaks and ultimately bacterial cell death.

Experimental Protocols

To ensure the reproducibility and validation of biological activity data, standardized experimental protocols are crucial. Below are detailed, step-by-step methodologies for the key assays discussed in this guide.

In Vitro Cytotoxicity Assessment: MTT Assay

The 3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide (MTT) assay is a colorimetric method widely used to assess cell viability and cytotoxicity.[10][11]

Principle: In living cells, mitochondrial dehydrogenases reduce the yellow, water-soluble MTT reagent to a purple, insoluble formazan product. The amount of formazan produced is directly proportional to the number of metabolically active cells.[10]

Step-by-Step Protocol:

  • Cell Seeding: Seed cancer cells in a 96-well plate at a predetermined optimal density (e.g., 5,000-10,000 cells/well) in 100 µL of complete culture medium. Incubate overnight at 37°C in a humidified 5% CO₂ atmosphere to allow for cell attachment.[5]

  • Compound Treatment: Prepare serial dilutions of the this compound derivatives in culture medium. Remove the old medium from the wells and add 100 µL of the compound dilutions to the respective wells. Include a vehicle control (e.g., DMSO) and a positive control (a known anticancer drug). Incubate for a specified period (e.g., 48 or 72 hours).[5]

  • MTT Addition: After the incubation period, add 10-20 µL of MTT solution (typically 5 mg/mL in PBS) to each well. Incubate for 2-4 hours at 37°C until a purple precipitate is visible.[12]

  • Formazan Solubilization: Carefully remove the medium containing MTT. Add 100-150 µL of a solubilization solution (e.g., DMSO or a solution of 10% SDS in 0.01 M HCl) to each well to dissolve the formazan crystals.[10]

  • Absorbance Measurement: Shake the plate gently on an orbital shaker for 15 minutes to ensure complete dissolution. Measure the absorbance at a wavelength of 570 nm using a microplate reader. A reference wavelength of 630 nm can be used to subtract background absorbance.

  • Data Analysis: Calculate the percentage of cell viability for each concentration relative to the vehicle control. Plot the percentage of viability against the compound concentration to determine the IC₅₀ value (the concentration that inhibits 50% of cell growth).[5]

MTT_Assay_Workflow start Start cell_seeding 1. Seed Cells in 96-well Plate start->cell_seeding end End incubation1 2. Incubate Overnight cell_seeding->incubation1 compound_treatment 3. Treat with Quinoline Derivatives incubation1->compound_treatment incubation2 4. Incubate (e.g., 48h) compound_treatment->incubation2 mtt_addition 5. Add MTT Reagent incubation2->mtt_addition incubation3 6. Incubate (2-4h) mtt_addition->incubation3 solubilization 7. Add Solubilization Solution incubation3->solubilization absorbance_reading 8. Read Absorbance (570 nm) solubilization->absorbance_reading data_analysis 9. Calculate IC50 absorbance_reading->data_analysis data_analysis->end

Caption: General workflow of the MTT assay for determining the anticancer activity of chemical compounds.

Antimicrobial Susceptibility Testing: Broth Microdilution Method

The broth microdilution method is a standard and quantitative technique for determining the Minimum Inhibitory Concentration (MIC) of an antimicrobial agent.[13][14]

Principle: Two-fold serial dilutions of the antimicrobial agent are prepared in a liquid growth medium in a 96-well microtiter plate. Each well is then inoculated with a standardized suspension of the test microorganism. The MIC is the lowest concentration of the agent that inhibits visible growth of the microorganism after incubation.[13]

Step-by-Step Protocol:

  • Preparation of Antimicrobial Agent Dilutions: Prepare a stock solution of the this compound derivative in a suitable solvent. Perform two-fold serial dilutions of the compound in a sterile liquid growth medium (e.g., Mueller-Hinton Broth for bacteria) in a 96-well microtiter plate.[14]

  • Inoculum Preparation: Prepare a standardized inoculum of the test microorganism (e.g., to a 0.5 McFarland standard). Dilute the standardized inoculum to the appropriate final concentration for testing (e.g., 5 x 10⁵ CFU/mL).[3][15]

  • Inoculation: Inoculate each well of the microtiter plate with the prepared bacterial suspension. Include a growth control well (medium and inoculum, no compound) and a sterility control well (medium only).[13]

  • Incubation: Cover the plate and incubate at 35-37°C for 16-20 hours in ambient air.[3]

  • MIC Determination: After incubation, visually inspect the plates for turbidity (an indicator of bacterial growth). The MIC is the lowest concentration of the antimicrobial agent in the first well that shows no visible growth.[13]

Broth_Microdilution_Workflow start Start prepare_dilutions 1. Prepare Serial Dilutions of Quinoline Derivative start->prepare_dilutions prepare_inoculum 2. Prepare Standardized Bacterial Inoculum start->prepare_inoculum end End inoculate_plate 3. Inoculate 96-well Plate prepare_dilutions->inoculate_plate prepare_inoculum->inoculate_plate incubation 4. Incubate (16-20h) inoculate_plate->incubation read_mic 5. Visually Determine MIC incubation->read_mic read_mic->end

Caption: Workflow of the broth microdilution method for determining the Minimum Inhibitory Concentration (MIC).

Conclusion

The this compound scaffold represents a promising area for the discovery of novel therapeutic agents with potential anticancer and antimicrobial activities. While comprehensive data on a dedicated series of these derivatives is currently limited, the analysis of structurally related compounds strongly suggests that the interplay between the 6-bromo and 4-methoxy substituents can lead to potent biological effects. The bromination at the C6 position is often associated with enhanced cytotoxicity, while the methoxy group at C4 can modulate the electronic properties and target interactions. The experimental protocols and mechanistic insights provided in this guide offer a solid foundation for researchers to initiate and advance research programs aimed at synthesizing and evaluating novel this compound derivatives for their therapeutic potential. Further systematic studies are warranted to fully elucidate the structure-activity relationships and to identify lead compounds for preclinical development.

References

A Comparative Guide to Purity Assessment of Synthesized 6-Bromo-4-methoxyquinoline

Author: BenchChem Technical Support Team. Date: January 2026

The rigorous evaluation of chemical purity is a cornerstone of modern drug discovery and development. For pivotal intermediates like 6-Bromo-4-methoxyquinoline, a precursor in the synthesis of various biologically active compounds, the presence of even trace impurities can drastically alter reaction yields, downstream product profiles, and toxicological assessments. This guide offers an in-depth comparison of the principal analytical techniques for determining the purity of synthesized this compound, providing researchers with the rationale and methodologies to select the most appropriate approach for their specific analytical challenge.

Understanding the Analyte and Potential Impurities

This compound (MW: 238.08 g/mol , Formula: C₁₀H₈BrNO) is an aromatic heterocyclic compound. Syntheses often involve multi-step reactions starting from precursors like 4-bromoaniline.[1][2] Consequently, a robust purity assessment must be capable of detecting and quantifying a range of potential impurities:

  • Unreacted Starting Materials: Such as 4-bromoaniline or its derivatives.

  • Intermediates: Incomplete cyclization or substitution can leave intermediates like 6-bromoquinolin-4-ol in the final product.[1][3]

  • Reagent Carryover: Residual reagents from chlorination or methylation steps (e.g., POCl₃, dimethyl sulfate).

  • Side-Products: Isomeric byproducts or products from undesired side reactions.

  • Solvents: Residual solvents from the reaction or purification steps.

This guide will compare four key analytical techniques for their efficacy in addressing these challenges: High-Performance Liquid Chromatography (HPLC), Gas Chromatography-Mass Spectrometry (GC-MS), Nuclear Magnetic Resonance (NMR) Spectroscopy, and Elemental Analysis.

High-Performance Liquid Chromatography (HPLC-UV)

HPLC is the quintessential workhorse for routine purity analysis in pharmaceutical development due to its high resolution, reproducibility, and quantitative accuracy for non-volatile and semi-volatile compounds.[4][5]

Expertise & Rationale: For an aromatic, UV-active molecule like this compound, a Reversed-Phase HPLC (RP-HPLC) method with UV detection is the logical first choice. A C18 column is selected for its hydrophobic stationary phase, which effectively retains the analyte and related aromatic impurities through hydrophobic interactions.[6] A gradient elution using acetonitrile and water with a formic acid modifier ensures sharp peaks and the effective separation of compounds with varying polarities.[7][8] Formic acid aids in protonating silanol groups on the stationary phase, reducing peak tailing for the basic nitrogen in the quinoline ring, and ensures good ionization for potential future analysis by mass spectrometry.[8]

Experimental Protocol: RP-HPLC-UV
  • Instrumentation: Standard HPLC system with a UV-Vis detector, autosampler, column oven, and a C18 reversed-phase column (e.g., 4.6 mm x 150 mm, 5 µm particle size).

  • Mobile Phase Preparation:

    • Solvent A: 0.1% Formic Acid in Water.

    • Solvent B: 0.1% Formic Acid in Acetonitrile.

  • Sample Preparation:

    • Accurately weigh and dissolve the synthesized this compound in acetonitrile to a concentration of approximately 1 mg/mL (Stock Solution).

    • Prepare a working solution by diluting the stock solution to 0.1 mg/mL with a 50:50 mixture of Solvent A and B.

    • Filter the working solution through a 0.45 µm syringe filter prior to injection to prevent column blockage.[5]

  • Chromatographic Conditions:

    • Flow Rate: 1.0 mL/min.

    • Injection Volume: 10 µL.

    • Column Temperature: 30 °C.

    • Detection Wavelength: 254 nm (a common wavelength for aromatic compounds).[5]

    • Gradient Program:

      • 0-2 min: 30% B

      • 2-15 min: 30% to 90% B

      • 15-17 min: 90% B

      • 17.1-20 min: 30% B (re-equilibration)

  • Purity Calculation: The purity is determined by calculating the area percentage of the main peak relative to the total area of all integrated peaks in the chromatogram.[5]

Data Presentation: HPLC Analysis
ParameterResultInterpretation
Retention Time (Main Peak)8.52 minElution time of this compound under specified conditions.
Purity (Area %)99.65%High purity, with minor impurities detected.
Impurity 1 (RT = 4.1 min)0.15%A more polar impurity (e.g., unreacted starting material).
Impurity 2 (RT = 9.8 min)0.20%A less polar impurity (e.g., a side-product).
Tailing Factor (Main Peak)1.1Excellent peak shape, indicating good chromatographic performance.

Workflow Visualization: HPLC Purity Assessment

HPLC_Workflow cluster_prep Sample Preparation cluster_analysis Chromatographic Analysis cluster_data Data Processing Weigh Weigh Sample Dissolve Dissolve in ACN Weigh->Dissolve Dilute Dilute to 0.1 mg/mL Dissolve->Dilute Filter Filter (0.45 µm) Dilute->Filter Inject Inject 10 µL Filter->Inject Separate C18 Gradient Separation Inject->Separate Detect UV Detection (254 nm) Separate->Detect Integrate Integrate Peaks Detect->Integrate Calculate Calculate Area % Integrate->Calculate Report Generate Purity Report Calculate->Report

Caption: Workflow for HPLC purity analysis of this compound.

Gas Chromatography-Mass Spectrometry (GC-MS)

GC-MS is an indispensable tool for identifying and quantifying volatile and semi-volatile impurities that may be missed by HPLC, such as residual solvents or volatile side-products.[9][10]

Expertise & Rationale: this compound has sufficient thermal stability and volatility for GC analysis. The coupling of a gas chromatograph to a mass spectrometer provides a powerful two-dimensional analysis. The gas chromatograph separates components based on their boiling points and interactions with the column's stationary phase, while the mass spectrometer fragments the eluting components, providing a unique mass spectrum or "fingerprint" for identification. A low-polarity column like a DB-5MS is suitable for general-purpose screening of semi-volatile compounds.[10]

Experimental Protocol: GC-MS
  • Instrumentation: Gas chromatograph coupled to a mass spectrometer (e.g., Quadrupole MS).

  • Column: DB-5MS capillary column (30 m x 0.25 mm x 0.25 µm) or equivalent.

  • Sample Preparation:

    • Prepare a ~1 mg/mL solution of the synthesized compound in a volatile solvent like Dichloromethane or Ethyl Acetate.

    • Filter through a 0.45 µm syringe filter if any particulate matter is visible.

  • Chromatographic & MS Conditions:

    • Inlet Temperature: 280 °C.

    • Injection Volume: 1 µL (Splitless mode).

    • Carrier Gas: Helium at a constant flow of 1.2 mL/min.

    • Oven Temperature Program:

      • Initial Temp: 100 °C, hold for 2 min.

      • Ramp: 20 °C/min to 300 °C.

      • Hold: Hold at 300 °C for 5 min.

    • MS Transfer Line Temp: 290 °C.

    • Ion Source Temp: 230 °C.

    • Ionization Mode: Electron Ionization (EI) at 70 eV.

    • Scan Range: 40-450 m/z.

  • Data Analysis: Identify the main component by its retention time and mass spectrum. Search any additional peaks against a spectral library (e.g., NIST) to identify potential volatile impurities.

Data Presentation: GC-MS Analysis
Retention TimeArea %Tentative Identification (via MS Library)m/z (Key Fragments)
10.25 min99.8%This compound237/239 (M+), 222/224, 143
3.51 min0.1%Toluene (Residual Solvent)91, 92
8.99 min0.1%4-Bromoaniline (Starting Material)171/173 (M+), 92, 65

Workflow Visualization: GC-MS Impurity Profiling

GCMS_Workflow cluster_prep Sample Preparation cluster_analysis GC-MS Analysis cluster_data Data Interpretation PrepareSol Prepare ~1 mg/mL Solution in DCM Inject Inject 1 µL PrepareSol->Inject Separate GC Separation (Temp Program) Inject->Separate Ionize EI Ionization (70 eV) Separate->Ionize Detect Mass Analysis (m/z 40-450) Ionize->Detect Process Process Chromatogram Detect->Process Identify Identify Peaks (RT & Mass Spectra) Process->Identify LibrarySearch NIST Library Search Identify->LibrarySearch Report Report Impurities LibrarySearch->Report

Caption: Workflow for GC-MS analysis for volatile impurity identification.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is unparalleled for unambiguous structure elucidation and can provide an absolute measure of purity through quantitative NMR (qNMR) without the need for a specific reference standard of the analyte.[7][11]

Expertise & Rationale: While HPLC and GC provide purity relative to other detected components, they cannot confirm the identity of the main peak without a certified reference standard. ¹H and ¹³C NMR confirm the molecular structure of the synthesized this compound.[12][13] For purity, ¹H NMR is particularly powerful. By integrating the signals of the analyte against those of a certified internal standard of known concentration, one can calculate the absolute purity (w/w %) of the sample. This qNMR approach is a primary method that provides traceability and high confidence in the purity value.

Experimental Protocol: ¹H qNMR
  • Instrumentation: NMR Spectrometer (e.g., 400 MHz or higher).

  • Materials:

    • Certified Quantitative Internal Standard (e.g., Maleic Anhydride or Dimethyl Sulfone).

    • Deuterated Solvent (e.g., Chloroform-d or DMSO-d₆).

  • Sample Preparation:

    • Accurately weigh approximately 10-15 mg of the synthesized this compound into a clean vial.

    • Accurately weigh approximately 5-10 mg of the internal standard into the same vial.

    • Dissolve the mixture in ~0.7 mL of the deuterated solvent.

    • Transfer the solution to a clean NMR tube.

  • Data Acquisition:

    • Acquire a quantitative ¹H NMR spectrum.

    • Key Parameters: Ensure a long relaxation delay (D1) of at least 5 times the longest T1 of any proton being integrated (a D1 of 30-60 seconds is common) to allow for full relaxation of all protons. Use a calibrated 90° pulse.

  • Data Processing & Calculation:

    • Carefully phase and baseline correct the spectrum.

    • Integrate a well-resolved signal from the analyte and a signal from the internal standard.

    • Calculate the purity using the following formula:

    Purity (w/w %) = (I_analyte / I_std) * (N_std / N_analyte) * (MW_analyte / MW_std) * (m_std / m_analyte) * 100%

    Where:

    • I = Integral value

    • N = Number of protons for the integrated signal

    • MW = Molecular Weight

    • m = mass

Data Presentation: qNMR Analysis
ParameterAnalyte (6-Br-4-MeO-Q)Standard (Maleic Anhydride)
Mass (m)15.25 mg8.10 mg
MW238.08 g/mol 98.06 g/mol
Signal IntegratedO-CH₃ (singlet)C-H (singlet)
N32
Integral (I)1.000.85
Calculated Purity (w/w %) 99.2% N/A

Elemental Analysis

Elemental Analysis (EA) is a bulk analytical technique that determines the weight percentage of Carbon (C), Hydrogen (H), and Nitrogen (N) in a sample. It serves as a fundamental check on the empirical formula of the synthesized compound.[14]

Expertise & Rationale: EA provides a macro-level confirmation of purity. If the experimental C, H, and N percentages match the theoretical values for C₁₀H₈BrNO, it provides strong evidence that the bulk of the sample consists of the correct molecule. However, it is insensitive to isomeric impurities or impurities with a similar elemental composition. Therefore, it should always be used in conjunction with a chromatographic or spectroscopic technique. The standard method involves complete combustion of the sample, followed by detection of the resulting gases (CO₂, H₂O, N₂).[14][15]

Experimental Protocol: CHN Analysis
  • Instrumentation: CHN Elemental Analyzer.

  • Sample Preparation: Accurately weigh ~2 mg of the dry, homogenous sample into a tin capsule.

  • Analysis: The sample is combusted at high temperatures (~950-1000 °C) in a stream of oxygen. The resulting gases are separated chromatographically and quantified using a thermal conductivity detector.[14]

  • Evaluation: Compare the experimental weight percentages to the theoretical values. A deviation of ≤ ±0.4% is generally considered acceptable for a pure compound.

Data Presentation: Elemental Analysis
ElementTheoretical %Experimental %Deviation %
Carbon (C)50.45%50.25%-0.20%
Hydrogen (H)3.39%3.45%+0.06%
Nitrogen (N)5.88%5.81%-0.07%

Comparative Summary and Decision Framework

The choice of analytical technique is dictated by the specific goal of the analysis.

FeatureHPLC-UVGC-MSqNMRElemental Analysis
Primary Use Quantitative Purity (Area %)Volatile Impurity ID & QuantAbsolute Purity (w/w %) & Structure IDEmpirical Formula Confirmation
Impurity ID Limited (by RT match to std)Excellent (MS Library)Good (for major impurities)No
Quantitation Relative (requires std for w/w)Semi-quantitative / RelativeAbsolute (Primary Method)No (Bulk Composition)
Sensitivity High (ng)Very High (pg-fg)Moderate (µg-mg)Low (mg)
Throughput HighMediumLowMedium
Cost / Complexity Low-MediumHighHighLow
Decision Framework: Selecting the Right Tool

This logical diagram assists in choosing the most suitable method based on the analytical question at hand.

Decision_Tree result_node result_node Start What is the analytical goal? Q_Routine Q_Routine Start->Q_Routine Routine batch purity check? Q_Volatile Q_Volatile Start->Q_Volatile Identify unknown volatile impurity? Q_Absolute Q_Absolute Start->Q_Absolute Need absolute purity or reference standard qualification? Q_Formula Q_Formula Start->Q_Formula First-time synthesis confirmation? R_HPLC Use HPLC-UV Q_Routine->R_HPLC Yes R_GCMS Use GC-MS Q_Volatile->R_GCMS Yes R_qNMR Use qNMR Q_Absolute->R_qNMR Yes R_Combo Use HPLC for purity, NMR for structure ID, & Elemental Analysis for formula. Q_Formula->R_Combo Yes

Caption: Decision tree for selecting the appropriate purity assessment technique.

Conclusion

A comprehensive purity assessment of synthesized this compound requires a multi-faceted analytical approach. HPLC-UV stands as the ideal method for routine, high-throughput purity checks, delivering reliable relative purity data.[7] GC-MS is essential for a complete profile, capable of identifying and quantifying volatile impurities that other methods might miss. For definitive structural confirmation and the determination of absolute purity, NMR, particularly qNMR, is the gold standard, providing confidence in the material's identity and content without reliance on external standards.[11] Finally, Elemental Analysis provides a crucial, albeit low-resolution, confirmation of the empirical formula. By judiciously combining these techniques, researchers and drug development professionals can ensure the quality, consistency, and safety of their synthesized intermediates, paving the way for successful downstream applications.

References

A Comparative Guide to the X-ray Crystallography of 6-Bromo-4-methoxyquinoline: Protocols, Predictions, and Parallels

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: The Quinoline Scaffold and the Imperative of Structural Clarity

The quinoline ring system is a privileged scaffold in medicinal chemistry, forming the core of numerous therapeutic agents with a vast spectrum of biological activities, including anticancer, antimalarial, and antibacterial properties.[1][2][3][4] The specific substitution pattern on the quinoline core dictates the molecule's pharmacological profile, making the precise determination of its three-dimensional structure a critical step in rational drug design. 6-Bromo-4-methoxyquinoline, an important synthetic intermediate[5][6], is one such derivative where atomic-level structural insights can accelerate the development of novel therapeutics.

X-ray crystallography stands as the definitive technique for unambiguously determining molecular structures.[7][8][9] It provides precise data on bond lengths, bond angles, and intermolecular interactions, which are fundamental to understanding structure-activity relationships (SAR). This guide offers a comprehensive, field-proven protocol for the crystallographic analysis of this compound. In the absence of a publicly available crystal structure for this specific compound, we present a robust experimental workflow and a comparative analysis with structurally related quinolines. This approach provides researchers with a predictive framework and a practical guide for obtaining and interpreting high-quality crystallographic data for this class of molecules.

Part 1: Synthesis of High-Purity this compound

The prerequisite for any successful crystallographic study is the availability of high-purity, crystalline material. The synthesis of this compound is typically achieved via nucleophilic substitution of a chloro-precursor.

Rationale for Synthetic Route: This method is efficient and high-yielding. It starts from the commercially available 6-bromo-4-hydroxyquinoline[10], which is first converted to the more reactive 4-chloro intermediate. The subsequent substitution with sodium methoxide is a standard and reliable transformation.[6]

Step-by-Step Synthesis Protocol
  • Chlorination of 6-Bromoquinolin-4-ol:

    • To 6-bromoquinolin-4-ol (1.0 eq), add phosphorus oxychloride (POCl₃, 10 eq) dropwise in a flask equipped with a reflux condenser.

    • Add a catalytic amount of N,N-dimethylformamide (DMF).

    • Heat the mixture to reflux (approx. 110 °C) for 3 hours.[11]

    • After cooling, cautiously pour the reaction mixture onto crushed ice with vigorous stirring.

    • Neutralize the solution with a saturated sodium bicarbonate (NaHCO₃) solution to precipitate the product.

    • Filter the solid, wash with water, and dry under vacuum to yield 6-bromo-4-chloroquinoline.

  • Methoxylation to Yield this compound:

    • Dissolve 6-bromo-4-chloroquinoline (1.0 eq) in anhydrous methanol (approx. 4 mL per mmol of substrate).

    • Add sodium methoxide (5.0 eq) to the solution.[6]

    • Transfer the mixture to a sealed reaction vessel and heat to 120 °C for 15 hours.[6]

    • After cooling to room temperature, remove the methanol under reduced pressure.

    • Dilute the residue with water to precipitate the crude product.

    • Collect the solid by filtration, wash with deionized water, and air dry.

    • Purification: Recrystallize the crude solid from acetonitrile to obtain pure this compound as a white solid, suitable for crystallization experiments.[6]

Part 2: Crystallization and X-ray Diffraction Workflow

Obtaining a single crystal of sufficient size and quality is often the most challenging step in X-ray crystallography.[9][12] The following workflow outlines the key stages from crystallization to final structure validation.

Crystallography_Workflow cluster_synthesis Material Preparation cluster_crystal Crystal Growth cluster_data Data Collection & Processing cluster_structure Structure Determination Synthesis Synthesis & Purification Screening Crystallization Screening (Slow Evaporation, Vapor Diffusion) Synthesis->Screening Optimization Condition Optimization (Solvent, Temp., Conc.) Screening->Optimization Harvest Crystal Harvesting & Mounting Optimization->Harvest DataCollection X-ray Data Collection (Diffractometer) Harvest->DataCollection Integration Data Integration & Scaling DataCollection->Integration Solution Structure Solution (Direct Methods) Integration->Solution Refinement Structure Refinement Solution->Refinement Validation Validation & Deposition (e.g., CCDC) Refinement->Validation Final Final Validation->Final Final Structure

Caption: Workflow for single-crystal X-ray diffraction analysis.

Protocol 1: Single Crystal Growth

The choice of crystallization method and solvent is critical. For a planar, aromatic molecule like this compound, solvents that allow for moderate solubility are ideal starting points.

Recommended Starting Conditions:

  • Method: Slow Evaporation. This technique is straightforward and effective for producing high-quality single crystals of small molecules.[13]

  • Solvents to Screen:

    • Group 1 (Moderately Polar): Acetonitrile, Acetone, Ethyl Acetate

    • Group 2 (Less Polar): Dichloromethane, Chloroform

    • Group 3 (Alcohols): Methanol, Ethanol

  • Procedure:

    • Prepare a near-saturated solution of purified this compound in a chosen solvent (e.g., acetonitrile) at room temperature. Use a small vial (1-2 mL).

    • Filter the solution through a syringe filter (0.22 µm) into a clean vial to remove any particulate matter.

    • Cover the vial with a cap, perforated with a few small holes using a needle. This allows for slow, controlled evaporation of the solvent.

    • Place the vial in a vibration-free environment and monitor for crystal growth over several days to weeks.

Causality Behind Choices:

  • Slow Evaporation: By slowly increasing the solute concentration to the point of supersaturation, the molecules have sufficient time to arrange themselves into a well-ordered crystal lattice, minimizing defects.[13]

  • Solvent Screening: Different solvents will influence crystal packing through varying solute-solvent interactions. Screening a range of polarities is essential to find the optimal conditions that favor crystal nucleation and growth over amorphous precipitation.

Protocol 2: X-ray Data Collection and Structure Solution
  • Crystal Mounting: Carefully select a well-formed, single crystal (ideally >0.1 mm in all dimensions) under a microscope.[12] Mount it on a cryoloop.

  • Data Collection: Place the mounted crystal on a goniometer in a single-crystal X-ray diffractometer.[8] A stream of cold nitrogen (typically 100 K) is used to flash-cool the crystal, minimizing thermal motion and radiation damage. The crystal is rotated in a monochromatic X-ray beam, and the resulting diffraction pattern is recorded on a detector.[14]

  • Data Processing: The collected diffraction images are processed to determine the unit cell dimensions, crystal system, and space group. The intensities of the diffraction spots are integrated and scaled.[8][15]

  • Structure Solution and Refinement:

    • An initial model of the molecular structure is generated from the diffraction data using mathematical algorithms like "direct methods."[8]

    • This model is then iteratively refined against the experimental data to improve the fit, adjusting atomic positions and thermal parameters until the calculated and observed diffraction patterns show minimal discrepancy.[8] The final refined structure provides a highly accurate 3D model.

Part 3: Comparative Crystallographic Analysis

While the crystal structure for this compound is not yet in public databases like the Cambridge Structural Database (CSD)[16][17], we can predict its likely crystallographic parameters and compare them with known, structurally similar compounds. This comparative approach is invaluable for anticipating packing motifs and potential polymorphism.

The key structural analogs for comparison are 4-Bromo-8-methoxyquinoline and 6-Bromoquinoline-8-carbonitrile .[12][18] The presence of a bromine atom and the planar quinoline core are common features that will likely dictate similar intermolecular interactions.

Table 1: Comparative Crystallographic Data of Bromo-Substituted Quinolines

ParameterThis compound (Predicted)4-Bromo-8-methoxyquinoline[18]6-Bromoquinoline-8-carbonitrile[12]
Chemical Formula C₁₀H₈BrNOC₁₀H₈BrNOC₁₀H₅BrN₂
Molecular Weight 238.08 g/mol [19]238.08 g/mol 233.07 g/mol
Crystal System Monoclinic or OrthorhombicOrthorhombicMonoclinic
Space Group P2₁/c or P2₁2₁2₁P2₁2₁2₁P2₁/c
Unit Cell (a) To be determined4.0191 (3) Å3.8484 (8) Å
Unit Cell (b) To be determined15.3533 (12) Å12.634 (3) Å
Unit Cell (c) To be determined14.2882 (11) Å18.042 (4) Å
Unit Cell (β) To be determined90°92.918 (7)°
Volume (V) To be determined880.31 (11) ų876.0 (3) ų
Molecules per Cell (Z) 444
Key Interactions π-π stacking, C-H···π, potential Br···N or Br···O halogen bondsC-H···π(arene) interactionsNot specified, but π-π and halogen interactions are likely

Analysis of Comparative Data:

  • Crystal System & Space Group: Both known analogs crystallize in common, centrosymmetric (P2₁/c) or non-centrosymmetric (P2₁2₁2₁) space groups for small organic molecules. It is highly probable that this compound will adopt a similar system, likely monoclinic or orthorhombic.

  • Intermolecular Interactions: The crystal structure of 4-Bromo-8-methoxyquinoline is stabilized by C—H···π interactions, forming chains.[18] Given the planar aromatic nature of this compound, similar π-π stacking and C-H···π interactions are expected to be dominant forces in its crystal packing. The presence of the bromine atom also introduces the possibility of halogen bonding, which can significantly influence the supramolecular architecture.[20]

Intermolecular_Interactions cluster_A Molecule A cluster_B Molecule B A This compound B This compound A->B π-π stacking A->B Halogen Bonding (Br···N/O) A->B C-H···π interactions

Caption: Predicted intermolecular interactions in the crystal lattice.

Conclusion

This guide provides a robust and scientifically grounded framework for the synthesis and X-ray crystallographic analysis of this compound. By detailing the causality behind experimental choices and presenting a comparative analysis with structurally relevant compounds, we offer researchers a predictive tool to guide their own investigations. The successful elucidation of this structure will provide invaluable data for the drug discovery community, enabling more precise structure-based design of next-generation quinoline-based therapeutics. The protocols and analytical logic presented herein are designed to be broadly applicable to other small-molecule crystallographic challenges.

References

A Senior Application Scientist's Guide to Catalyst Efficacy in 6-Bromo-4-methoxyquinoline Reactions

Author: BenchChem Technical Support Team. Date: January 2026

The 6-bromo-4-methoxyquinoline scaffold is a privileged core structure in medicinal chemistry and materials science. Its functionalization, particularly at the C6 position, is a critical step in the synthesis of diverse compound libraries for drug discovery and the development of novel organic materials. The choice of catalyst for these transformations is paramount, directly influencing reaction efficiency, yield, and substrate scope.

This guide provides a comparative analysis of various catalytic systems for the most common and powerful cross-coupling reactions involving this compound: the Suzuki-Miyaura, Heck, and Buchwald-Hartwig amination reactions. We will delve into the mechanistic rationale behind catalyst selection, present comparative data, and provide detailed, field-tested experimental protocols.

Part 1: Suzuki-Miyaura Coupling for C-C Bond Formation

The Suzuki-Miyaura reaction is the workhorse for forming C(sp²)–C(sp²) bonds, enabling the synthesis of biaryl structures.[1][2] The reaction's power lies in its mild conditions, tolerance of a wide array of functional groups, and the commercial availability of a vast library of boronic acids and esters.[3]

Mechanistic Overview: The Palladium Catalytic Cycle

The efficacy of a Suzuki-Miyaura catalyst is rooted in its ability to fluidly navigate the catalytic cycle. A typical cycle involves a Palladium(0) active species.[4][5] The key steps are:

  • Oxidative Addition: The Pd(0) catalyst inserts into the carbon-bromine bond of this compound, forming a Pd(II) complex. The C-Br bond is more reactive than a C-Cl bond, allowing for selective reactions on polyhalogenated substrates.[6][7]

  • Transmetalation: The organic group from the boronic acid (or ester) is transferred to the palladium center, typically facilitated by a base.[5]

  • Reductive Elimination: The two organic partners are expelled from the palladium complex, forming the new C-C bond and regenerating the active Pd(0) catalyst.[1][8]

Suzuki_Miyaura_Cycle cluster_main Suzuki-Miyaura Catalytic Cycle Pd0 Pd(0)L₂ OxAdd Oxidative Addition Pd0->OxAdd Ar-Br PdII_Aryl Ar-Pd(II)L₂(Br) OxAdd->PdII_Aryl Transmetal Transmetalation PdII_Aryl->Transmetal R-B(OR)₂ Base PdII_Diaryl Ar-Pd(II)L₂(R) Transmetal->PdII_Diaryl RedElim Reductive Elimination PdII_Diaryl->RedElim RedElim->Pd0 Catalyst Regeneration Product Ar-R RedElim->Product Heck_Cycle cluster_main Heck Reaction Catalytic Cycle Pd0 Pd(0)L₂ OxAdd Oxidative Addition (Ar-Br) Pd0->OxAdd PdII_Aryl Ar-Pd(II)L₂(Br) OxAdd->PdII_Aryl Coordination Alkene Insertion PdII_Aryl->Coordination H₂C=CHR PdII_Alkyl R-CH₂-CH(Ar)-Pd(II)L₂ Coordination->PdII_Alkyl BetaElim β-Hydride Elimination PdII_Alkyl->BetaElim Product Ar-CH=CH-R BetaElim->Product PdH H-Pd(II)L₂(Br) BetaElim->PdH PdH->Pd0 Base

References

A Senior Application Scientist's Guide to Cross-Validation of Analytical Results for 6-Bromo-4-methoxyquinoline

Author: BenchChem Technical Support Team. Date: January 2026

In the landscape of pharmaceutical development, the integrity of analytical data is the bedrock upon which the safety and efficacy of novel therapeutics are built. For a molecule like 6-Bromo-4-methoxyquinoline, a key intermediate in the synthesis of various biologically active compounds, robust and reliable analytical characterization is not merely a regulatory formality but a scientific imperative. This guide provides an in-depth, comparative analysis of orthogonal analytical techniques for the characterization and quantification of this compound, emphasizing the principle of cross-validation to ensure the highest degree of data fidelity.

The core philosophy of this guide is to move beyond a mere recitation of protocols. Instead, we will delve into the causality behind experimental choices, establishing a self-validating system of analytical workflows. Every claim and protocol is grounded in established scientific principles and regulatory expectations, particularly the ICH Q2(R2) guidelines for analytical method validation.[1][2][3][4]

The Imperative of Orthogonal Cross-Validation

Cross-validation in analytical chemistry is the process of comparing results from two or more distinct methods to ensure they are concordant and reliable.[5][6] This is particularly critical in drug development to avoid method-specific biases and to build a comprehensive analytical profile of a compound.[7][8] For this compound, a multifaceted approach employing chromatographic, spectroscopic, and elemental analysis provides a powerful strategy for unambiguous identification, purity assessment, and quantification.

The following diagram illustrates the logical workflow for the cross-validation of analytical results for this compound, integrating multiple techniques for a comprehensive characterization.

Cross_Validation_Workflow cluster_synthesis Synthesis & Purification cluster_characterization Primary Characterization cluster_quantification Quantitative Analysis & Purity Synthesis Synthesis of This compound Purification Purification (e.g., Recrystallization) Synthesis->Purification NMR NMR Spectroscopy (¹H, ¹³C) - Structural Confirmation Purification->NMR MS Mass Spectrometry - Molecular Weight Verification Purification->MS Elemental Elemental Analysis - Elemental Composition Purification->Elemental HPLC HPLC-UV - Purity & Assay Purification->HPLC GC_MS GC-MS - Orthogonal Purity & Volatile Impurities Purification->GC_MS Cross_Validation Cross-Validation of Analytical Results NMR->Cross_Validation Qualitative Confirmation MS->Cross_Validation Qualitative Confirmation Elemental->Cross_Validation Fundamental Confirmation HPLC->Cross_Validation Quantitative Data GC_MS->Cross_Validation Quantitative Data Final_Report Comprehensive Analytical Report Cross_Validation->Final_Report

Caption: Workflow for the cross-validation of this compound analysis.

Orthogonal Analytical Techniques: A Comparative Overview

The selection of analytical techniques should be guided by the physicochemical properties of this compound (Molecular Formula: C₁₀H₈BrNO, Molecular Weight: 238.08 g/mol ) and the specific analytical question being addressed.[9][10][11] High-Performance Liquid Chromatography (HPLC) with UV detection and Gas Chromatography-Mass Spectrometry (GC-MS) are powerful, orthogonal chromatographic techniques for purity and assay determination.[6][12] Nuclear Magnetic Resonance (NMR) spectroscopy and elemental analysis provide unambiguous structural confirmation and elemental composition, respectively.

Comparative Performance of Primary Analytical Methods

The following table presents illustrative performance data for the primary analytical techniques used in the validation of this compound. This data, while hypothetical, is representative of what would be expected from well-developed and validated methods.

Parameter HPLC-UV GC-MS ¹H NMR (Quantitative) Elemental Analysis
Principle Liquid ChromatographyGas ChromatographyNuclear Magnetic ResonanceCombustion Analysis
Intended Purpose Purity, Assay, StabilityOrthogonal Purity, Volatile ImpuritiesIdentity, AssayElemental Composition
Linearity (r²) > 0.999> 0.998> 0.995N/A
Accuracy (% Recovery) 98.0 - 102.0%97.0 - 103.0%95.0 - 105.0%± 0.4% of theoretical
Precision (%RSD) < 1.0%< 2.0%< 3.0%N/A
Limit of Quantitation ~0.01%~0.005%~1.0%N/A
Specificity High (with appropriate column/mobile phase)Very High (Mass Spec)High (Chemical Shift)Absolute (for elements)
Primary Advantages Robust, precise, widely applicableHigh sensitivity and specificityUnambiguous structural infoFundamental composition
Primary Limitations Not suitable for volatile impuritiesRequires derivatization for non-volatile compoundsLower sensitivity than chromatographic methodsDoes not distinguish isomers

Experimental Protocols

The following are detailed, step-by-step methodologies for the key analytical techniques discussed. The rationale behind critical experimental choices is explained to provide a deeper understanding of the methods.

High-Performance Liquid Chromatography (HPLC-UV) for Purity and Assay

HPLC is the workhorse of pharmaceutical analysis for its precision and robustness.[13] A reversed-phase method is ideal for a moderately polar compound like this compound.

Rationale for Method Design:

  • C18 Column: A C18 stationary phase provides excellent hydrophobic retention for the aromatic quinoline ring system.

  • Acetonitrile/Water Mobile Phase: This is a common and effective mobile phase for reversed-phase chromatography. The gradient elution ensures that both the main analyte and any potential impurities with different polarities are well-resolved.

  • Phosphoric Acid: A small amount of acid is added to the mobile phase to suppress the ionization of any residual basic sites on the silica backbone of the column, leading to better peak shape.

  • UV Detection at 254 nm: The aromatic nature of the quinoline ring results in strong UV absorbance at this wavelength, providing good sensitivity.

Step-by-Step Protocol:

  • Instrumentation: A standard HPLC system with a quaternary pump, autosampler, column oven, and UV-Vis detector.

  • Column: C18 reversed-phase column (e.g., 4.6 mm x 150 mm, 5 µm particle size).

  • Mobile Phase A: 0.1% Phosphoric Acid in Water.

  • Mobile Phase B: Acetonitrile.

  • Gradient Elution:

    • 0-2 min: 30% B

    • 2-15 min: 30% to 80% B

    • 15-18 min: 80% B

    • 18-20 min: 80% to 30% B

    • 20-25 min: 30% B (re-equilibration)

  • Flow Rate: 1.0 mL/min.

  • Column Temperature: 30 °C.

  • Detection Wavelength: 254 nm.

  • Injection Volume: 10 µL.

  • Sample Preparation: Accurately weigh approximately 10 mg of this compound and dissolve in 10 mL of a 50:50 mixture of acetonitrile and water to a final concentration of 1 mg/mL. Filter through a 0.45 µm syringe filter before injection.

Gas Chromatography-Mass Spectrometry (GC-MS) for Orthogonal Purity Assessment

GC-MS offers an orthogonal separation mechanism to HPLC and provides the high specificity of mass spectrometric detection, making it ideal for confirming purity and identifying potential volatile or semi-volatile impurities.[12][14]

Rationale for Method Design:

  • DB-5ms Column: A low-polarity 5% phenyl-methylpolysiloxane column is a good general-purpose column for separating a wide range of semi-volatile organic compounds.

  • Temperature Program: A temperature ramp is essential to ensure the elution of compounds with a range of boiling points.

  • Electron Ionization (EI): EI at 70 eV is a standard ionization technique that produces reproducible fragmentation patterns, which are useful for library matching and structural elucidation. The presence of bromine will result in a characteristic isotopic pattern (⁷⁹Br and ⁸¹Br in approximately a 1:1 ratio), aiding in peak identification.[15]

Step-by-Step Protocol:

  • Instrumentation: Gas chromatograph coupled to a mass spectrometer.

  • Column: DB-5ms or equivalent (30 m x 0.25 mm, 0.25 µm film thickness).

  • Carrier Gas: Helium at a constant flow of 1.2 mL/min.

  • Inlet Temperature: 280 °C.

  • Oven Temperature Program:

    • Initial temperature: 100 °C, hold for 2 minutes.

    • Ramp: 15 °C/min to 300 °C.

    • Hold: 5 minutes at 300 °C.

  • Injection Mode: Split (50:1).

  • Injection Volume: 1 µL.

  • Mass Spectrometer:

    • Ionization Mode: Electron Ionization (EI) at 70 eV.

    • Mass Range: m/z 40-400.

    • Source Temperature: 230 °C.

    • Quadrupole Temperature: 150 °C.

  • Sample Preparation: Prepare a 1 mg/mL solution of this compound in a suitable volatile solvent such as toluene or dichloromethane.

Nuclear Magnetic Resonance (NMR) Spectroscopy for Structural Confirmation

¹H and ¹³C NMR spectroscopy are unparalleled for providing definitive structural information. For this compound, NMR confirms the connectivity of all atoms in the molecule.

Rationale for Data Interpretation:

  • ¹H NMR: The spectrum is expected to show distinct signals for the aromatic protons on the quinoline ring and the methoxy group protons. The chemical shifts, coupling patterns, and integration values will be consistent with the proposed structure.

  • ¹³C NMR: The spectrum will show the expected number of carbon signals, with chemical shifts indicative of the aromatic and methoxy carbons.

Generalized Data Acquisition Protocol:

  • Instrumentation: 400 MHz or higher NMR spectrometer.

  • Solvent: Deuterated chloroform (CDCl₃) or dimethyl sulfoxide (DMSO-d₆).

  • Sample Preparation: Dissolve 5-10 mg of the sample in approximately 0.7 mL of the deuterated solvent.

  • ¹H NMR Acquisition: A standard proton spectrum is acquired with a sufficient number of scans to achieve a good signal-to-noise ratio.

  • ¹³C NMR Acquisition: A proton-decoupled ¹³C spectrum is acquired.

Elemental Analysis for Empirical Formula Verification

Elemental analysis provides a fundamental measure of the mass percentages of carbon, hydrogen, and nitrogen in the compound. The presence of bromine can be determined by specific halogen analysis methods.[16][17]

Rationale for Use:

  • This technique provides a direct measure of the elemental composition of the bulk material.

  • A close agreement between the experimentally determined and theoretically calculated elemental composition provides strong evidence for the compound's identity and purity.

Generalized Protocol:

  • Instrumentation: A CHN elemental analyzer.

  • Sample Preparation: A precisely weighed sample (typically 1-3 mg) is placed in a tin capsule.

  • Analysis: The sample is combusted at high temperature, and the resulting gases (CO₂, H₂O, N₂) are separated and quantified by a thermal conductivity detector.

  • Halogen Analysis: Bromine content is determined separately, often by combustion followed by titration or ion chromatography.

Visualizing the Inter-Method Relationship

The following diagram illustrates the relationship between the different analytical techniques and the validation parameters they address, highlighting the synergistic nature of the cross-validation process.

Validation_Parameters cluster_methods Analytical Methods cluster_params Validation Parameters (ICH Q2(R2)) HPLC HPLC-UV Purity Purity/ Impurities HPLC->Purity Primary Assay Assay/ Potency HPLC->Assay Primary GC_MS GC-MS Identity Identity/ Specificity GC_MS->Identity Confirmatory GC_MS->Purity Orthogonal NMR NMR NMR->Identity Primary NMR->Assay Quantitative Elemental Elemental Analysis Composition Elemental Composition Elemental->Composition Direct Composition->Identity

Caption: Relationship between analytical methods and validation parameters.

Conclusion

The cross-validation of analytical results for this compound using a suite of orthogonal techniques—HPLC-UV, GC-MS, NMR, and elemental analysis—provides a comprehensive and trustworthy characterization of this important chemical entity. This multi-faceted approach, grounded in the principles of the ICH guidelines, ensures data integrity, which is paramount for researchers, scientists, and drug development professionals. By understanding not just the "how" but the "why" behind these analytical strategies, we can confidently establish the identity, purity, and quality of this compound, thereby supporting its successful application in further research and development.

References

Safety Operating Guide

A Researcher's Guide to the Safe Disposal of 6-Bromo-4-methoxyquinoline

Author: BenchChem Technical Support Team. Date: January 2026

As a Senior Application Scientist, my aim is to extend support beyond the point of sale, fostering a laboratory environment where safety and efficacy are paramount. This guide provides a detailed protocol for the proper disposal of 6-Bromo-4-methoxyquinoline, a halogenated heterocyclic compound frequently utilized in synthetic chemistry and drug discovery. Adherence to these procedures is critical not only for regulatory compliance but for the fundamental safety of laboratory personnel and the protection of our environment.

The causality behind stringent disposal protocols for halogenated compounds lies in their potential for environmental persistence and the formation of highly toxic byproducts, such as dioxins and hydrogen bromide, if improperly incinerated.[1] This guide is designed as a self-validating system, ensuring that each step, from waste segregation to final disposal, is grounded in established safety principles and regulatory standards.

Hazard Profile and Core Safety Principles

This compound is a brominated aromatic compound. While specific toxicity data for this exact molecule is limited, the hazard profile can be inferred from its chemical class and data on similar quinoline derivatives.[2][3][4] It must be handled as a hazardous substance.

Anticipated Hazard Classification:

Hazard ClassCategoryPrecautionary StatementCommon GHS Codes
Acute Toxicity, OralCategory 4Harmful if swallowed.H302[5]
Skin IrritationCategory 2Causes skin irritation.H315[3][4][6]
Eye IrritationCategory 2ACauses serious eye irritation.H319[3][4][6]
Respiratory IrritationCategory 3May cause respiratory irritation.H335[2][3][4][5]

Disclaimer: This table is based on data for structurally similar compounds. Always refer to the specific Safety Data Sheet (SDS) provided by your supplier for the most accurate information.[7]

Core Principle: Segregation of Halogenated Waste

The foundational principle for disposing of this compound is its strict segregation as halogenated organic waste .[8][9]

Causality:

  • Regulatory Compliance: The U.S. Environmental Protection Agency (EPA) heavily regulates halogenated organic compounds under the Resource Conservation and Recovery Act (RCRA), often prohibiting their land disposal.[10]

  • Disposal Method: Halogenated waste typically requires high-temperature incineration with specialized flue gas scrubbing to neutralize acidic gases like hydrogen bromide (HBr) formed during combustion.[7][11] Mixing it with non-halogenated solvent waste complicates this process and significantly increases disposal costs.[9]

  • Chemical Incompatibility: Mixing halogenated compounds with other chemical waste streams can lead to unintended and hazardous reactions.[8]

Below is a decision workflow for proper waste segregation.

start Generated Waste (Contains this compound) is_solid Is the waste a solid or liquid? start->is_solid solid_waste Solid Waste (e.g., pure compound, contaminated silica gel) is_solid->solid_waste Solid liquid_waste Liquid Waste (e.g., reaction mixture, solutions) is_solid->liquid_waste Liquid halogen_solid Collect in a dedicated, labeled 'Halogenated Solid Waste' container. solid_waste->halogen_solid halogen_liquid Collect in a dedicated, labeled 'Halogenated Liquid Waste' container. liquid_waste->halogen_liquid

Caption: Waste Segregation Decision Workflow.

Personal Protective Equipment (PPE)

A robust defense against exposure begins with appropriate PPE. Handling should always occur inside a certified chemical fume hood.[2][12]

PPE CategorySpecificationRationale
Hand Protection Chemical-impermeable gloves (e.g., Nitrile, Neoprene).Prevents skin contact and irritation. Gloves must be inspected before use and changed immediately if contaminated.[7]
Eye Protection Tightly fitting safety goggles with side-shields.Protects against splashes and dust, preventing serious eye irritation.[2][11]
Body Protection Flame-resistant laboratory coat.Protects skin and personal clothing from contamination.[7]
Respiratory NIOSH-approved respirator.Required if working outside a fume hood or if dust/aerosol formation is likely.[7][11]

Step-by-Step Disposal Protocols

A. Routine Disposal of Unused Compound and Solutions

This protocol applies to the disposal of small quantities of this compound and its solutions generated during routine laboratory work.

  • Prepare Waste Container: Obtain a designated "Halogenated Organic Waste" container from your institution's Environmental Health & Safety (EHS) department. Ensure it is made of a compatible material (e.g., HDPE or glass) and has a screw-top cap.[8][12]

  • Label Container: Before adding any waste, label the container clearly with the words "Hazardous Waste," "Halogenated Organic Waste," and list all constituents, including this compound.[8][9] Do not use abbreviations or chemical formulas.[8]

  • Transfer Waste: Carefully transfer the chemical waste into the designated container inside a chemical fume hood.

  • Secure Container: Tightly close the container lid immediately after adding waste. It must be "vapor tight" and "spill proof."[8] Containers should only be opened when actively adding waste.[9]

  • Storage: Store the waste container in a cool, dry, and well-ventilated secondary containment bin, away from incompatible materials like strong oxidizing agents.[7][11]

  • Arrange Pickup: Once the container is 90% full, contact your institution's EHS office to arrange for professional disposal by a licensed chemical destruction facility.[7][12]

B. Emergency Protocol: Spill Management

In the event of an accidental spill, immediate and correct action is crucial to mitigate exposure and environmental contamination.[7]

spill Spill Occurs! evacuate Evacuate immediate area. Alert colleagues. spill->evacuate ppe Don appropriate PPE (respirator, gloves, goggles). evacuate->ppe ignite Remove all sources of ignition. ppe->ignite contain Contain the spill with absorbent pads or sand. ignite->contain collect Carefully collect absorbed material using non-sparking tools. contain->collect package Place collected waste into a sealed, labeled 'Halogenated Solid Waste' container. collect->package decon Decontaminate the spill area with soap and water. package->decon dispose Dispose of all contaminated materials (gloves, pads) as hazardous waste. decon->dispose

Caption: Emergency Spill Response Workflow.

Detailed Spill Cleanup Steps:

  • Alert and Evacuate: Immediately alert personnel in the vicinity. Evacuate the immediate area if the spill is large or in a poorly ventilated space.[7]

  • Control Vapors and Ignition: Ensure adequate ventilation (fume hood exhaust) and remove all ignition sources.[7][11]

  • Containment: Prevent the spill from spreading or entering drains using a chemical spill kit containing absorbent pads or an inert material like sand or vermiculite.[2][7]

  • Collection: Once absorbed, carefully sweep or scoop the material using non-sparking tools into a suitable, sealable container designated for hazardous waste disposal.[7][11]

  • Decontamination: Clean the spill area thoroughly with soap and water.

  • Disposal of Cleanup Materials: All contaminated materials, including gloves, absorbent pads, and clothing, must be collected, sealed in a labeled bag or container, and disposed of as hazardous waste.[7] Take off contaminated clothing immediately.[11]

Disposal of Contaminated Materials

  • Empty Containers: A container that held this compound is not considered "empty" until it has been triple-rinsed with a suitable solvent (e.g., acetone or methanol).[7][11] The rinsate must be collected and disposed of as halogenated liquid waste.[11] After rinsing, the container can be punctured to prevent reuse and discarded in a sanitary landfill or sent for recycling, per institutional policy.[7]

  • Contaminated Labware: Disposable items such as pipette tips, weigh boats, and gloves that are contaminated with this compound must be placed in a sealed and labeled container for halogenated solid waste.

Regulatory Framework

The disposal of this compound is governed by federal and state regulations. In the United States, the primary authority is the U.S. Environmental Protection Agency (EPA) , which regulates hazardous waste from "cradle-to-grave" under the Resource Conservation and Recovery Act (RCRA) .[13] As a halogenated organic compound, this chemical falls under specific waste codes and disposal requirements. Furthermore, the Occupational Safety and Health Administration (OSHA) mandates safe handling procedures and worker protection standards.[14] Always consult your institution's EHS department to ensure full compliance with local, state, and federal laws.

References

Mastering the Safe Handling of 6-Bromo-4-methoxyquinoline: A Senior Application Scientist's Guide

Author: BenchChem Technical Support Team. Date: January 2026

For the pioneering researchers, scientists, and drug development professionals dedicated to advancing novel therapeutics, the integrity of your work and the safety of your team are paramount. 6-Bromo-4-methoxyquinoline is a key building block in many research and development pipelines; however, its handling demands a meticulous and informed approach to safety. This guide moves beyond generic protocols to provide a deep, experience-driven framework for the safe and effective management of this compound in a laboratory setting. Here, we will explore not just the "what" but the critical "why" behind each safety recommendation, ensuring a culture of safety that validates and protects your groundbreaking work.

Hazard Profile of this compound: Understanding the Risks

This compound is a halogenated quinoline derivative. While specific toxicological data for this compound is limited, the known hazards of related quinoline compounds and the presence of the bromo- and methoxy- functional groups necessitate a cautious approach. The primary risks associated with this solid compound are:

  • Acute Toxicity: Harmful if swallowed[1]. Ingestion can lead to systemic toxicity.

  • Serious Eye Damage: Direct contact with the eyes can cause significant and potentially irreversible damage[1].

  • Skin Irritation: Prolonged or repeated contact with the skin is likely to cause irritation[2][3].

  • Respiratory Tract Irritation: Inhalation of dust particles may lead to irritation of the respiratory system[3].

The causality behind these hazards lies in the reactivity of the quinoline ring system and the potential for the compound to interfere with biological processes upon absorption or contact.

Table 1: Hazard Identification for this compound

Hazard ClassGHS ClassificationKey Considerations
Acute Toxicity, OralCategory 4Avoid ingestion. Do not eat, drink, or smoke in the laboratory.
Serious Eye Damage/IrritationCategory 1/2Mandates the use of chemical safety goggles or a face shield.
Skin Corrosion/IrritationCategory 2Requires the use of appropriate chemical-resistant gloves and a lab coat.
Specific Target Organ ToxicityCategory 3 (Respiratory)Engineering controls (fume hood) are essential to minimize inhalation of dust.

The Last Line of Defense: Personal Protective Equipment (PPE)

Engineering and administrative controls are the primary methods for mitigating exposure. However, the correct selection and use of PPE is a critical final barrier.

Glove Selection: A Matter of Chemical Compatibility

For handling this compound, standard disposable nitrile gloves provide adequate protection for incidental contact[4]. Nitrile is a good general-use material offering resistance to a range of chemicals and has the advantage of showing visible tears, alerting the user to a breach[3].

However, for tasks involving a higher risk of exposure, such as weighing large quantities or extended handling, a more robust glove material is warranted. Halogenated and aromatic hydrocarbons can degrade both natural rubber and neoprene gloves[3][5]. For these situations, consider the use of Viton™ or butyl rubber gloves, which offer superior resistance to chlorinated and aromatic solvents[3][6]. A practical approach for enhanced safety during high-risk tasks is to double-glove, wearing a nitrile glove over a more resistant material like Norfoil™ to improve dexterity[3][7].

Eye and Face Protection: A Non-Negotiable Standard

Given the risk of serious eye damage, chemical safety goggles that form a seal around the eyes are mandatory[8]. For procedures with a higher risk of splashing or dust generation, such as transferring the solid from its container, a face shield worn over safety goggles is the required standard of practice[7][9].

Protective Clothing and Respiratory Protection

A lab coat , fully buttoned, is required to protect the skin and personal clothing from contamination[7]. In a well-ventilated laboratory utilizing a chemical fume hood, respiratory protection is not typically necessary for handling small quantities of this solid. However, if engineering controls are not available or if there is a potential for generating significant amounts of dust, a NIOSH-approved respirator with an appropriate cartridge for organic vapors and particulates should be used[8][10]. All respirator use must be in accordance with a comprehensive respiratory protection program that includes fit testing and training[7].

Workflow for Donning and Doffing PPE

The sequence of putting on and taking off PPE is crucial to prevent cross-contamination.

PPE_Workflow cluster_donning Donning Sequence cluster_doffing Doffing Sequence Don1 1. Lab Coat Don2 2. Eye Protection (Goggles/Face Shield) Don1->Don2 Don3 3. Gloves Don2->Don3 Doff1 1. Gloves Doff2 2. Lab Coat (Turn inside out) Doff1->Doff2 Doff3 3. Eye Protection Doff2->Doff3

Caption: PPE Donning and Doffing Workflow.

Operational Plan: Standard Procedures for Safe Handling

Adherence to a standardized operational plan minimizes the risk of exposure and ensures the integrity of the experimental work.

Handling and Storage Protocol
  • Preparation: Before handling, ensure that a chemical fume hood is operational and the work area is clean and uncluttered. Have all necessary equipment, including a spill kit, readily available.

  • Weighing and Transfer: Conduct all weighing and transfer of this compound within a chemical fume hood to contain any dust. Use non-sparking tools[11].

  • Solution Preparation: When preparing solutions, add the solid to the solvent slowly to avoid splashing.

  • Post-Handling: After handling, decontaminate the work area by wiping it down with an appropriate solvent and then soap and water[12]. Dispose of contaminated wipes as hazardous waste.

  • Storage: Store this compound in a tightly closed container in a cool, dry, and well-ventilated area, away from incompatible materials such as strong oxidizing agents[4][11].

Emergency Response: Preparedness and Action

A clear and well-rehearsed emergency plan is essential for mitigating the consequences of an accident.

In Case of Exposure
  • Inhalation: Immediately move the affected person to fresh air. If breathing is difficult, administer oxygen. Seek immediate medical attention[3][11].

  • Skin Contact: Remove contaminated clothing immediately. Wash the affected skin with copious amounts of soap and water for at least 15 minutes. Seek medical attention if irritation persists[3][11].

  • Eye Contact: Immediately flush the eyes with plenty of water for at least 15 minutes, holding the eyelids open. Remove contact lenses if present and easy to do. Seek immediate medical attention[2][3][11].

  • Ingestion: Do NOT induce vomiting. Rinse the mouth with water. Never give anything by mouth to an unconscious person. Seek immediate medical attention[11].

Spill Response Protocol

For a minor spill of solid this compound (less than 50 grams) in a contained area:

  • Alert and Evacuate: Alert personnel in the immediate area and restrict access.

  • Ventilate: Ensure the area is well-ventilated, preferably within a fume hood.

  • Don PPE: Wear appropriate PPE, including double gloves, safety goggles, a face shield, and a lab coat.

  • Contain and Clean: Gently cover the spill with an inert absorbent material like vermiculite or sand to prevent dust from becoming airborne[4]. Moisten the material slightly with an inert liquid if necessary to minimize dust[13].

  • Collect: Using spark-proof tools, carefully sweep the absorbed material into a labeled container for hazardous waste[13][14].

  • Decontaminate: Clean the spill area with a suitable solvent, followed by soap and water[4]. All cleaning materials should be disposed of as hazardous waste.

Spill_Response Start Spill Occurs Alert Alert Personnel Restrict Area Start->Alert PPE Don Appropriate PPE Alert->PPE Contain Cover with Inert Absorbent (e.g., Vermiculite) PPE->Contain Collect Sweep into Labeled Hazardous Waste Container Contain->Collect Decontaminate Clean Spill Area with Solvent and Soap/Water Collect->Decontaminate Dispose Dispose of all materials as Hazardous Waste Decontaminate->Dispose

Caption: Solid Chemical Spill Response Workflow.

Fire Emergency

In the event of a fire involving this compound, use a dry chemical, carbon dioxide, or alcohol-resistant foam extinguisher[11]. These extinguishers work by smothering the fire and interrupting the chemical reaction of combustion[15][16]. Do not use water, as it may not be effective and could spread the material. Firefighters should wear self-contained breathing apparatus[11].

Disposal Plan: Responsible Waste Management

All waste containing this compound, including contaminated PPE and spill cleanup materials, must be treated as hazardous waste.

  • Collection: Collect waste in clearly labeled, sealed containers.

  • Disposal: The material should be disposed of through a licensed chemical destruction facility or by controlled incineration with flue gas scrubbing[11]. Do not discharge to sewer systems or contaminate waterways[11]. Contaminated packaging should be triple-rinsed (or equivalent) before recycling or reconditioning, or punctured to render it unusable and disposed of in a sanitary landfill[11].

By integrating these detailed safety and handling protocols into your laboratory's standard operating procedures, you can confidently work with this compound, ensuring the safety of your team and the integrity of your research.

References

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.